(Rac)-CPI-203
Description
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Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMENZMDBOLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-CPI-203: A Technical Guide to its Function as a BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is the racemic mixture of CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to this compound, with a focus on its active enantiomer, CPI-203. The information is intended for researchers, scientists, and professionals involved in drug development and epigenetic research.
Core Function and Mechanism of Action
CPI-203 functions as a competitive inhibitor of the BET bromodomains, with a particularly high affinity for BRD4.[1][2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By binding to the acetyl-lysine recognition pocket of BRD4, CPI-203 displaces it from chromatin.[2] This displacement effectively disrupts the transcription of key oncogenes and cell cycle regulators, most notably MYC.[3][4] The downregulation of MYC protein expression is a primary driver of the anti-proliferative and pro-apoptotic effects of CPI-203 observed in various cancer models.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for CPI-203, demonstrating its potency and activity in various assays.
Table 1: In Vitro Inhibitory Activity of CPI-203
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4 | α-screen | 37 | [1] |
Note: While this compound is a racemate, the majority of functional data is reported for the active S-enantiomer, CPI-203. Data on the specific activity of the R-enantiomer is not widely available.
Table 2: Cellular Activity of CPI-203 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Reference |
| Mantle Cell Lymphoma (MCL) cell lines (9 lines) | Mantle Cell Lymphoma | MTT Assay | 0.06 - 0.71 (mean 0.23) | [1][2] |
| RPMI-8226 | Multiple Myeloma | MTT Assay | Dose-dependent inhibition (specific GI50 not stated) | [3] |
| ANBL6 WT | Multiple Myeloma | MTS Assay | Dose-dependent inhibition (specific GI50 not stated) | [5] |
| DOHH2 | Follicular Lymphoma | CCK-8 Assay | 3.775 | [6] |
| RL | Follicular Lymphoma | CCK-8 Assay | 16.301 | [6] |
Key Signaling Pathways Modulated by CPI-203
CPI-203 has been shown to modulate several critical signaling pathways implicated in cancer progression.
MYC Oncogene Downregulation
The primary mechanism of action of CPI-203 is the disruption of BRD4-dependent transcription of the MYC oncogene. This leads to a significant reduction in both MYC mRNA and protein levels, resulting in cell cycle arrest and apoptosis.[3][4]
Wnt/β-catenin Signaling Pathway
CPI-203 has been demonstrated to suppress the Wnt/β-catenin signaling pathway. This is achieved, in part, through the downregulation of Dishevelled (DVL2), leading to increased phosphorylation of GSK3β and subsequent suppression of β-catenin nuclear translocation. The reduction of nuclear β-catenin leads to decreased transcription of Wnt target genes, such as MYC and Cyclin D1.[6]
PD-L1 Expression Regulation
CPI-203 can inhibit the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells. This is achieved by preventing BRD4 from occupying the PD-L1 promoter region, thereby reducing its transcription.[7][8] This function is independent of IFN-γ signaling, a known inducer of PD-L1.[7] By downregulating PD-L1, CPI-203 has the potential to enhance anti-tumor immunity and improve the efficacy of immune checkpoint inhibitors.[7][8]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (MTT/MTS/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or CCK-8 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For MTS/CCK-8: Add the reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI-203 improves the efficacy of anti-PD-1 therapy by inhibiting the induced PD-L1 overexpression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-CPI-203: A Technical Guide to its Function as a BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is the racemic mixture of CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to this compound, with a focus on its active enantiomer, CPI-203. The information is intended for researchers, scientists, and professionals involved in drug development and epigenetic research.
Core Function and Mechanism of Action
CPI-203 functions as a competitive inhibitor of the BET bromodomains, with a particularly high affinity for BRD4.[1][2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By binding to the acetyl-lysine recognition pocket of BRD4, CPI-203 displaces it from chromatin.[2] This displacement effectively disrupts the transcription of key oncogenes and cell cycle regulators, most notably MYC.[3][4] The downregulation of MYC protein expression is a primary driver of the anti-proliferative and pro-apoptotic effects of CPI-203 observed in various cancer models.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for CPI-203, demonstrating its potency and activity in various assays.
Table 1: In Vitro Inhibitory Activity of CPI-203
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4 | α-screen | 37 | [1] |
Note: While this compound is a racemate, the majority of functional data is reported for the active S-enantiomer, CPI-203. Data on the specific activity of the R-enantiomer is not widely available.
Table 2: Cellular Activity of CPI-203 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Reference |
| Mantle Cell Lymphoma (MCL) cell lines (9 lines) | Mantle Cell Lymphoma | MTT Assay | 0.06 - 0.71 (mean 0.23) | [1][2] |
| RPMI-8226 | Multiple Myeloma | MTT Assay | Dose-dependent inhibition (specific GI50 not stated) | [3] |
| ANBL6 WT | Multiple Myeloma | MTS Assay | Dose-dependent inhibition (specific GI50 not stated) | [5] |
| DOHH2 | Follicular Lymphoma | CCK-8 Assay | 3.775 | [6] |
| RL | Follicular Lymphoma | CCK-8 Assay | 16.301 | [6] |
Key Signaling Pathways Modulated by CPI-203
CPI-203 has been shown to modulate several critical signaling pathways implicated in cancer progression.
MYC Oncogene Downregulation
The primary mechanism of action of CPI-203 is the disruption of BRD4-dependent transcription of the MYC oncogene. This leads to a significant reduction in both MYC mRNA and protein levels, resulting in cell cycle arrest and apoptosis.[3][4]
Wnt/β-catenin Signaling Pathway
CPI-203 has been demonstrated to suppress the Wnt/β-catenin signaling pathway. This is achieved, in part, through the downregulation of Dishevelled (DVL2), leading to increased phosphorylation of GSK3β and subsequent suppression of β-catenin nuclear translocation. The reduction of nuclear β-catenin leads to decreased transcription of Wnt target genes, such as MYC and Cyclin D1.[6]
PD-L1 Expression Regulation
CPI-203 can inhibit the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells. This is achieved by preventing BRD4 from occupying the PD-L1 promoter region, thereby reducing its transcription.[7][8] This function is independent of IFN-γ signaling, a known inducer of PD-L1.[7] By downregulating PD-L1, CPI-203 has the potential to enhance anti-tumor immunity and improve the efficacy of immune checkpoint inhibitors.[7][8]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (MTT/MTS/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or CCK-8 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For MTS/CCK-8: Add the reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI-203 improves the efficacy of anti-PD-1 therapy by inhibiting the induced PD-L1 overexpression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-CPI-203: A Technical Guide to a Potent BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, including those of critical oncogenes like c-MYC. The inhibition of BRD4 by compounds such as CPI-203 has emerged as a promising therapeutic strategy in various malignancies, including lymphoma, leukemia, and solid tumors.[3][4][5] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity across various assays and cell lines.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| BRD4 | AlphaScreen | 37 | [1][2] |
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL)
| Cell Line | Assay Format | GI50 (µM) | Reference |
| 9 MCL Cell Lines (Mean) | Not Specified | 0.23 | [1] |
| REC-1 | Not Specified | Not Specified | [1] |
| JBR | Not Specified | Not Specified | [1] |
| GRANTA-519 | Not Specified | Not Specified | [1] |
| JVM-2 | Not Specified | Not Specified | [1] |
Table 3: In Vivo Efficacy of CPI-203 in a Mantle Cell Lymphoma Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Reference |
| CPI-203 | 2.5 mg/kg, i.p., b.i.d. | 44% | [1] |
| CPI-203 + Lenalidomide | 2.5 mg/kg, i.p., b.i.d. | 62% | [1] |
Key Signaling Pathways
CPI-203 exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the mechanism of action of CPI-203.
BRD4-Mediated Gene Transcription and its Inhibition by CPI-203
BRD4 plays a pivotal role in transcribing key oncogenes. CPI-203 disrupts this process by competitively binding to the acetyl-lysine binding pockets of BRD4.
Caption: Inhibition of BRD4-mediated transcription by CPI-203.
Downregulation of the Wnt/β-catenin Signaling Pathway
CPI-203 has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[4][6] Inhibition of BRD4 by CPI-203 leads to the downregulation of c-MYC, which in turn can affect components of the Wnt pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ptglab.com [ptglab.com]
- 3. Recuento y análisis de la salud celular [sigmaaldrich.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-CPI-203: A Technical Guide to a Potent BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, including those of critical oncogenes like c-MYC. The inhibition of BRD4 by compounds such as CPI-203 has emerged as a promising therapeutic strategy in various malignancies, including lymphoma, leukemia, and solid tumors.[3][4][5] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity across various assays and cell lines.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| BRD4 | AlphaScreen | 37 | [1][2] |
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL)
| Cell Line | Assay Format | GI50 (µM) | Reference |
| 9 MCL Cell Lines (Mean) | Not Specified | 0.23 | [1] |
| REC-1 | Not Specified | Not Specified | [1] |
| JBR | Not Specified | Not Specified | [1] |
| GRANTA-519 | Not Specified | Not Specified | [1] |
| JVM-2 | Not Specified | Not Specified | [1] |
Table 3: In Vivo Efficacy of CPI-203 in a Mantle Cell Lymphoma Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Reference |
| CPI-203 | 2.5 mg/kg, i.p., b.i.d. | 44% | [1] |
| CPI-203 + Lenalidomide | 2.5 mg/kg, i.p., b.i.d. | 62% | [1] |
Key Signaling Pathways
CPI-203 exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the mechanism of action of CPI-203.
BRD4-Mediated Gene Transcription and its Inhibition by CPI-203
BRD4 plays a pivotal role in transcribing key oncogenes. CPI-203 disrupts this process by competitively binding to the acetyl-lysine binding pockets of BRD4.
Caption: Inhibition of BRD4-mediated transcription by CPI-203.
Downregulation of the Wnt/β-catenin Signaling Pathway
CPI-203 has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[4][6] Inhibition of BRD4 by CPI-203 leads to the downregulation of c-MYC, which in turn can affect components of the Wnt pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ptglab.com [ptglab.com]
- 3. Recuento y análisis de la salud celular [sigmaaldrich.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Stereochemistry of CPI-203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] It is recognized as an analog of the well-characterized BET inhibitor (+)-JQ1, but with enhanced bioavailability.[3] This technical guide addresses a critical aspect of CPI-203's chemical nature: its stereochemistry. Contrary to the notion of it being a racemic mixture, evidence strongly indicates that CPI-203 is a single, specific enantiomer. This guide will clarify the stereochemical identity of CPI-203, present available quantitative data on its biological activity, and provide insights into the relevant signaling pathways and experimental methodologies.
The Stereochemistry of CPI-203: An Enantiomerically Pure Compound
A critical point of clarification regarding CPI-203 is its stereochemistry. Multiple sources identify CPI-203 by its specific chemical name: (S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][4][5]triazolo[4,3-a][1][5]diazepin-6-yl) acetamide .[6] The "(S)-" designation in the chemical name explicitly indicates that CPI-203 is the (S)-enantiomer. This is a crucial distinction, as the biological activity of chiral molecules often resides in a single enantiomer.
At present, publicly available scientific literature and supplier information do not refer to a racemic form of CPI-203 being used in research or development. Furthermore, there is no available data comparing the biological activity of the (S)-enantiomer with its corresponding (R)-enantiomer or the racemic mixture. Therefore, the discussion of the "racemic nature" of CPI-203 is more accurately a clarification of its identity as a single, active enantiomer.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of CPI-203, which corresponds to the (S)-enantiomer.
| Parameter | Value | Cell Lines/Assay | Reference |
| BRD4 IC50 | 37 nM | BRD4 α-screen assay | [2] |
| BRD4 IC50 | 26 nM | Not specified | [6] |
| Mean GI50 | 0.23 μM | Mantle Cell Lymphoma (MCL) cell lines | [1] |
| GI50 Range | 0.06 to 0.71 μM | 9 MCL cell lines | [2] |
Mechanism of Action and Signaling Pathways
CPI-203, as a BET inhibitor, functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of key genes involved in cell proliferation and survival.
The primary signaling pathways affected by CPI-203 include:
-
MYC Downregulation: A key oncogene, MYC, is a well-established target of BET inhibitors. By displacing BRD4 from the MYC promoter and enhancer regions, CPI-203 effectively suppresses its transcription.[3]
-
Ikaros Signaling Blockade: CPI-203 has been shown to downregulate the transcription of IKZF1, the gene encoding the Ikaros transcription factor. Ikaros is crucial for the survival of multiple myeloma cells.[3]
Below is a diagram illustrating the signaling pathway inhibited by CPI-203.
Caption: Mechanism of action of CPI-203.
Experimental Protocols
General Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method is a systematic process aimed at achieving baseline separation of the enantiomers (a resolution value, Rs, greater than 1.5).
Caption: General workflow for chiral HPLC method development.
1. Chiral Stationary Phase (CSP) Screening:
-
A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being a common starting point due to their broad applicability.
-
The racemic mixture is injected onto a series of different CSPs to identify which ones show promise for separation.
2. Mobile Phase Screening:
-
Different mobile phase systems are tested, including normal phase (e.g., hexane/ethanol), reversed-phase (e.g., water/acetonitrile), and polar organic mode.
-
Additives such as acids (e.g., trifluoroacetic acid) for acidic compounds or bases (e.g., diethylamine) for basic compounds may be included to improve peak shape and resolution.
3. Method Optimization:
-
Once a promising CSP and mobile phase system are identified, the method is optimized by systematically adjusting parameters such as the ratio of mobile phase components, the flow rate, and the column temperature to maximize resolution and efficiency.
4. Method Validation:
-
The final method is validated according to established guidelines (e.g., ICH) to ensure it is linear, precise, accurate, and robust for its intended purpose.
Conclusion
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Combinatorial molecule screening identified a novel diterpene and the BET inhibitor CPI-203 as differentiation inducers of primary acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Understanding the Stereochemistry of CPI-203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] It is recognized as an analog of the well-characterized BET inhibitor (+)-JQ1, but with enhanced bioavailability.[3] This technical guide addresses a critical aspect of CPI-203's chemical nature: its stereochemistry. Contrary to the notion of it being a racemic mixture, evidence strongly indicates that CPI-203 is a single, specific enantiomer. This guide will clarify the stereochemical identity of CPI-203, present available quantitative data on its biological activity, and provide insights into the relevant signaling pathways and experimental methodologies.
The Stereochemistry of CPI-203: An Enantiomerically Pure Compound
A critical point of clarification regarding CPI-203 is its stereochemistry. Multiple sources identify CPI-203 by its specific chemical name: (S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][4][5]triazolo[4,3-a][1][5]diazepin-6-yl) acetamide .[6] The "(S)-" designation in the chemical name explicitly indicates that CPI-203 is the (S)-enantiomer. This is a crucial distinction, as the biological activity of chiral molecules often resides in a single enantiomer.
At present, publicly available scientific literature and supplier information do not refer to a racemic form of CPI-203 being used in research or development. Furthermore, there is no available data comparing the biological activity of the (S)-enantiomer with its corresponding (R)-enantiomer or the racemic mixture. Therefore, the discussion of the "racemic nature" of CPI-203 is more accurately a clarification of its identity as a single, active enantiomer.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of CPI-203, which corresponds to the (S)-enantiomer.
| Parameter | Value | Cell Lines/Assay | Reference |
| BRD4 IC50 | 37 nM | BRD4 α-screen assay | [2] |
| BRD4 IC50 | 26 nM | Not specified | [6] |
| Mean GI50 | 0.23 μM | Mantle Cell Lymphoma (MCL) cell lines | [1] |
| GI50 Range | 0.06 to 0.71 μM | 9 MCL cell lines | [2] |
Mechanism of Action and Signaling Pathways
CPI-203, as a BET inhibitor, functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of key genes involved in cell proliferation and survival.
The primary signaling pathways affected by CPI-203 include:
-
MYC Downregulation: A key oncogene, MYC, is a well-established target of BET inhibitors. By displacing BRD4 from the MYC promoter and enhancer regions, CPI-203 effectively suppresses its transcription.[3]
-
Ikaros Signaling Blockade: CPI-203 has been shown to downregulate the transcription of IKZF1, the gene encoding the Ikaros transcription factor. Ikaros is crucial for the survival of multiple myeloma cells.[3]
Below is a diagram illustrating the signaling pathway inhibited by CPI-203.
Caption: Mechanism of action of CPI-203.
Experimental Protocols
General Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method is a systematic process aimed at achieving baseline separation of the enantiomers (a resolution value, Rs, greater than 1.5).
Caption: General workflow for chiral HPLC method development.
1. Chiral Stationary Phase (CSP) Screening:
-
A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being a common starting point due to their broad applicability.
-
The racemic mixture is injected onto a series of different CSPs to identify which ones show promise for separation.
2. Mobile Phase Screening:
-
Different mobile phase systems are tested, including normal phase (e.g., hexane/ethanol), reversed-phase (e.g., water/acetonitrile), and polar organic mode.
-
Additives such as acids (e.g., trifluoroacetic acid) for acidic compounds or bases (e.g., diethylamine) for basic compounds may be included to improve peak shape and resolution.
3. Method Optimization:
-
Once a promising CSP and mobile phase system are identified, the method is optimized by systematically adjusting parameters such as the ratio of mobile phase components, the flow rate, and the column temperature to maximize resolution and efficiency.
4. Method Validation:
-
The final method is validated according to established guidelines (e.g., ICH) to ensure it is linear, precise, accurate, and robust for its intended purpose.
Conclusion
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Combinatorial molecule screening identified a novel diterpene and the BET inhibitor CPI-203 as differentiation inducers of primary acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
(Rac)-CPI-203 and c-Myc Downregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a profound impact on the transcription of key oncogenes. This technical guide delineates the mechanism of action of this compound, focusing on its role in the downregulation of the c-Myc proto-oncogene. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, CPI-203 displaces them from chromatin, leading to the transcriptional suppression of c-Myc. This event triggers a cascade of anti-proliferative effects, including cell cycle arrest and apoptosis, in various cancer models. This document provides a comprehensive overview of the signaling pathway, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of CPI-203 and its effects on c-Myc.
Core Mechanism of Action: BET Inhibition and c-Myc Suppression
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in regulating gene expression.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which in turn recruits the transcriptional machinery necessary for gene expression.[1] BRD4, the most extensively studied member of this family, is crucial for the transcription of numerous genes involved in cell proliferation and cancer, including the master regulator c-Myc.[2][3]
This compound, an analog of the well-characterized BET inhibitor JQ1, functions by competitively binding to the bromodomains of BET proteins.[4] This action displaces BRD4 from chromatin at the promoter and enhancer regions of its target genes.[2][5] A primary and critical consequence of this displacement is the rapid and potent downregulation of MYC gene transcription.[2][6] The subsequent decrease in c-Myc protein levels disrupts the oncogenic transcriptional program, leading to anti-tumor effects such as cell cycle arrest, cellular senescence, and apoptosis.[2][7]
Signaling Pathway
The signaling pathway from this compound administration to the downstream effects of c-Myc downregulation is a linear and well-defined cascade. The following diagram illustrates this process.
Caption: this compound inhibits BRD4, leading to c-Myc downregulation and anti-cancer effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell lines from various cancer types.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | Cell Viability | GI50 | Not specified, but potent antiproliferative effect | [2] |
| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | Cell Viability | GI50 | 0.06 - 0.71 µM | [8] |
| Pancreatic Neuroendocrine Tumors (BON-1) | Neuroendocrine Tumor | Cell Viability | IC50 | ~0.1 µM | [7] |
| Pancreatic Neuroendocrine Tumors (QGP-1) | Neuroendocrine Tumor | Cell Viability | IC50 | ~0.5 µM | [7] |
| Glioblastoma (multiple lines) | Glioblastoma | Cell Viability | IC50 | Variable, but consistently effective | [9][10] |
Table 2: Effect of this compound on c-Myc and Target Gene Expression
| Cell Line | Treatment | Target | Method | Result | Reference |
| Multiple Myeloma (MM.1S) | JQ1 (similar BETi) 500 nM, 8h | MYC mRNA | qRT-PCR | Significant decrease | [2] |
| Pancreatic Neuroendocrine Tumors (BON-1) | CPI-203 (24h) | MYC mRNA | qRT-PCR | ~2-fold downregulation | [11] |
| Pancreatic Neuroendocrine Tumors (QGP-1) | CPI-203 (24h) | MYC mRNA | qRT-PCR | ~3-fold downregulation | [11] |
| Neuroendocrine Tumors (BON-1) | CPI-203 1 µM | MYC target genes | GSEA | Significant downregulation of 15 MYC-target gene sets | [12] |
| Follicular Lymphoma cells | CPI-203 | c-Myc protein | Western Blot | Significant downregulation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 to 96 hours.
-
Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is shaken for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle control. IC50/GI50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[5]
Western Blot for c-Myc Protein Expression
Objective: To quantify the change in c-Myc protein levels following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for c-Myc. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the c-Myc band is quantified using image analysis software and normalized to the loading control.[4]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound displaces BRD4 from the MYC gene promoter.
Methodology:
-
Cell Treatment and Cross-linking: Cells are treated with this compound or a vehicle control. Formaldehyde is then added to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for BRD4 or a control IgG antibody. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of MYC promoter DNA associated with BRD4 is quantified by qPCR using primers specific for the MYC promoter region. The results are normalized to the input chromatin.[5][14]
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating a novel BET inhibitor like this compound.
Caption: A typical preclinical experimental workflow for the evaluation of a BET inhibitor.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulation of gene expression in cancer. Its ability to potently and selectively inhibit BET proteins, leading to the downregulation of the critical oncoprotein c-Myc, provides a clear mechanism for its anti-cancer activity. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other BET inhibitors. The consistent effects of CPI-203 across various cancer models, particularly in downregulating c-Myc and its associated pathways, underscore its potential as a valuable tool in oncology research and clinical applications.[4][9]
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(Rac)-CPI-203 and c-Myc Downregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a profound impact on the transcription of key oncogenes. This technical guide delineates the mechanism of action of this compound, focusing on its role in the downregulation of the c-Myc proto-oncogene. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, CPI-203 displaces them from chromatin, leading to the transcriptional suppression of c-Myc. This event triggers a cascade of anti-proliferative effects, including cell cycle arrest and apoptosis, in various cancer models. This document provides a comprehensive overview of the signaling pathway, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of CPI-203 and its effects on c-Myc.
Core Mechanism of Action: BET Inhibition and c-Myc Suppression
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in regulating gene expression.[1] They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits the transcriptional machinery necessary for gene expression.[1] BRD4, the most extensively studied member of this family, is crucial for the transcription of numerous genes involved in cell proliferation and cancer, including the master regulator c-Myc.[2][3]
This compound, an analog of the well-characterized BET inhibitor JQ1, functions by competitively binding to the bromodomains of BET proteins.[4] This action displaces BRD4 from chromatin at the promoter and enhancer regions of its target genes.[2][5] A primary and critical consequence of this displacement is the rapid and potent downregulation of MYC gene transcription.[2][6] The subsequent decrease in c-Myc protein levels disrupts the oncogenic transcriptional program, leading to anti-tumor effects such as cell cycle arrest, cellular senescence, and apoptosis.[2][7]
Signaling Pathway
The signaling pathway from this compound administration to the downstream effects of c-Myc downregulation is a linear and well-defined cascade. The following diagram illustrates this process.
Caption: this compound inhibits BRD4, leading to c-Myc downregulation and anti-cancer effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell lines from various cancer types.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | Cell Viability | GI50 | Not specified, but potent antiproliferative effect | [2] |
| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | Cell Viability | GI50 | 0.06 - 0.71 µM | [8] |
| Pancreatic Neuroendocrine Tumors (BON-1) | Neuroendocrine Tumor | Cell Viability | IC50 | ~0.1 µM | [7] |
| Pancreatic Neuroendocrine Tumors (QGP-1) | Neuroendocrine Tumor | Cell Viability | IC50 | ~0.5 µM | [7] |
| Glioblastoma (multiple lines) | Glioblastoma | Cell Viability | IC50 | Variable, but consistently effective | [9][10] |
Table 2: Effect of this compound on c-Myc and Target Gene Expression
| Cell Line | Treatment | Target | Method | Result | Reference |
| Multiple Myeloma (MM.1S) | JQ1 (similar BETi) 500 nM, 8h | MYC mRNA | qRT-PCR | Significant decrease | [2] |
| Pancreatic Neuroendocrine Tumors (BON-1) | CPI-203 (24h) | MYC mRNA | qRT-PCR | ~2-fold downregulation | [11] |
| Pancreatic Neuroendocrine Tumors (QGP-1) | CPI-203 (24h) | MYC mRNA | qRT-PCR | ~3-fold downregulation | [11] |
| Neuroendocrine Tumors (BON-1) | CPI-203 1 µM | MYC target genes | GSEA | Significant downregulation of 15 MYC-target gene sets | [12] |
| Follicular Lymphoma cells | CPI-203 | c-Myc protein | Western Blot | Significant downregulation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 to 96 hours.
-
Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is shaken for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle control. IC50/GI50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[5]
Western Blot for c-Myc Protein Expression
Objective: To quantify the change in c-Myc protein levels following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for c-Myc. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the c-Myc band is quantified using image analysis software and normalized to the loading control.[4]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound displaces BRD4 from the MYC gene promoter.
Methodology:
-
Cell Treatment and Cross-linking: Cells are treated with this compound or a vehicle control. Formaldehyde is then added to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for BRD4 or a control IgG antibody. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of MYC promoter DNA associated with BRD4 is quantified by qPCR using primers specific for the MYC promoter region. The results are normalized to the input chromatin.[5][14]
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating a novel BET inhibitor like this compound.
Caption: A typical preclinical experimental workflow for the evaluation of a BET inhibitor.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulation of gene expression in cancer. Its ability to potently and selectively inhibit BET proteins, leading to the downregulation of the critical oncoprotein c-Myc, provides a clear mechanism for its anti-cancer activity. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other BET inhibitors. The consistent effects of CPI-203 across various cancer models, particularly in downregulating c-Myc and its associated pathways, underscore its potential as a valuable tool in oncology research and clinical applications.[4][9]
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(Rac)-CPI-203 vs. CPI-203: A Technical Examination of Stereochemistry in BET Inhibition
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
CPI-203 has emerged as a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2][3] As an analogue of the well-characterized BET inhibitor (+)-JQ1, CPI-203 offers superior oral bioavailability, making it a valuable tool for in vitro and in vivo studies of epigenetic regulation and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the biological activity of CPI-203, with a specific focus on the stereochemical considerations that differentiate the active (S)-enantiomer from its racemic counterpart, (Rac)-CPI-203. While direct comparative data for the racemic mixture is not extensively available in the public domain, this document synthesizes the known biological effects of the active enantiomer and discusses the critical role of stereoisomerism in the activity of BET inhibitors.
Biological Activity of CPI-203 ((S)-enantiomer)
The biologically active form of CPI-203 is the (S)-enantiomer, chemically identified as (S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4]triazolo[4,3-a][4]diazepin-6-yl) acetamide. Its primary mechanism of action involves competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BRD4 from chromatin. This displacement leads to the inhibition of the transcriptional activation of key oncogenes, most notably MYC.[5]
The biological consequences of BRD4 inhibition by CPI-203 are manifold and include:
-
Cell Growth Inhibition: CPI-203 demonstrates potent anti-proliferative effects across a range of cancer cell lines, including multiple myeloma, mantle cell lymphoma, and glioblastoma.[6][7]
-
Cell Cycle Arrest: Treatment with CPI-203 induces a G1 cell cycle blockade in cancer cells.[5]
-
Induction of Apoptosis: While in some cell lines CPI-203 has a more cytostatic effect, in others, it can efficiently activate the cell death program.[2][3]
-
Downregulation of Oncogenic Transcription Factors: Beyond MYC, CPI-203 has been shown to downregulate other critical transcription factors such as Ikaros and IRF4.[5]
Quantitative Data for CPI-203 ((S)-enantiomer)
The following table summarizes the key quantitative metrics of CPI-203's biological activity as reported in the literature.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | BRD4 (biochemical assay) | ~37 nM | [2][3] |
| GI50 | Mantle Cell Lymphoma (MCL) cell lines | 0.06 - 0.71 µM (mean: 0.23 µM) | [1][2][3] |
| EC50 | T cell acute lymphoblastic leukemia cells | 91.2 nM |
The Question of this compound and Stereoisomeric Activity
While CPI-203 is well-characterized as the (S)-enantiomer, its racemic mixture, this compound, is also commercially available. A racemate is a 1:1 mixture of both the (S)- and (R)-enantiomers. A critical consideration in drug development is that enantiomers of a chiral drug can have significantly different pharmacological properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
At present, there is a notable lack of publicly available, direct comparative studies detailing the biological activity of this compound versus the individual (S)- and (R)-enantiomers. Therefore, no quantitative data for the racemic mixture or the (R)-enantiomer can be presented.
It is highly probable that the (R)-enantiomer of CPI-203 exhibits significantly lower inhibitory activity against BET bromodomains compared to the (S)-enantiomer. This stereospecificity is a common feature of small molecule inhibitors that bind to well-defined protein pockets, where a precise three-dimensional arrangement of functional groups is necessary for optimal interaction. Consequently, the biological activity of this compound would be expected to be approximately half that of the pure (S)-enantiomer, as the (R)-enantiomer would act as an inactive component in the mixture.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of BET inhibitors like CPI-203.
BRD4 Inhibition Assay (AlphaScreen)
This protocol describes a proximity-based assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BRD4 (bromodomain 1)
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well OptiPlate
-
AlphaScreen-capable microplate reader
Procedure:
-
Prepare a master mix containing assay buffer and the biotinylated histone peptide.
-
Thaw the recombinant BRD4 protein on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of CPI-203 (or this compound) in assay buffer.
-
In a 384-well plate, add the inhibitor solution, followed by the diluted BRD4 protein.
-
Add the biotinylated histone peptide master mix to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the GSH Acceptor beads, diluted in detection buffer, to each well. Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads, diluted in detection buffer, to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen microplate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of CPI-203 or this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the GI50/IC50 values.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with CPI-203 or this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: BET inhibitor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-CPI-203 vs. CPI-203: A Technical Examination of Stereochemistry in BET Inhibition
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
CPI-203 has emerged as a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2][3] As an analogue of the well-characterized BET inhibitor (+)-JQ1, CPI-203 offers superior oral bioavailability, making it a valuable tool for in vitro and in vivo studies of epigenetic regulation and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the biological activity of CPI-203, with a specific focus on the stereochemical considerations that differentiate the active (S)-enantiomer from its racemic counterpart, (Rac)-CPI-203. While direct comparative data for the racemic mixture is not extensively available in the public domain, this document synthesizes the known biological effects of the active enantiomer and discusses the critical role of stereoisomerism in the activity of BET inhibitors.
Biological Activity of CPI-203 ((S)-enantiomer)
The biologically active form of CPI-203 is the (S)-enantiomer, chemically identified as (S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4]triazolo[4,3-a][4]diazepin-6-yl) acetamide. Its primary mechanism of action involves competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BRD4 from chromatin. This displacement leads to the inhibition of the transcriptional activation of key oncogenes, most notably MYC.[5]
The biological consequences of BRD4 inhibition by CPI-203 are manifold and include:
-
Cell Growth Inhibition: CPI-203 demonstrates potent anti-proliferative effects across a range of cancer cell lines, including multiple myeloma, mantle cell lymphoma, and glioblastoma.[6][7]
-
Cell Cycle Arrest: Treatment with CPI-203 induces a G1 cell cycle blockade in cancer cells.[5]
-
Induction of Apoptosis: While in some cell lines CPI-203 has a more cytostatic effect, in others, it can efficiently activate the cell death program.[2][3]
-
Downregulation of Oncogenic Transcription Factors: Beyond MYC, CPI-203 has been shown to downregulate other critical transcription factors such as Ikaros and IRF4.[5]
Quantitative Data for CPI-203 ((S)-enantiomer)
The following table summarizes the key quantitative metrics of CPI-203's biological activity as reported in the literature.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | BRD4 (biochemical assay) | ~37 nM | [2][3] |
| GI50 | Mantle Cell Lymphoma (MCL) cell lines | 0.06 - 0.71 µM (mean: 0.23 µM) | [1][2][3] |
| EC50 | T cell acute lymphoblastic leukemia cells | 91.2 nM |
The Question of this compound and Stereoisomeric Activity
While CPI-203 is well-characterized as the (S)-enantiomer, its racemic mixture, this compound, is also commercially available. A racemate is a 1:1 mixture of both the (S)- and (R)-enantiomers. A critical consideration in drug development is that enantiomers of a chiral drug can have significantly different pharmacological properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
At present, there is a notable lack of publicly available, direct comparative studies detailing the biological activity of this compound versus the individual (S)- and (R)-enantiomers. Therefore, no quantitative data for the racemic mixture or the (R)-enantiomer can be presented.
It is highly probable that the (R)-enantiomer of CPI-203 exhibits significantly lower inhibitory activity against BET bromodomains compared to the (S)-enantiomer. This stereospecificity is a common feature of small molecule inhibitors that bind to well-defined protein pockets, where a precise three-dimensional arrangement of functional groups is necessary for optimal interaction. Consequently, the biological activity of this compound would be expected to be approximately half that of the pure (S)-enantiomer, as the (R)-enantiomer would act as an inactive component in the mixture.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of BET inhibitors like CPI-203.
BRD4 Inhibition Assay (AlphaScreen)
This protocol describes a proximity-based assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BRD4 (bromodomain 1)
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well OptiPlate
-
AlphaScreen-capable microplate reader
Procedure:
-
Prepare a master mix containing assay buffer and the biotinylated histone peptide.
-
Thaw the recombinant BRD4 protein on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of CPI-203 (or this compound) in assay buffer.
-
In a 384-well plate, add the inhibitor solution, followed by the diluted BRD4 protein.
-
Add the biotinylated histone peptide master mix to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the GSH Acceptor beads, diluted in detection buffer, to each well. Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads, diluted in detection buffer, to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen microplate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of CPI-203 or this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the GI50/IC50 values.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with CPI-203 or this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: BET inhibitor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-CPI-203 target genes in leukemia
An In-depth Technical Guide to (Rac)-CPI-203 Target Genes in Leukemia For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) and other leukemias are characterized by complex genetic and epigenetic dysregulation, leading to uncontrolled proliferation and a block in cellular differentiation.[1][2] A promising therapeutic strategy involves targeting the epigenetic machinery that maintains these oncogenic states.[3] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical "epigenetic readers" that are essential for the transcription of key oncogenes in leukemia.[1][3]
CPI-203 is a potent and selective small-molecule inhibitor of the BET bromodomain family.[4][5] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, CPI-203 displaces them from chromatin, leading to the suppression of target gene transcription.[6][7] This guide provides a detailed overview of the mechanism of action of CPI-203 in leukemia, its primary target genes, a summary of its quantitative effects, and the experimental protocols used to elucidate its function.
Mechanism of Action: BRD4 Inhibition
The primary mechanism of CPI-203 involves the inhibition of BRD4, a protein that binds to acetylated histones and recruits the transcriptional machinery to drive the expression of target genes.[3][7] In many forms of leukemia, BRD4 is a critical component for maintaining the expression of powerful oncogenes.[1] CPI-203 displaces BRD4 from chromatin, including at key gene promoters and super-enhancers, which are large clusters of regulatory elements that drive high-level expression of genes essential for cell identity and, in cancer, oncogenesis.[8] This displacement leads to a shutdown of the associated transcriptional programs, resulting in cell cycle arrest, induction of apoptosis (programmed cell death), and terminal myeloid differentiation of leukemia cells.[1][9]
Caption: Mechanism of CPI-203 action in the leukemia cell nucleus.
Key Target Genes of CPI-203 in Leukemia
While CPI-203 affects a broad range of genes, its anti-leukemic activity is largely attributed to the suppression of a few critical oncogenic nodes and the activation of tumor suppressor pathways.
1. MYC Proto-Oncogene: The most significant and consistently reported target of BET inhibitors in leukemia is the MYC oncogene.[10][11] BRD4 is essential for sustaining high levels of MYC transcription.[12] CPI-203 treatment leads to the eviction of BRD4 from the MYC promoter, causing a rapid and profound downregulation of MYC mRNA and protein levels.[8][12] This is a key event, as MYC drives proliferation, cell growth, and metabolism.[13]
2. BCL2 Family and Apoptosis Regulators: BRD4 regulates the expression of anti-apoptotic genes, most notably BCL2 and MCL-1.[8][14][15] By inhibiting BRD4, CPI-203 and other BET inhibitors decrease the expression of these survival factors, tipping the cellular balance towards apoptosis. This is particularly relevant for combination therapies, for instance with the BCL-2 inhibitor venetoclax.[14]
3. Transcription Factors and Signaling Pathways:
-
IKAROS (IKZF1) and IRF4: In multiple myeloma, CPI-203 has been shown to downregulate the key transcription factors Ikaros and IRF4, which are critical for myeloma cell survival.[16]
-
NF-κB Pathway: BRD4 is involved in the transcriptional activation of the NF-κB pathway, which controls inflammation, survival, and proliferation.[8] Inhibition by CPI-203 can therefore suppress this pro-leukemic signaling axis.
-
p53 Target Genes: In a surprising and therapeutically relevant finding, BET inhibitors can increase the expression of p53 target genes.[5] In AML cells with wild-type p53, BRD4 can act as a transcriptional repressor of genes like the cell cycle inhibitor CDKN1A (p21). CPI-203 treatment evicts this repressive BRD4, potentiating p53-mediated tumor suppression.[17] This provides a strong rationale for combining BET inhibitors with drugs that activate p53, such as MDM2 inhibitors.[5]
4. Other Significant Targets:
-
Autophagy Genes: BRD4 is an upstream regulator of essential autophagy genes, including ATG3, ATG7, ATG12, and ATG13, via the transcription factor CEBPβ.[18] BET inhibition reduces autophagy, which can be a survival mechanism for cancer cells.
-
Glycolysis Genes: Through its control of MYC, CPI-203 indirectly downregulates key enzymes involved in glycolysis, such as HK2 and LDHA, thereby disrupting the metabolic profile of leukemia cells.[13]
Quantitative Data Summary
The following tables summarize the quantitative effects of CPI-203 and related BET inhibitors from various preclinical studies.
Table 1: In Vitro Potency and Cellular Effects of CPI-203
| Parameter | Value | Cell/Assay Type | Reference |
|---|---|---|---|
| IC₅₀ (BRD4) | ~37 nM | BRD4 α-screen assay | [4][5] |
| GI₅₀ (Mean) | 0.23 µM | Mantle Cell Lymphoma (MCL) cell lines | [19] |
| GI₅₀ (Range) | 0.06 - 0.71 µM | MCL cell lines | [4] |
| Effective Dose | 0.05 µM (50 nM) | Enhanced differentiation in primary AML-M5 samples (with H4) | [20] |
| Effect on MYC | Efficient downregulation | THP1 (AML) and CML CD34+ cells | [20][21] |
| Effect on p53 Targets | Upregulation | OCI-AML3 cells |[17] |
Table 2: In Vivo Efficacy of CPI-203
| Animal Model | Dosage and Administration | Key Findings | Reference |
|---|---|---|---|
| REC-1 Tumor-Bearing Mice (MCL) | 2.5 mg/kg; i.p. | Reduced tumor volume by 44% (single agent) and 62% (with lenalidomide). | [19] |
| SCID Mouse Xenotransplant (Myeloma) | Not specified | Decreased tumor burden and downregulated MYC, Ikaros, and IRF4 (with lenalidomide (B1683929)/dexamethasone). | [16] |
| CML Engrafted NSG Mice | Not specified | Markedly decreased long-term engraftment of leukemic cells. |[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to identify and validate CPI-203 target genes.
1. Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To identify the genome-wide binding sites of BRD4 and determine how they are affected by CPI-203.
-
Methodology:
-
Cell Treatment: Culture leukemia cells (e.g., OCI-AML3, THP-1) and treat with either DMSO (vehicle control) or a specific concentration of CPI-203 for a defined period (e.g., 4-24 hours).
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to BRD4 to pull down BRD4-bound DNA fragments.
-
Reverse Cross-linking & DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of BRD4 enrichment. Compare peaks between DMSO and CPI-203 treated samples to identify sites where BRD4 is displaced.
-
Caption: A typical experimental workflow for a ChIP-seq analysis.
2. RNA Sequencing (RNA-seq)
-
Objective: To determine the global transcriptional changes induced by CPI-203.
-
Methodology:
-
Cell Treatment: Treat leukemia cells with DMSO or CPI-203 as described for ChIP-seq.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy).
-
Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing on the prepared libraries.
-
Data Analysis: Align reads to the reference genome/transcriptome. Quantify gene expression levels and perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or downregulated by CPI-203.
-
3. Quantitative Reverse Transcription PCR (RT-qPCR)
-
Objective: To validate the expression changes of specific target genes identified by RNA-seq.
-
Methodology:
-
RNA Extraction & cDNA Synthesis: Extract RNA from treated and control cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up a qPCR reaction using the cDNA, gene-specific primers (e.g., for MYC, CDKN1A), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Measure the amplification of the target genes in real-time. Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression between CPI-203 and control samples using the ΔΔCt method.
-
4. Western Blotting
-
Objective: To measure changes in the protein levels of target genes.
-
Methodology:
-
Cell Lysis: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE & Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., MYC, p21, BRD4) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify band intensity to determine relative protein levels.
-
Therapeutic Implications and Future Directions
The ability of CPI-203 to target fundamental oncogenic drivers like MYC makes it a compelling therapeutic agent for various leukemias.[1][10] However, single-agent activity in clinical trials has been modest, highlighting the importance of developing rational combination strategies.[1][6]
The preclinical data strongly support combining CPI-203 with other targeted agents to achieve synergistic effects. The discovery that BET inhibitors can de-repress p53 target genes provides a powerful rationale for combination with MDM2 inhibitors.[5][17] Similarly, combining CPI-203 with BCL-2 inhibitors, immunomodulatory drugs (IMiDs) like lenalidomide, or other epigenetic modifiers holds significant promise for overcoming resistance and improving patient outcomes.[14][16]
Caption: Logical relationships in CPI-203 combination therapies.
Conclusion
This compound is a potent BET bromodomain inhibitor that functions by displacing BRD4 from chromatin, thereby altering the transcriptional landscape of leukemia cells. Its primary anti-leukemic effects are driven by the profound suppression of the MYC oncogene and key survival factors like BCL2, coupled with the induction of cell cycle arrest and apoptosis. Furthermore, its ability to modulate other critical pathways, including p53 signaling, presents unique opportunities for synergistic drug combinations. Continued research into the complex network of genes regulated by BRD4 and the mechanisms of resistance to BET inhibitors will be crucial for optimizing their clinical application and realizing their full therapeutic potential in the treatment of leukemia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4: A BET(ter) target for the treatment of AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the <i>MLL</i> gene | Haematologica [haematologica.org]
- 16. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. apexbt.com [apexbt.com]
- 20. Combinatorial molecule screening identified a novel diterpene and the BET inhibitor CPI-203 as differentiation inducers of primary acute myeloid leukemia cells | Haematologica [haematologica.org]
- 21. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-CPI-203 target genes in leukemia
An In-depth Technical Guide to (Rac)-CPI-203 Target Genes in Leukemia For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) and other leukemias are characterized by complex genetic and epigenetic dysregulation, leading to uncontrolled proliferation and a block in cellular differentiation.[1][2] A promising therapeutic strategy involves targeting the epigenetic machinery that maintains these oncogenic states.[3] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical "epigenetic readers" that are essential for the transcription of key oncogenes in leukemia.[1][3]
CPI-203 is a potent and selective small-molecule inhibitor of the BET bromodomain family.[4][5] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, CPI-203 displaces them from chromatin, leading to the suppression of target gene transcription.[6][7] This guide provides a detailed overview of the mechanism of action of CPI-203 in leukemia, its primary target genes, a summary of its quantitative effects, and the experimental protocols used to elucidate its function.
Mechanism of Action: BRD4 Inhibition
The primary mechanism of CPI-203 involves the inhibition of BRD4, a protein that binds to acetylated histones and recruits the transcriptional machinery to drive the expression of target genes.[3][7] In many forms of leukemia, BRD4 is a critical component for maintaining the expression of powerful oncogenes.[1] CPI-203 displaces BRD4 from chromatin, including at key gene promoters and super-enhancers, which are large clusters of regulatory elements that drive high-level expression of genes essential for cell identity and, in cancer, oncogenesis.[8] This displacement leads to a shutdown of the associated transcriptional programs, resulting in cell cycle arrest, induction of apoptosis (programmed cell death), and terminal myeloid differentiation of leukemia cells.[1][9]
Caption: Mechanism of CPI-203 action in the leukemia cell nucleus.
Key Target Genes of CPI-203 in Leukemia
While CPI-203 affects a broad range of genes, its anti-leukemic activity is largely attributed to the suppression of a few critical oncogenic nodes and the activation of tumor suppressor pathways.
1. MYC Proto-Oncogene: The most significant and consistently reported target of BET inhibitors in leukemia is the MYC oncogene.[10][11] BRD4 is essential for sustaining high levels of MYC transcription.[12] CPI-203 treatment leads to the eviction of BRD4 from the MYC promoter, causing a rapid and profound downregulation of MYC mRNA and protein levels.[8][12] This is a key event, as MYC drives proliferation, cell growth, and metabolism.[13]
2. BCL2 Family and Apoptosis Regulators: BRD4 regulates the expression of anti-apoptotic genes, most notably BCL2 and MCL-1.[8][14][15] By inhibiting BRD4, CPI-203 and other BET inhibitors decrease the expression of these survival factors, tipping the cellular balance towards apoptosis. This is particularly relevant for combination therapies, for instance with the BCL-2 inhibitor venetoclax.[14]
3. Transcription Factors and Signaling Pathways:
-
IKAROS (IKZF1) and IRF4: In multiple myeloma, CPI-203 has been shown to downregulate the key transcription factors Ikaros and IRF4, which are critical for myeloma cell survival.[16]
-
NF-κB Pathway: BRD4 is involved in the transcriptional activation of the NF-κB pathway, which controls inflammation, survival, and proliferation.[8] Inhibition by CPI-203 can therefore suppress this pro-leukemic signaling axis.
-
p53 Target Genes: In a surprising and therapeutically relevant finding, BET inhibitors can increase the expression of p53 target genes.[5] In AML cells with wild-type p53, BRD4 can act as a transcriptional repressor of genes like the cell cycle inhibitor CDKN1A (p21). CPI-203 treatment evicts this repressive BRD4, potentiating p53-mediated tumor suppression.[17] This provides a strong rationale for combining BET inhibitors with drugs that activate p53, such as MDM2 inhibitors.[5]
4. Other Significant Targets:
-
Autophagy Genes: BRD4 is an upstream regulator of essential autophagy genes, including ATG3, ATG7, ATG12, and ATG13, via the transcription factor CEBPβ.[18] BET inhibition reduces autophagy, which can be a survival mechanism for cancer cells.
-
Glycolysis Genes: Through its control of MYC, CPI-203 indirectly downregulates key enzymes involved in glycolysis, such as HK2 and LDHA, thereby disrupting the metabolic profile of leukemia cells.[13]
Quantitative Data Summary
The following tables summarize the quantitative effects of CPI-203 and related BET inhibitors from various preclinical studies.
Table 1: In Vitro Potency and Cellular Effects of CPI-203
| Parameter | Value | Cell/Assay Type | Reference |
|---|---|---|---|
| IC₅₀ (BRD4) | ~37 nM | BRD4 α-screen assay | [4][5] |
| GI₅₀ (Mean) | 0.23 µM | Mantle Cell Lymphoma (MCL) cell lines | [19] |
| GI₅₀ (Range) | 0.06 - 0.71 µM | MCL cell lines | [4] |
| Effective Dose | 0.05 µM (50 nM) | Enhanced differentiation in primary AML-M5 samples (with H4) | [20] |
| Effect on MYC | Efficient downregulation | THP1 (AML) and CML CD34+ cells | [20][21] |
| Effect on p53 Targets | Upregulation | OCI-AML3 cells |[17] |
Table 2: In Vivo Efficacy of CPI-203
| Animal Model | Dosage and Administration | Key Findings | Reference |
|---|---|---|---|
| REC-1 Tumor-Bearing Mice (MCL) | 2.5 mg/kg; i.p. | Reduced tumor volume by 44% (single agent) and 62% (with lenalidomide). | [19] |
| SCID Mouse Xenotransplant (Myeloma) | Not specified | Decreased tumor burden and downregulated MYC, Ikaros, and IRF4 (with lenalidomide/dexamethasone). | [16] |
| CML Engrafted NSG Mice | Not specified | Markedly decreased long-term engraftment of leukemic cells. |[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to identify and validate CPI-203 target genes.
1. Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To identify the genome-wide binding sites of BRD4 and determine how they are affected by CPI-203.
-
Methodology:
-
Cell Treatment: Culture leukemia cells (e.g., OCI-AML3, THP-1) and treat with either DMSO (vehicle control) or a specific concentration of CPI-203 for a defined period (e.g., 4-24 hours).
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to BRD4 to pull down BRD4-bound DNA fragments.
-
Reverse Cross-linking & DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of BRD4 enrichment. Compare peaks between DMSO and CPI-203 treated samples to identify sites where BRD4 is displaced.
-
Caption: A typical experimental workflow for a ChIP-seq analysis.
2. RNA Sequencing (RNA-seq)
-
Objective: To determine the global transcriptional changes induced by CPI-203.
-
Methodology:
-
Cell Treatment: Treat leukemia cells with DMSO or CPI-203 as described for ChIP-seq.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy).
-
Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing on the prepared libraries.
-
Data Analysis: Align reads to the reference genome/transcriptome. Quantify gene expression levels and perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or downregulated by CPI-203.
-
3. Quantitative Reverse Transcription PCR (RT-qPCR)
-
Objective: To validate the expression changes of specific target genes identified by RNA-seq.
-
Methodology:
-
RNA Extraction & cDNA Synthesis: Extract RNA from treated and control cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up a qPCR reaction using the cDNA, gene-specific primers (e.g., for MYC, CDKN1A), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Measure the amplification of the target genes in real-time. Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression between CPI-203 and control samples using the ΔΔCt method.
-
4. Western Blotting
-
Objective: To measure changes in the protein levels of target genes.
-
Methodology:
-
Cell Lysis: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE & Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., MYC, p21, BRD4) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify band intensity to determine relative protein levels.
-
Therapeutic Implications and Future Directions
The ability of CPI-203 to target fundamental oncogenic drivers like MYC makes it a compelling therapeutic agent for various leukemias.[1][10] However, single-agent activity in clinical trials has been modest, highlighting the importance of developing rational combination strategies.[1][6]
The preclinical data strongly support combining CPI-203 with other targeted agents to achieve synergistic effects. The discovery that BET inhibitors can de-repress p53 target genes provides a powerful rationale for combination with MDM2 inhibitors.[5][17] Similarly, combining CPI-203 with BCL-2 inhibitors, immunomodulatory drugs (IMiDs) like lenalidomide, or other epigenetic modifiers holds significant promise for overcoming resistance and improving patient outcomes.[14][16]
Caption: Logical relationships in CPI-203 combination therapies.
Conclusion
This compound is a potent BET bromodomain inhibitor that functions by displacing BRD4 from chromatin, thereby altering the transcriptional landscape of leukemia cells. Its primary anti-leukemic effects are driven by the profound suppression of the MYC oncogene and key survival factors like BCL2, coupled with the induction of cell cycle arrest and apoptosis. Furthermore, its ability to modulate other critical pathways, including p53 signaling, presents unique opportunities for synergistic drug combinations. Continued research into the complex network of genes regulated by BRD4 and the mechanisms of resistance to BET inhibitors will be crucial for optimizing their clinical application and realizing their full therapeutic potential in the treatment of leukemia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4: A BET(ter) target for the treatment of AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the <i>MLL</i> gene | Haematologica [haematologica.org]
- 16. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. apexbt.com [apexbt.com]
- 20. Combinatorial molecule screening identified a novel diterpene and the BET inhibitor CPI-203 as differentiation inducers of primary acute myeloid leukemia cells | Haematologica [haematologica.org]
- 21. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
role of (Rac)-CPI-203 in epigenetic regulation
An In-depth Technical Guide on the Role of (Rac)-CPI-203 in Epigenetic Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. By competitively binding to the bromodomains of proteins such as BRD4, CPI-203 displaces them from acetylated histones on chromatin. This action disrupts the transcriptional machinery essential for the expression of key oncogenes, most notably MYC. Consequently, CPI-203 induces cell cycle arrest, triggers apoptosis, and downregulates critical survival pathways in various cancer models. This document provides a comprehensive technical overview of CPI-203, detailing its mechanism of action, impact on signaling pathways, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction to BET Proteins and Epigenetic Regulation
Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. One crucial mechanism is the post-translational modification of histone proteins, particularly acetylation. Acetylated lysine (B10760008) residues on histone tails create binding sites for specific protein modules known as bromodomains.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to these acetylated lysines.[1][2] This binding anchors BET proteins to chromatin, where they act as scaffolds to recruit transcriptional regulators, including the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] This recruitment is essential for the transcription of key genes involved in cell proliferation, survival, and oncogenesis, such as MYC.[1][3][4]
This compound: Mechanism of Action
This compound is a racemic mixture of CPI-203, a thieno-triazolo-1,4-diazepine compound that acts as a competitive inhibitor of BET bromodomains.[3][5] It mimics the structure of acetylated lysine, allowing it to dock into the hydrophobic binding pocket of the bromodomains of BET proteins with high affinity.[3]
This competitive binding physically displaces BET proteins, particularly BRD4, from their chromatin association.[1][3] The dissociation of BRD4 from gene promoters and super-enhancers prevents the recruitment of the transcriptional machinery necessary for gene expression. The primary consequence is the potent and rapid downregulation of critical oncogenes and their associated transcriptional programs.[1][6]
References
role of (Rac)-CPI-203 in epigenetic regulation
An In-depth Technical Guide on the Role of (Rac)-CPI-203 in Epigenetic Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. By competitively binding to the bromodomains of proteins such as BRD4, CPI-203 displaces them from acetylated histones on chromatin. This action disrupts the transcriptional machinery essential for the expression of key oncogenes, most notably MYC. Consequently, CPI-203 induces cell cycle arrest, triggers apoptosis, and downregulates critical survival pathways in various cancer models. This document provides a comprehensive technical overview of CPI-203, detailing its mechanism of action, impact on signaling pathways, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction to BET Proteins and Epigenetic Regulation
Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. One crucial mechanism is the post-translational modification of histone proteins, particularly acetylation. Acetylated lysine residues on histone tails create binding sites for specific protein modules known as bromodomains.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to these acetylated lysines.[1][2] This binding anchors BET proteins to chromatin, where they act as scaffolds to recruit transcriptional regulators, including the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] This recruitment is essential for the transcription of key genes involved in cell proliferation, survival, and oncogenesis, such as MYC.[1][3][4]
This compound: Mechanism of Action
This compound is a racemic mixture of CPI-203, a thieno-triazolo-1,4-diazepine compound that acts as a competitive inhibitor of BET bromodomains.[3][5] It mimics the structure of acetylated lysine, allowing it to dock into the hydrophobic binding pocket of the bromodomains of BET proteins with high affinity.[3]
This competitive binding physically displaces BET proteins, particularly BRD4, from their chromatin association.[1][3] The dissociation of BRD4 from gene promoters and super-enhancers prevents the recruitment of the transcriptional machinery necessary for gene expression. The primary consequence is the potent and rapid downregulation of critical oncogenes and their associated transcriptional programs.[1][6]
References
(Rac)-CPI-203: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in epigenetic research and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the critical signaling pathways and experimental workflows.
Introduction: The Rise of BET Inhibitors
The field of epigenetics has unveiled a new frontier in cancer therapy by targeting the regulatory mechanisms that control gene expression without altering the DNA sequence itself. Among the most promising epigenetic targets are the BET proteins (BRD2, BRD3, BRD4, and BRDT), which act as "readers" of acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein activity is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This compound, developed by Constellation Pharmaceuticals, is a potent inhibitor of BET bromodomains, with a notable affinity for BRD4.[1][2][3][4] This guide delves into the technical details of its development and preclinical evaluation.
This compound: Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD4.[5][6][7] This action displaces BRD4 from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[8][9] The downregulation of MYC is a central event in the anti-proliferative and pro-apoptotic effects of CPI-203 across various cancer models.[8][9]
Key Signaling Pathways Modulated by this compound
The inhibitory action of CPI-203 reverberates through several critical signaling cascades implicated in cancer cell proliferation, survival, and immune evasion.
-
MYC and Ikaros Signaling Axis: In hematological malignancies such as Multiple Myeloma (MM) and Mantle Cell Lymphoma (MCL), CPI-203 potently downregulates the transcription of both MYC and the transcription factor Ikaros (IKZF1).[1][8] This dual inhibition disrupts essential survival pathways for malignant B-cells.
-
Wnt/β-catenin Pathway: CPI-203 has been shown to modulate the Wnt/β-catenin signaling pathway. By downregulating c-MYC, a known downstream target of this pathway, CPI-203 can impede the oncogenic functions driven by aberrant Wnt signaling in cancers like Follicular Lymphoma.[10][11]
-
PD-L1 Expression and Immune Checkpoint: CPI-203 can suppress the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[12][13] It achieves this by inhibiting the binding of BRD4 to the PD-L1 promoter region, suggesting a potential role for CPI-203 in overcoming immune resistance and enhancing the efficacy of immunotherapy.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line(s) | Parameter | Value | Reference(s) |
| BRD4 | Biochemical Assay | IC50 | 37 nM | [5][6][7] |
| Cell Growth Inhibition | 9 MCL Cell Lines | GI50 | 0.06 - 0.71 µM | [5] |
| Cell Growth Inhibition | Multiple Myeloma Cell Lines | Median Response (at 0.5 µM) | 65.4% inhibition | [8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Mouse Strain | Treatment Regimen | Outcome | Reference(s) |
| Mantle Cell Lymphoma (REC-1 xenograft) | Not Specified | 2.5 mg/kg, i.p. | Synergistic anti-tumor activity with lenalidomide (B1683929) | [5] |
| Multiple Myeloma (RPMI-8226 xenograft) | SCID | 2.5 mg/kg, twice daily | Decreased tumor burden in combination with lenalidomide/dexamethasone (B1670325) | [8] |
| Follicular Lymphoma | SCID | Not Specified | Restrained tumor growth and prolonged survival | [10] |
| Liver Cancer | BALB/c | Daily administration | Synergistic anti-tumor effect with anti-PD-1 antibody | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.
BRD4 AlphaScreen Assay
This proximity-based assay is used to determine the in vitro inhibitory activity of compounds against the binding of BRD4 to acetylated histones.
-
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biotinylated histone peptide binds to a GST-tagged BRD4 protein. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. A competitive inhibitor like CPI-203 disrupts this interaction, resulting in a decrease in the AlphaScreen signal.
-
Materials:
-
GST-tagged BRD4 (bromodomain 1)
-
Biotinylated tetra-acetylated Histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
This compound and other test compounds
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add a solution containing GST-tagged BRD4 and the biotinylated histone H4 peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCL, MM cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well for suspension cells) and allow them to adhere or stabilize overnight.[14]
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 48 or 72 hours).[14]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for a further period (e.g., 2 hours to overnight) at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition (GI) relative to untreated control cells and determine the GI50 value.
-
In Vivo Xenograft Model (Multiple Myeloma)
This protocol describes the establishment of a subcutaneous xenograft model using the RPMI-8226 human multiple myeloma cell line in immunodeficient mice.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The efficacy of anti-cancer agents can then be evaluated by monitoring tumor growth in treated versus untreated animals.
-
Materials:
-
RPMI-8226 human multiple myeloma cell line
-
Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest RPMI-8226 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each SCID mouse.[15]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]
-
Administer this compound (e.g., 2.5 mg/kg, twice daily via intraperitoneal injection) and/or other test agents to the treatment groups.[8] Administer the vehicle to the control group.
-
Measure tumor volume (e.g., twice weekly) using calipers with the formula: (Length x Width²) / 2.[15]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of this compound in inhibiting MYC expression.
Caption: CPI-203 modulation of the Wnt/β-catenin pathway.
Caption: In vivo xenograft experimental workflow.
Conclusion
This compound stands as a well-characterized and potent BET bromodomain inhibitor with significant preclinical activity across a range of cancer models. Its ability to modulate key oncogenic signaling pathways, including MYC, Ikaros, and Wnt/β-catenin, underscores its therapeutic potential. Furthermore, its impact on PD-L1 expression opens avenues for combination therapies with immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and to design future studies aimed at translating its preclinical promise into clinical benefit.
References
- 1. Constellation Pharmaceuticals and Genentech Enter Broad Epigenetics Drug Discovery Collaboration | Technology Networks [technologynetworks.com]
- 2. MorphoSys to Acquire Constellation Pharmaceuticals - BioSpace [biospace.com]
- 3. Constellation Pharmaceuticals | Blood Cancer United [bloodcancerunited.org]
- 4. medcitynews.com [medcitynews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPI-203 improves the efficacy of anti-PD-1 therapy by inhibiting the induced PD-L1 overexpression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
(Rac)-CPI-203: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in epigenetic research and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the critical signaling pathways and experimental workflows.
Introduction: The Rise of BET Inhibitors
The field of epigenetics has unveiled a new frontier in cancer therapy by targeting the regulatory mechanisms that control gene expression without altering the DNA sequence itself. Among the most promising epigenetic targets are the BET proteins (BRD2, BRD3, BRD4, and BRDT), which act as "readers" of acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein activity is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This compound, developed by Constellation Pharmaceuticals, is a potent inhibitor of BET bromodomains, with a notable affinity for BRD4.[1][2][3][4] This guide delves into the technical details of its development and preclinical evaluation.
This compound: Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD4.[5][6][7] This action displaces BRD4 from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[8][9] The downregulation of MYC is a central event in the anti-proliferative and pro-apoptotic effects of CPI-203 across various cancer models.[8][9]
Key Signaling Pathways Modulated by this compound
The inhibitory action of CPI-203 reverberates through several critical signaling cascades implicated in cancer cell proliferation, survival, and immune evasion.
-
MYC and Ikaros Signaling Axis: In hematological malignancies such as Multiple Myeloma (MM) and Mantle Cell Lymphoma (MCL), CPI-203 potently downregulates the transcription of both MYC and the transcription factor Ikaros (IKZF1).[1][8] This dual inhibition disrupts essential survival pathways for malignant B-cells.
-
Wnt/β-catenin Pathway: CPI-203 has been shown to modulate the Wnt/β-catenin signaling pathway. By downregulating c-MYC, a known downstream target of this pathway, CPI-203 can impede the oncogenic functions driven by aberrant Wnt signaling in cancers like Follicular Lymphoma.[10][11]
-
PD-L1 Expression and Immune Checkpoint: CPI-203 can suppress the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[12][13] It achieves this by inhibiting the binding of BRD4 to the PD-L1 promoter region, suggesting a potential role for CPI-203 in overcoming immune resistance and enhancing the efficacy of immunotherapy.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line(s) | Parameter | Value | Reference(s) |
| BRD4 | Biochemical Assay | IC50 | 37 nM | [5][6][7] |
| Cell Growth Inhibition | 9 MCL Cell Lines | GI50 | 0.06 - 0.71 µM | [5] |
| Cell Growth Inhibition | Multiple Myeloma Cell Lines | Median Response (at 0.5 µM) | 65.4% inhibition | [8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Mouse Strain | Treatment Regimen | Outcome | Reference(s) |
| Mantle Cell Lymphoma (REC-1 xenograft) | Not Specified | 2.5 mg/kg, i.p. | Synergistic anti-tumor activity with lenalidomide | [5] |
| Multiple Myeloma (RPMI-8226 xenograft) | SCID | 2.5 mg/kg, twice daily | Decreased tumor burden in combination with lenalidomide/dexamethasone | [8] |
| Follicular Lymphoma | SCID | Not Specified | Restrained tumor growth and prolonged survival | [10] |
| Liver Cancer | BALB/c | Daily administration | Synergistic anti-tumor effect with anti-PD-1 antibody | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.
BRD4 AlphaScreen Assay
This proximity-based assay is used to determine the in vitro inhibitory activity of compounds against the binding of BRD4 to acetylated histones.
-
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biotinylated histone peptide binds to a GST-tagged BRD4 protein. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. A competitive inhibitor like CPI-203 disrupts this interaction, resulting in a decrease in the AlphaScreen signal.
-
Materials:
-
GST-tagged BRD4 (bromodomain 1)
-
Biotinylated tetra-acetylated Histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
This compound and other test compounds
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add a solution containing GST-tagged BRD4 and the biotinylated histone H4 peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCL, MM cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well for suspension cells) and allow them to adhere or stabilize overnight.[14]
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 48 or 72 hours).[14]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for a further period (e.g., 2 hours to overnight) at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition (GI) relative to untreated control cells and determine the GI50 value.
-
In Vivo Xenograft Model (Multiple Myeloma)
This protocol describes the establishment of a subcutaneous xenograft model using the RPMI-8226 human multiple myeloma cell line in immunodeficient mice.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The efficacy of anti-cancer agents can then be evaluated by monitoring tumor growth in treated versus untreated animals.
-
Materials:
-
RPMI-8226 human multiple myeloma cell line
-
Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest RPMI-8226 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each SCID mouse.[15]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]
-
Administer this compound (e.g., 2.5 mg/kg, twice daily via intraperitoneal injection) and/or other test agents to the treatment groups.[8] Administer the vehicle to the control group.
-
Measure tumor volume (e.g., twice weekly) using calipers with the formula: (Length x Width²) / 2.[15]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of this compound in inhibiting MYC expression.
Caption: CPI-203 modulation of the Wnt/β-catenin pathway.
Caption: In vivo xenograft experimental workflow.
Conclusion
This compound stands as a well-characterized and potent BET bromodomain inhibitor with significant preclinical activity across a range of cancer models. Its ability to modulate key oncogenic signaling pathways, including MYC, Ikaros, and Wnt/β-catenin, underscores its therapeutic potential. Furthermore, its impact on PD-L1 expression opens avenues for combination therapies with immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and to design future studies aimed at translating its preclinical promise into clinical benefit.
References
- 1. Constellation Pharmaceuticals and Genentech Enter Broad Epigenetics Drug Discovery Collaboration | Technology Networks [technologynetworks.com]
- 2. MorphoSys to Acquire Constellation Pharmaceuticals - BioSpace [biospace.com]
- 3. Constellation Pharmaceuticals | Blood Cancer United [bloodcancerunited.org]
- 4. medcitynews.com [medcitynews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPI-203 improves the efficacy of anti-PD-1 therapy by inhibiting the induced PD-L1 overexpression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
An In-depth Technical Guide to the Structural and Functional Differences Between (S)-CPI-203 and (R)-CPI-203
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant therapeutic potential in oncology and other fields. As a chiral molecule, CPI-203 exists as two distinct, non-superimposable mirror-image enantiomers: (S)-CPI-203 and (R)-CPI-203. This technical guide provides a detailed examination of the core structural differences between these enantiomers, the profound impact of this stereochemistry on biological activity, and the experimental protocols used to characterize these molecules. The activity of BET inhibitors derived from the thieno-triazolo-diazepine scaffold is highly stereospecific. The available literature consistently identifies (S)-CPI-203 as the biologically active enantiomer that potently inhibits BRD4, while the (R)-enantiomer is presumed to be inactive, a characteristic observed in its well-studied predecessor, JQ1.
Structural Elucidation: The Chiral Center of CPI-203
The fundamental structural difference between (S)-CPI-203 and (R)-CPI-203 lies in their stereochemistry. The chemical name for the active compound is (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetamide. The chirality originates from a single stereocenter at the 6-position of the thieno-triazolo-diazepine core.
-
(S)-CPI-203: The active enantiomer, where the acetamide (B32628) group at the C6 position has an (S) absolute configuration. This specific three-dimensional arrangement is crucial for high-affinity binding to the acetyl-lysine binding pocket of BET bromodomains.
-
(R)-CPI-203: The inactive enantiomer, where the acetamide group at the C6 position has the opposite (R) absolute configuration. This spatial orientation prevents effective interaction with the target binding site.
The racemic mixture, containing equal parts of both enantiomers, is referred to as (rac)-CPI-203.
Comparative Biological Activity
The biological activity of CPI-203 is almost exclusively attributed to the (S)-enantiomer. This high degree of stereoselectivity is a hallmark of the thieno-triazolo-diazepine class of BET inhibitors. The predecessor molecule, JQ1, demonstrates this principle clearly: the (+)-JQ1 enantiomer is a potent BET inhibitor, whereas the (-)-JQ1 enantiomer is inactive, showing no significant binding to BET bromodomains.[2] CPI-203 is an analog of the active (+)-JQ1.[1]
While direct quantitative data for (R)-CPI-203 is not prevalent in the reviewed literature—likely because it is considered the inactive counterpart—extensive data exists for the potent (S)-enantiomer.
Table 1: Quantitative Biological Data for (S)-CPI-203
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | BRD4 (in vitro assay) | 37 nM | [3][4] |
| GI₅₀ | Mantle Cell Lymphoma (MCL) Cell Lines | 0.06 - 0.71 µM | [3] |
| Mean GI₅₀ | 9 MCL Cell Lines | 0.23 µM | [5] |
Experimental Protocols
This section details the methodologies for the synthesis, separation, and characterization of CPI-203 enantiomers.
Chiral Separation of (S)- and (R)-CPI-203
Objective: To separate and isolate (S)-CPI-203 and (R)-CPI-203 from a racemic mixture.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are commonly used for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: A systematic screening of mobile phases is performed. Typical mobile phases for polar organic mode include mixtures of an alcohol (e.g., ethanol (B145695), isopropanol) and a non-polar solvent (e.g., hexane (B92381) or heptane). Modifiers such as trifluoroacetic acid or diethylamine (B46881) may be added in small quantities to improve peak shape and resolution for basic or acidic compounds.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or mobile phase) at a known concentration.
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: Chiral Stationary Phase Column.
-
Mobile Phase: Isocratic elution with an optimized solvent mixture.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where CPI-203 has a strong chromophore (e.g., ~255 nm).
-
Temperature: Column temperature is maintained at a constant value (e.g., 25 °C) to ensure reproducibility.
-
-
Analysis: The retention times of the two enantiomers will differ. The peak area is used to determine the enantiomeric purity. Fractions corresponding to each peak can be collected for further biological testing.
BRD4 Biochemical Binding Assay (AlphaScreen)
Objective: To determine the in vitro potency (IC₅₀) of a compound by measuring its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Methodology:
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay. A Donor bead is conjugated to a tagged bromodomain protein (e.g., His-tagged BRD4), and an Acceptor bead is conjugated to a ligand for that protein (e.g., a biotinylated, acetylated histone H4 peptide). When in close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor will disrupt the protein-peptide interaction, separating the beads and causing a loss of signal.
-
Reagents:
-
Recombinant His-tagged BRD4 (first bromodomain, BD1).
-
Biotinylated tetra-acetylated histone H4 peptide (Biotin-H4Ac4).
-
Streptavidin-coated Donor beads.
-
Nickel Chelate (Ni-NTA) Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
(S)-CPI-203 and (R)-CPI-203 serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Add 2-5 µL of assay buffer to each well.
-
Add 100 nL of compound from the serial dilution plates.
-
Add 2-5 µL of His-BRD4 protein to the wells to a final concentration of ~20-50 nM. Incubate for 15-30 minutes at room temperature.
-
Add 2-5 µL of Biotin-H4Ac4 peptide to the wells to a final concentration of ~20-50 nM.
-
In subdued light, add a 2-5 µL mixture of Donor and Acceptor beads (final concentration of ~10 µg/mL each).
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP-qPCR)
Objective: To quantify the occupancy of BRD4 at a specific gene promoter (e.g., MYC) in cells following treatment with a BET inhibitor.
Methodology:
-
Cell Treatment: Culture human cancer cells (e.g., a myeloma or lymphoma line) and treat with either DMSO (vehicle), (S)-CPI-203, or (R)-CPI-203 at a specified concentration for a defined time (e.g., 2-6 hours).
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-800 bp in length.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate (saving a small amount as "input" control) overnight at 4 °C with an antibody specific for BRD4 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Add NaCl and heat at 65 °C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR):
-
Use the purified DNA from the input and IP samples as templates.
-
Perform qPCR using primers designed to amplify a specific region of the MYC promoter known to be occupied by BRD4.
-
Analyze the results using the percent input method: % Input = 2^ (Ct(Input) - Ct(IP)) * 100. A significant reduction in the % input value for the (S)-CPI-203 treated sample compared to the DMSO control indicates displacement of BRD4 from the promoter.
-
Signaling Pathways and Mechanistic Visualization
(S)-CPI-203 functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones on chromatin, leading to the displacement of critical transcriptional machinery from key oncogenes.
Primary Mechanism: MYC Suppression
The most well-documented downstream effect of BET inhibition is the potent transcriptional repression of the MYC oncogene.[1][6] BRD4 is required to maintain the expression of MYC by binding to its super-enhancer regions. Inhibition by (S)-CPI-203 leads to BRD4 eviction, transcriptional shutdown of MYC, and subsequent cell cycle arrest and apoptosis in MYC-dependent cancer cells.
Figure 1: The primary signaling pathway of (S)-CPI-203.
Modulation of Wnt/β-Catenin Signaling
Recent studies have indicated that BET inhibitors, including CPI-203, can also suppress follicular lymphoma by modulating the Wnt/β-catenin signaling pathway. The proposed mechanism involves inhibiting DVL2, which leads to the phosphorylation and activation of GSK3β. Active GSK3β then phosphorylates β-catenin, targeting it for degradation and preventing its translocation to the nucleus, thereby repressing the transcription of Wnt target genes like MYC and CyclinD1.
Figure 2: Modulation of Wnt/β-catenin signaling by (S)-CPI-203.
Experimental Workflow Visualization
The preclinical evaluation of a novel BET inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.
Figure 3: A typical experimental workflow for BET inhibitor evaluation.
Conclusion
The structural difference between (S)-CPI-203 and (R)-CPI-203 is a classic example of the importance of stereochemistry in drug design and function. The specific (S)-configuration at the C6 chiral center is essential for the molecule's ability to bind with high affinity to the bromodomains of BET proteins, leading to potent downstream anti-cancer effects primarily through the suppression of MYC transcription. In contrast, the (R)-enantiomer is unable to achieve this critical interaction and is considered biologically inactive. This guide provides researchers with the foundational knowledge and experimental frameworks necessary to understand and further investigate this important class of epigenetic modulators.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. apexbt.com [apexbt.com]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Differences Between (S)-CPI-203 and (R)-CPI-203
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant therapeutic potential in oncology and other fields. As a chiral molecule, CPI-203 exists as two distinct, non-superimposable mirror-image enantiomers: (S)-CPI-203 and (R)-CPI-203. This technical guide provides a detailed examination of the core structural differences between these enantiomers, the profound impact of this stereochemistry on biological activity, and the experimental protocols used to characterize these molecules. The activity of BET inhibitors derived from the thieno-triazolo-diazepine scaffold is highly stereospecific. The available literature consistently identifies (S)-CPI-203 as the biologically active enantiomer that potently inhibits BRD4, while the (R)-enantiomer is presumed to be inactive, a characteristic observed in its well-studied predecessor, JQ1.
Structural Elucidation: The Chiral Center of CPI-203
The fundamental structural difference between (S)-CPI-203 and (R)-CPI-203 lies in their stereochemistry. The chemical name for the active compound is (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetamide. The chirality originates from a single stereocenter at the 6-position of the thieno-triazolo-diazepine core.
-
(S)-CPI-203: The active enantiomer, where the acetamide group at the C6 position has an (S) absolute configuration. This specific three-dimensional arrangement is crucial for high-affinity binding to the acetyl-lysine binding pocket of BET bromodomains.
-
(R)-CPI-203: The inactive enantiomer, where the acetamide group at the C6 position has the opposite (R) absolute configuration. This spatial orientation prevents effective interaction with the target binding site.
The racemic mixture, containing equal parts of both enantiomers, is referred to as (rac)-CPI-203.
Comparative Biological Activity
The biological activity of CPI-203 is almost exclusively attributed to the (S)-enantiomer. This high degree of stereoselectivity is a hallmark of the thieno-triazolo-diazepine class of BET inhibitors. The predecessor molecule, JQ1, demonstrates this principle clearly: the (+)-JQ1 enantiomer is a potent BET inhibitor, whereas the (-)-JQ1 enantiomer is inactive, showing no significant binding to BET bromodomains.[2] CPI-203 is an analog of the active (+)-JQ1.[1]
While direct quantitative data for (R)-CPI-203 is not prevalent in the reviewed literature—likely because it is considered the inactive counterpart—extensive data exists for the potent (S)-enantiomer.
Table 1: Quantitative Biological Data for (S)-CPI-203
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | BRD4 (in vitro assay) | 37 nM | [3][4] |
| GI₅₀ | Mantle Cell Lymphoma (MCL) Cell Lines | 0.06 - 0.71 µM | [3] |
| Mean GI₅₀ | 9 MCL Cell Lines | 0.23 µM | [5] |
Experimental Protocols
This section details the methodologies for the synthesis, separation, and characterization of CPI-203 enantiomers.
Chiral Separation of (S)- and (R)-CPI-203
Objective: To separate and isolate (S)-CPI-203 and (R)-CPI-203 from a racemic mixture.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are commonly used for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: A systematic screening of mobile phases is performed. Typical mobile phases for polar organic mode include mixtures of an alcohol (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane or heptane). Modifiers such as trifluoroacetic acid or diethylamine may be added in small quantities to improve peak shape and resolution for basic or acidic compounds.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or mobile phase) at a known concentration.
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: Chiral Stationary Phase Column.
-
Mobile Phase: Isocratic elution with an optimized solvent mixture.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where CPI-203 has a strong chromophore (e.g., ~255 nm).
-
Temperature: Column temperature is maintained at a constant value (e.g., 25 °C) to ensure reproducibility.
-
-
Analysis: The retention times of the two enantiomers will differ. The peak area is used to determine the enantiomeric purity. Fractions corresponding to each peak can be collected for further biological testing.
BRD4 Biochemical Binding Assay (AlphaScreen)
Objective: To determine the in vitro potency (IC₅₀) of a compound by measuring its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Methodology:
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay. A Donor bead is conjugated to a tagged bromodomain protein (e.g., His-tagged BRD4), and an Acceptor bead is conjugated to a ligand for that protein (e.g., a biotinylated, acetylated histone H4 peptide). When in close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor will disrupt the protein-peptide interaction, separating the beads and causing a loss of signal.
-
Reagents:
-
Recombinant His-tagged BRD4 (first bromodomain, BD1).
-
Biotinylated tetra-acetylated histone H4 peptide (Biotin-H4Ac4).
-
Streptavidin-coated Donor beads.
-
Nickel Chelate (Ni-NTA) Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
(S)-CPI-203 and (R)-CPI-203 serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Add 2-5 µL of assay buffer to each well.
-
Add 100 nL of compound from the serial dilution plates.
-
Add 2-5 µL of His-BRD4 protein to the wells to a final concentration of ~20-50 nM. Incubate for 15-30 minutes at room temperature.
-
Add 2-5 µL of Biotin-H4Ac4 peptide to the wells to a final concentration of ~20-50 nM.
-
In subdued light, add a 2-5 µL mixture of Donor and Acceptor beads (final concentration of ~10 µg/mL each).
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP-qPCR)
Objective: To quantify the occupancy of BRD4 at a specific gene promoter (e.g., MYC) in cells following treatment with a BET inhibitor.
Methodology:
-
Cell Treatment: Culture human cancer cells (e.g., a myeloma or lymphoma line) and treat with either DMSO (vehicle), (S)-CPI-203, or (R)-CPI-203 at a specified concentration for a defined time (e.g., 2-6 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-800 bp in length.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate (saving a small amount as "input" control) overnight at 4 °C with an antibody specific for BRD4 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Add NaCl and heat at 65 °C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR):
-
Use the purified DNA from the input and IP samples as templates.
-
Perform qPCR using primers designed to amplify a specific region of the MYC promoter known to be occupied by BRD4.
-
Analyze the results using the percent input method: % Input = 2^ (Ct(Input) - Ct(IP)) * 100. A significant reduction in the % input value for the (S)-CPI-203 treated sample compared to the DMSO control indicates displacement of BRD4 from the promoter.
-
Signaling Pathways and Mechanistic Visualization
(S)-CPI-203 functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones on chromatin, leading to the displacement of critical transcriptional machinery from key oncogenes.
Primary Mechanism: MYC Suppression
The most well-documented downstream effect of BET inhibition is the potent transcriptional repression of the MYC oncogene.[1][6] BRD4 is required to maintain the expression of MYC by binding to its super-enhancer regions. Inhibition by (S)-CPI-203 leads to BRD4 eviction, transcriptional shutdown of MYC, and subsequent cell cycle arrest and apoptosis in MYC-dependent cancer cells.
Figure 1: The primary signaling pathway of (S)-CPI-203.
Modulation of Wnt/β-Catenin Signaling
Recent studies have indicated that BET inhibitors, including CPI-203, can also suppress follicular lymphoma by modulating the Wnt/β-catenin signaling pathway. The proposed mechanism involves inhibiting DVL2, which leads to the phosphorylation and activation of GSK3β. Active GSK3β then phosphorylates β-catenin, targeting it for degradation and preventing its translocation to the nucleus, thereby repressing the transcription of Wnt target genes like MYC and CyclinD1.
Figure 2: Modulation of Wnt/β-catenin signaling by (S)-CPI-203.
Experimental Workflow Visualization
The preclinical evaluation of a novel BET inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.
Figure 3: A typical experimental workflow for BET inhibitor evaluation.
Conclusion
The structural difference between (S)-CPI-203 and (R)-CPI-203 is a classic example of the importance of stereochemistry in drug design and function. The specific (S)-configuration at the C6 chiral center is essential for the molecule's ability to bind with high affinity to the bromodomains of BET proteins, leading to potent downstream anti-cancer effects primarily through the suppression of MYC transcription. In contrast, the (R)-enantiomer is unable to achieve this critical interaction and is considered biologically inactive. This guide provides researchers with the foundational knowledge and experimental frameworks necessary to understand and further investigate this important class of epigenetic modulators.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. apexbt.com [apexbt.com]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-CPI-203 in In Vitro Cell Line Studies
(Rac)-CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable inhibitory concentration (IC50) for BRD4 of approximately 37 nM. [1][2] It functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin-dependent signal transduction leads to the downregulation of key oncogenes, such as c-Myc, making it a compound of significant interest in cancer research.[3][4] These application notes provide a summary of its in vitro effects and detailed protocols for its use in cell-based assays.
In Vitro Efficacy Across Various Cancer Cell Lines
This compound has demonstrated cytostatic and, in some cases, apoptotic effects across a range of cancer cell lines. Its efficacy is particularly pronounced in hematological malignancies such as Mantle Cell Lymphoma (MCL) and Multiple Myeloma (MM), as well as in solid tumors like Glioblastoma and Hepatocellular Carcinoma (HCC).
Quantitative Summary of this compound In Vitro Activity
| Cell Line Type | Specific Cell Lines | Observed Effect | Effective Concentration/GI50 | Reference |
| Mantle Cell Lymphoma (MCL) | Granta-519, JVM-2, UPN1, Z-138, JeKo-1, ZBR, JBR, Mino, REC-1 | Cytostatic effect, cell death program activation | Mean GI50: 0.23 µM (range: 0.06 to 0.71 µM) | [1][2][5] |
| Multiple Myeloma (MM) | ARP-1, JJN-3, U266, MM.1S, MM.1R, RMPI-8226, KMM.1 | Dose-dependent cell growth inhibition, G1 cell cycle blockade | Median response at 0.5 µM: 65.4% inhibition | [3] |
| Glioblastoma | Panel of patient-derived gliomasphere lines | Consistent growth inhibition, downregulation of DNA-synthesis genes | Most consistently effective compound in a screen of 106 agents | [6][7] |
| Hepatocellular Carcinoma (HCC) | HepG2, HepG2.2.15, Huh7, SMMC7721 | Inhibition of cell proliferation, PD-L1 expression inhibition | Stronger inhibitory effect on HepG2.2.15 than HepG2 | [8] |
| Acute Myeloid Leukemia (AML) | OCI-AML3, MV411, MOLM13 (wild-type TP53) | Synergistic toxicity with MDM2 inhibitors | 200 nM in combination studies | [9][10] |
| Chronic Myeloid Leukemia (CML) | CML CD34+ cells | Synergistic cell kill with RITA, induction of differentiation | 1 µM in combination studies | [11] |
Signaling Pathway Inhibition
This compound primarily exerts its effects through the inhibition of BET proteins, leading to the transcriptional repression of key oncogenes. The most well-documented target is the MYC proto-oncogene. By preventing BRD4 from binding to the MYC promoter and enhancer regions, CPI-203 effectively reduces MYC mRNA and protein levels.[3][4] This subsequently leads to cell cycle arrest and a decrease in cell proliferation. Additionally, in MCL, CPI-203 has been shown to target and downregulate Interferon Regulatory Factor 4 (IRF4), a critical survival factor in this malignancy.[5]
Signaling Pathway of this compound Action.
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO at concentrations greater than 10 mM.[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, 10 mM. This stock solution can be stored at -20°C for several months.[5] To improve solubility, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[5] For cell culture experiments, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Proliferation and Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or CCK-8 (Cell Counting Kit-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[2][3]
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[12]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration that causes 50% growth inhibition) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
Workflow for Cell Viability Assay.
Western Blot Analysis for Protein Expression
This protocol outlines the procedure for analyzing changes in protein expression (e.g., c-Myc, IRF4, p53) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-IRF4, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 hours).[3] After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Workflow for Western Blot Analysis.
Conclusion
This compound is a valuable tool for in vitro cancer research, demonstrating broad activity against various cancer cell lines. The provided protocols offer a starting point for investigating its cellular and molecular effects. Researchers should optimize these protocols based on their specific cell lines and experimental goals. Careful consideration of treatment concentrations and incubation times is essential for obtaining reproducible and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
Application Notes and Protocols for (Rac)-CPI-203 in In Vitro Cell Line Studies
(Rac)-CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable inhibitory concentration (IC50) for BRD4 of approximately 37 nM. [1][2] It functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin-dependent signal transduction leads to the downregulation of key oncogenes, such as c-Myc, making it a compound of significant interest in cancer research.[3][4] These application notes provide a summary of its in vitro effects and detailed protocols for its use in cell-based assays.
In Vitro Efficacy Across Various Cancer Cell Lines
This compound has demonstrated cytostatic and, in some cases, apoptotic effects across a range of cancer cell lines. Its efficacy is particularly pronounced in hematological malignancies such as Mantle Cell Lymphoma (MCL) and Multiple Myeloma (MM), as well as in solid tumors like Glioblastoma and Hepatocellular Carcinoma (HCC).
Quantitative Summary of this compound In Vitro Activity
| Cell Line Type | Specific Cell Lines | Observed Effect | Effective Concentration/GI50 | Reference |
| Mantle Cell Lymphoma (MCL) | Granta-519, JVM-2, UPN1, Z-138, JeKo-1, ZBR, JBR, Mino, REC-1 | Cytostatic effect, cell death program activation | Mean GI50: 0.23 µM (range: 0.06 to 0.71 µM) | [1][2][5] |
| Multiple Myeloma (MM) | ARP-1, JJN-3, U266, MM.1S, MM.1R, RMPI-8226, KMM.1 | Dose-dependent cell growth inhibition, G1 cell cycle blockade | Median response at 0.5 µM: 65.4% inhibition | [3] |
| Glioblastoma | Panel of patient-derived gliomasphere lines | Consistent growth inhibition, downregulation of DNA-synthesis genes | Most consistently effective compound in a screen of 106 agents | [6][7] |
| Hepatocellular Carcinoma (HCC) | HepG2, HepG2.2.15, Huh7, SMMC7721 | Inhibition of cell proliferation, PD-L1 expression inhibition | Stronger inhibitory effect on HepG2.2.15 than HepG2 | [8] |
| Acute Myeloid Leukemia (AML) | OCI-AML3, MV411, MOLM13 (wild-type TP53) | Synergistic toxicity with MDM2 inhibitors | 200 nM in combination studies | [9][10] |
| Chronic Myeloid Leukemia (CML) | CML CD34+ cells | Synergistic cell kill with RITA, induction of differentiation | 1 µM in combination studies | [11] |
Signaling Pathway Inhibition
This compound primarily exerts its effects through the inhibition of BET proteins, leading to the transcriptional repression of key oncogenes. The most well-documented target is the MYC proto-oncogene. By preventing BRD4 from binding to the MYC promoter and enhancer regions, CPI-203 effectively reduces MYC mRNA and protein levels.[3][4] This subsequently leads to cell cycle arrest and a decrease in cell proliferation. Additionally, in MCL, CPI-203 has been shown to target and downregulate Interferon Regulatory Factor 4 (IRF4), a critical survival factor in this malignancy.[5]
Signaling Pathway of this compound Action.
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO at concentrations greater than 10 mM.[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, 10 mM. This stock solution can be stored at -20°C for several months.[5] To improve solubility, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[5] For cell culture experiments, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Proliferation and Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or CCK-8 (Cell Counting Kit-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[2][3]
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[12]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration that causes 50% growth inhibition) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
Workflow for Cell Viability Assay.
Western Blot Analysis for Protein Expression
This protocol outlines the procedure for analyzing changes in protein expression (e.g., c-Myc, IRF4, p53) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-IRF4, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 hours).[3] After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Workflow for Western Blot Analysis.
Conclusion
This compound is a valuable tool for in vitro cancer research, demonstrating broad activity against various cancer cell lines. The provided protocols offer a starting point for investigating its cellular and molecular effects. Researchers should optimize these protocols based on their specific cell lines and experimental goals. Careful consideration of treatment concentrations and incubation times is essential for obtaining reproducible and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
Application Notes and Protocols for (Rac)-CPI-203 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription. By binding to the bromodomains of BET proteins, particularly BRD4, CPI-203 disrupts their interaction with acetylated histones, leading to the downregulation of critical oncogenes such as MYC and IKZF1 (Ikaros). This activity makes this compound a compelling candidate for preclinical and clinical investigation in various hematological malignancies and solid tumors. These application notes provide detailed protocols for the in vivo use of this compound, based on established preclinical studies. While the literature predominantly refers to "CPI-203," it is a common and reasonable assumption in preclinical settings that the racemic mixture, this compound, was used.
Quantitative Data Summary
The following tables summarize the recommended dosage and formulation of this compound for in vivo studies, as derived from published literature.
Table 1: Recommended In Vivo Dosage of this compound
| Animal Model | Cancer Type | Dosage | Route of Administration | Dosing Frequency | Reference |
| SCID Mice | Multiple Myeloma | 2.5 mg/kg | Intraperitoneal (i.p.) | Twice Daily (b.i.d.) | [1] |
| SCID Mice | Mantle Cell Lymphoma | 2.5 mg/kg | Intraperitoneal (i.p.) | Twice Daily (b.i.d.) | [2] |
| SCID Mice | Follicular Lymphoma | Not specified | Intraperitoneal (i.p.) | Not specified | [3] |
Table 2: Recommended Formulation for In Vivo Administration
| Component | Concentration/Ratio | Purpose |
| This compound | 2.5 mg/mL (example) | Active Pharmaceutical Ingredient |
| DMSO | 10% | Solubilizing Agent |
| PEG300 | 40% | Vehicle / Co-solvent |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle / Diluent |
Note: The final concentration of the dosing solution should be adjusted based on the required dosage and the average weight of the animals to ensure an appropriate injection volume (typically 100-200 µL for a mouse).
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol details the establishment of a subcutaneous RPMI-8226 multiple myeloma xenograft model in Severe Combined Immunodeficient (SCID) mice and subsequent treatment with this compound.
Materials:
-
This compound
-
RPMI-8226 human multiple myeloma cell line
-
Female SCID mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Dosing vehicle components (DMSO, PEG300, Tween-80, Saline)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture RPMI-8226 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Injection: Harvest the RPMI-8226 cells and wash them twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[4] Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each female SCID mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor growth. Begin treatment when the mean tumor volume reaches approximately 100-150 mm³. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[4]
-
Preparation of this compound Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock solution with PEG300, Tween-80, and saline to the final concentrations listed in Table 2. Ensure the solution is well-mixed and homogenous.
-
-
Drug Administration: Administer 2.5 mg/kg of this compound via intraperitoneal injection twice daily. A vehicle control group should be treated with the same formulation lacking the active compound.
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study (e.g., after 2-4 weeks of treatment or when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be recorded as an additional endpoint.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for Ki-67, c-MYC, Ikaros) and another portion can be snap-frozen for western blot or qPCR analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for an in vivo study.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for (Rac)-CPI-203 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription. By binding to the bromodomains of BET proteins, particularly BRD4, CPI-203 disrupts their interaction with acetylated histones, leading to the downregulation of critical oncogenes such as MYC and IKZF1 (Ikaros). This activity makes this compound a compelling candidate for preclinical and clinical investigation in various hematological malignancies and solid tumors. These application notes provide detailed protocols for the in vivo use of this compound, based on established preclinical studies. While the literature predominantly refers to "CPI-203," it is a common and reasonable assumption in preclinical settings that the racemic mixture, this compound, was used.
Quantitative Data Summary
The following tables summarize the recommended dosage and formulation of this compound for in vivo studies, as derived from published literature.
Table 1: Recommended In Vivo Dosage of this compound
| Animal Model | Cancer Type | Dosage | Route of Administration | Dosing Frequency | Reference |
| SCID Mice | Multiple Myeloma | 2.5 mg/kg | Intraperitoneal (i.p.) | Twice Daily (b.i.d.) | [1] |
| SCID Mice | Mantle Cell Lymphoma | 2.5 mg/kg | Intraperitoneal (i.p.) | Twice Daily (b.i.d.) | [2] |
| SCID Mice | Follicular Lymphoma | Not specified | Intraperitoneal (i.p.) | Not specified | [3] |
Table 2: Recommended Formulation for In Vivo Administration
| Component | Concentration/Ratio | Purpose |
| This compound | 2.5 mg/mL (example) | Active Pharmaceutical Ingredient |
| DMSO | 10% | Solubilizing Agent |
| PEG300 | 40% | Vehicle / Co-solvent |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle / Diluent |
Note: The final concentration of the dosing solution should be adjusted based on the required dosage and the average weight of the animals to ensure an appropriate injection volume (typically 100-200 µL for a mouse).
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol details the establishment of a subcutaneous RPMI-8226 multiple myeloma xenograft model in Severe Combined Immunodeficient (SCID) mice and subsequent treatment with this compound.
Materials:
-
This compound
-
RPMI-8226 human multiple myeloma cell line
-
Female SCID mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Dosing vehicle components (DMSO, PEG300, Tween-80, Saline)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture RPMI-8226 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Injection: Harvest the RPMI-8226 cells and wash them twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[4] Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each female SCID mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor growth. Begin treatment when the mean tumor volume reaches approximately 100-150 mm³. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[4]
-
Preparation of this compound Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock solution with PEG300, Tween-80, and saline to the final concentrations listed in Table 2. Ensure the solution is well-mixed and homogenous.
-
-
Drug Administration: Administer 2.5 mg/kg of this compound via intraperitoneal injection twice daily. A vehicle control group should be treated with the same formulation lacking the active compound.
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study (e.g., after 2-4 weeks of treatment or when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be recorded as an additional endpoint.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for Ki-67, c-MYC, Ikaros) and another portion can be snap-frozen for western blot or qPCR analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for an in vivo study.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for (Rac)-CPI-203 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable affinity for BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of bromodomains, CPI-203 displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC.[1][3][4] This activity induces cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology and epigenetic research.[1][3][4]
These application notes provide a detailed protocol for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO), along with essential information on its chemical properties, mechanism of action, and a representative protocol for its use in a cell-based assay.
Chemical Properties and Data Presentation
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 399.9 g/mol | [1][2][4][5] |
| CAS Number | 1446144-04-2 | [1][4] |
| Appearance | White to off-white powder | |
| Purity | ≥98% | [3][4] |
Table 2: Solubility of this compound in DMSO
| Solubility | Concentration (mg/mL) | Concentration (mM) | Reference |
| High Solubility | 79 mg/mL | 197.54 mM | [1] |
| Readily Soluble | 25 mg/mL | ~62.5 mM | [2] |
| Soluble up to | 39.99 mg/mL | 100 mM | [3][4] |
Table 3: Recommended Concentrations for In Vitro Assays
| Assay Type | Concentration Range | Key Metric | Reference |
| Growth Inhibition | 0.06 - 0.71 µM | GI₅₀ | [1] |
| T-cell ALL Growth Arrest | 91.2 nM | EC₅₀ | [3][4] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the BET bromodomains of BRD4. BRD4 is a critical transcriptional co-activator that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes. A key target of BRD4 is the proto-oncogene MYC. By displacing BRD4 from chromatin, CPI-203 effectively suppresses MYC transcription. This leads to a G1 cell cycle arrest and the induction of apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder (MW: 399.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound, use the following calculation:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Mass = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight = 399.9 g/mol
Volume (L) = 0.001 g / (0.01 mol/L * 399.9 g/mol ) = 0.00025006 L = 250.06 µL
-
-
Dissolving the Compound: Add 250.1 µL of anhydrous DMSO to the tube containing the 1 mg of this compound.
-
Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gently warm the tube to 37°C for 5-10 minutes or use a sonicator bath to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][7][8]
Protocol 2: Representative Cell Viability Assay using this compound
This protocol outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line using a standard MTT or similar colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM down to 1 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration, typically ≤0.1%).[9]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Viability Assessment:
-
Remove the treatment medium.
-
Add the MTT reagent diluted in serum-free medium to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the GI₅₀ (the concentration that causes 50% growth inhibition).
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these protocols will help ensure the consistency and reproducibility of experimental results. Researchers should always consult the specific product datasheet for any batch-specific information and handle the compound with appropriate safety precautions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
Application Notes and Protocols for (Rac)-CPI-203 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable affinity for BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of bromodomains, CPI-203 displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC.[1][3][4] This activity induces cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology and epigenetic research.[1][3][4]
These application notes provide a detailed protocol for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO), along with essential information on its chemical properties, mechanism of action, and a representative protocol for its use in a cell-based assay.
Chemical Properties and Data Presentation
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 399.9 g/mol | [1][2][4][5] |
| CAS Number | 1446144-04-2 | [1][4] |
| Appearance | White to off-white powder | |
| Purity | ≥98% | [3][4] |
Table 2: Solubility of this compound in DMSO
| Solubility | Concentration (mg/mL) | Concentration (mM) | Reference |
| High Solubility | 79 mg/mL | 197.54 mM | [1] |
| Readily Soluble | 25 mg/mL | ~62.5 mM | [2] |
| Soluble up to | 39.99 mg/mL | 100 mM | [3][4] |
Table 3: Recommended Concentrations for In Vitro Assays
| Assay Type | Concentration Range | Key Metric | Reference |
| Growth Inhibition | 0.06 - 0.71 µM | GI₅₀ | [1] |
| T-cell ALL Growth Arrest | 91.2 nM | EC₅₀ | [3][4] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the BET bromodomains of BRD4. BRD4 is a critical transcriptional co-activator that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes. A key target of BRD4 is the proto-oncogene MYC. By displacing BRD4 from chromatin, CPI-203 effectively suppresses MYC transcription. This leads to a G1 cell cycle arrest and the induction of apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder (MW: 399.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound, use the following calculation:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Mass = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight = 399.9 g/mol
Volume (L) = 0.001 g / (0.01 mol/L * 399.9 g/mol ) = 0.00025006 L = 250.06 µL
-
-
Dissolving the Compound: Add 250.1 µL of anhydrous DMSO to the tube containing the 1 mg of this compound.
-
Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gently warm the tube to 37°C for 5-10 minutes or use a sonicator bath to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][7][8]
Protocol 2: Representative Cell Viability Assay using this compound
This protocol outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line using a standard MTT or similar colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM down to 1 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration, typically ≤0.1%).[9]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Viability Assessment:
-
Remove the treatment medium.
-
Add the MTT reagent diluted in serum-free medium to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the GI₅₀ (the concentration that causes 50% growth inhibition).
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these protocols will help ensure the consistency and reproducibility of experimental results. Researchers should always consult the specific product datasheet for any batch-specific information and handle the compound with appropriate safety precautions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
Application Notes and Protocols for (Rac)-CPI-203
Topic: (Rac)-CPI-203 Stability and Storage Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a racemic mixture of CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, CPI-203 displaces these proteins from chromatin, leading to the downregulation of key oncogenes such as MYC. This activity makes this compound a valuable tool in cancer research and a potential therapeutic agent. These application notes provide detailed information on the stability and appropriate storage conditions for this compound, along with protocols for its handling and use in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₈ClN₅OS |
| Molecular Weight | 399.90 g/mol |
| CAS Number | 202591-23-9 |
| Appearance | Crystalline solid |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and ensure the reproducibility of experimental results. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Solid Compound Storage and Stability
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Shipping | Room Temperature | Short-term | May vary for international shipping; upon receipt, store at the recommended long-term condition.[1][2] |
Stock Solution Storage and Stability
It is recommended to prepare concentrated stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -20°C | Up to 1 year[3] | Use fresh, anhydrous DMSO to avoid solubility issues due to moisture absorption.[4] Stock solutions can be stored for several months.[5] |
| DMSO | -80°C | Up to 2 years[3] | Preferred for longer-term storage of stock solutions. |
| Ethanol | -20°C | Not specified; use promptly | Prepare fresh for best results. |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for aqueous buffers, the solubility is significantly lower.
| Solvent | Concentration |
| DMSO | ≥ 25 mg/mL (≥ 62.5 mM)[1] |
| Ethanol | ~20 mg/mL (~50 mM)[1] |
| DMF | ~30 mg/mL (~75 mM) |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
| Water | Insoluble[5] |
Signaling Pathway of this compound
This compound acts as a BET bromodomain inhibitor. Its primary target is BRD4, a protein that binds to acetylated histones and recruits transcriptional machinery to specific gene promoters and enhancers. One of the most critical downstream targets of BRD4 is the proto-oncogene MYC. By displacing BRD4 from chromatin, this compound effectively suppresses MYC transcription. This leads to a cascade of cellular events including cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.
Caption: Mechanism of action of this compound as a BRD4 inhibitor.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a commonly used stock solution concentration.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.999 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Workflow for Assessing Stability by HPLC-UV
While a specific, validated stability-indicating method for this compound is not publicly available, a general workflow for developing such a method is provided below. This would require further optimization and validation.
Caption: General workflow for a forced degradation study.
Forced Degradation (Stress Testing) Conditions (General Guidance):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours; solution at 60°C for 48 hours.
-
Photostability: Expose solid or solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (e.g., ~255 nm).
-
Injection Volume: 10-20 µL.
Data Analysis: The stability of this compound is determined by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Conclusion
This compound is a stable compound when stored under the recommended conditions. For optimal results, it is imperative to adhere to the storage and handling guidelines provided. Stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at -80°C to ensure long-term stability and prevent degradation from repeated freeze-thaw cycles. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for (Rac)-CPI-203
Topic: (Rac)-CPI-203 Stability and Storage Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a racemic mixture of CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, CPI-203 displaces these proteins from chromatin, leading to the downregulation of key oncogenes such as MYC. This activity makes this compound a valuable tool in cancer research and a potential therapeutic agent. These application notes provide detailed information on the stability and appropriate storage conditions for this compound, along with protocols for its handling and use in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₈ClN₅OS |
| Molecular Weight | 399.90 g/mol |
| CAS Number | 202591-23-9 |
| Appearance | Crystalline solid |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and ensure the reproducibility of experimental results. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Solid Compound Storage and Stability
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Shipping | Room Temperature | Short-term | May vary for international shipping; upon receipt, store at the recommended long-term condition.[1][2] |
Stock Solution Storage and Stability
It is recommended to prepare concentrated stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -20°C | Up to 1 year[3] | Use fresh, anhydrous DMSO to avoid solubility issues due to moisture absorption.[4] Stock solutions can be stored for several months.[5] |
| DMSO | -80°C | Up to 2 years[3] | Preferred for longer-term storage of stock solutions. |
| Ethanol | -20°C | Not specified; use promptly | Prepare fresh for best results. |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for aqueous buffers, the solubility is significantly lower.
| Solvent | Concentration |
| DMSO | ≥ 25 mg/mL (≥ 62.5 mM)[1] |
| Ethanol | ~20 mg/mL (~50 mM)[1] |
| DMF | ~30 mg/mL (~75 mM) |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
| Water | Insoluble[5] |
Signaling Pathway of this compound
This compound acts as a BET bromodomain inhibitor. Its primary target is BRD4, a protein that binds to acetylated histones and recruits transcriptional machinery to specific gene promoters and enhancers. One of the most critical downstream targets of BRD4 is the proto-oncogene MYC. By displacing BRD4 from chromatin, this compound effectively suppresses MYC transcription. This leads to a cascade of cellular events including cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.
Caption: Mechanism of action of this compound as a BRD4 inhibitor.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a commonly used stock solution concentration.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.999 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Workflow for Assessing Stability by HPLC-UV
While a specific, validated stability-indicating method for this compound is not publicly available, a general workflow for developing such a method is provided below. This would require further optimization and validation.
Caption: General workflow for a forced degradation study.
Forced Degradation (Stress Testing) Conditions (General Guidance):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours; solution at 60°C for 48 hours.
-
Photostability: Expose solid or solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (e.g., ~255 nm).
-
Injection Volume: 10-20 µL.
Data Analysis: The stability of this compound is determined by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Conclusion
This compound is a stable compound when stored under the recommended conditions. For optimal results, it is imperative to adhere to the storage and handling guidelines provided. Stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at -80°C to ensure long-term stability and prevent degradation from repeated freeze-thaw cycles. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for (Rac)-CPI-203 in Cell Viability MTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable affinity for BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC. By binding to the acetylated lysine (B10760008) residues on histone tails, BRD4 recruits transcriptional machinery to the promoters and enhancers of target genes, driving their expression. This compound competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby preventing the transcription of MYC and other pro-proliferative genes. This mode of action leads to cell cycle arrest and apoptosis in various cancer cell lines, making this compound a compound of significant interest in oncology research and drug development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cells.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various contexts. These values are crucial for designing experiments and understanding the potency of the compound in different cell types.
| Cell Line/System | Assay Type | Parameter | Value | Reference |
| Mantle Cell Lymphoma (MCL) Cell Lines (9 lines) | Cell Viability | GI50 | 0.06 - 0.71 µM | |
| BRD4 | Biochemical Assay (AlphaScreen) | IC50 | ~37 nM | [1] |
| Multiple Myeloma (MM) Cell Lines | Cell Viability (MTT) | Median Response | Effective at 0.5 µM | |
| Acute Myeloid Leukemia (AML) | Cell Viability | IC50 | Potent (exact value not specified) | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound exerts its anti-proliferative effects. By inhibiting BRD4, CPI-203 prevents the transcription of the MYC oncogene, a critical driver of cell proliferation and survival.
Caption: Mechanism of this compound action on the BRD4-MYC signaling pathway.
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol outlines the steps for determining the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, or 0.01 N HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete medium. For suspension cells, ensure they are in the exponential growth phase.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells and 20,000-50,000 cells/well for suspension cells) in a final volume of 100 µL per well.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. The final DMSO concentration should not exceed 0.5% to avoid toxicity.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control. For suspension cells, add the compound dilutions directly to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and vehicle controls.
-
Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifuge the plate at a low speed and then carefully remove the supernatant.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the MTT assay with this compound.
Caption: Step-by-step workflow for the cell viability MTT assay.
References
Application Notes and Protocols for (Rac)-CPI-203 in Cell Viability MTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable affinity for BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC. By binding to the acetylated lysine residues on histone tails, BRD4 recruits transcriptional machinery to the promoters and enhancers of target genes, driving their expression. This compound competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby preventing the transcription of MYC and other pro-proliferative genes. This mode of action leads to cell cycle arrest and apoptosis in various cancer cell lines, making this compound a compound of significant interest in oncology research and drug development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cells.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various contexts. These values are crucial for designing experiments and understanding the potency of the compound in different cell types.
| Cell Line/System | Assay Type | Parameter | Value | Reference |
| Mantle Cell Lymphoma (MCL) Cell Lines (9 lines) | Cell Viability | GI50 | 0.06 - 0.71 µM | |
| BRD4 | Biochemical Assay (AlphaScreen) | IC50 | ~37 nM | [1] |
| Multiple Myeloma (MM) Cell Lines | Cell Viability (MTT) | Median Response | Effective at 0.5 µM | |
| Acute Myeloid Leukemia (AML) | Cell Viability | IC50 | Potent (exact value not specified) | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound exerts its anti-proliferative effects. By inhibiting BRD4, CPI-203 prevents the transcription of the MYC oncogene, a critical driver of cell proliferation and survival.
Caption: Mechanism of this compound action on the BRD4-MYC signaling pathway.
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol outlines the steps for determining the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, or 0.01 N HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete medium. For suspension cells, ensure they are in the exponential growth phase.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells and 20,000-50,000 cells/well for suspension cells) in a final volume of 100 µL per well.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. The final DMSO concentration should not exceed 0.5% to avoid toxicity.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control. For suspension cells, add the compound dilutions directly to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and vehicle controls.
-
Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifuge the plate at a low speed and then carefully remove the supernatant.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the MTT assay with this compound.
Caption: Step-by-step workflow for the cell viability MTT assay.
References
Application Notes and Protocols for Apoptosis Detection Using (Rac)-CPI-203 with Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, CPI-203 disrupts the transcriptional upregulation of key oncogenes such as MYC and anti-apoptotic proteins like BCL-2 family members. This disruption can lead to cell cycle arrest and induction of apoptosis in various cancer cell types, making BET inhibitors a promising class of anti-cancer agents.[1][2][3]
These application notes provide a detailed protocol for the induction and quantification of apoptosis in cultured cells treated with this compound using the Annexin V and Propidium Iodide (PI) flow cytometry assay. Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action of this compound in Apoptosis Induction
This compound, as a BET inhibitor, primarily functions by displacing BRD4 from chromatin, leading to the downregulation of target genes. A key target is the MYC oncogene, a critical driver of cell proliferation and survival.[1][3][6] Additionally, CPI-203 has been shown to modulate the expression of BCL-2 family proteins. For instance, it can downregulate the anti-apoptotic protein BFL-1/A1, sensitizing cells to apoptotic stimuli.[7] This shifts the balance towards pro-apoptotic proteins (e.g., BIM, BAK, BAX), leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death. The induction of apoptosis by BET inhibitors can occur in both p53-dependent and -independent manners.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and resume logarithmic growth overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). It is recommended to perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your cell line. Based on published data, a concentration range of 0.1 µM to 5 µM is a reasonable starting point.[1][8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for your specific cell line and experimental goals.
-
As a positive control for apoptosis, treat a separate set of cells with a known apoptosis-inducing agent (e.g., staurosporine (B1682477) at 1 µM for 4 hours).
-
Include an unstained cell sample as a negative control for the flow cytometry setup.
II. Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from the culture vessel into a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA. Combine the detached cells with the collected culture medium.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (typically 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
III. Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorochromes (e.g., blue laser for FITC and PI).
-
Use the unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest, excluding debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up the fluorescence compensation correctly.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the defined cell gate.
-
Analyze the data using appropriate software. Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). The four quadrants represent:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or cells with compromised membranes due to mechanical damage)
-
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison between different treatment conditions.
Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 (DMSO) | ||||
| This compound | 0.1 | ||||
| This compound | 0.5 | ||||
| This compound | 1.0 | ||||
| This compound | 2.5 | ||||
| This compound | 5.0 | ||||
| Positive Control | (e.g., 1 µM Staurosporine) |
Mandatory Visualization
Diagram 1: Experimental Workflow for Apoptosis Detection
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection Using (Rac)-CPI-203 with Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CPI-203 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, CPI-203 disrupts the transcriptional upregulation of key oncogenes such as MYC and anti-apoptotic proteins like BCL-2 family members. This disruption can lead to cell cycle arrest and induction of apoptosis in various cancer cell types, making BET inhibitors a promising class of anti-cancer agents.[1][2][3]
These application notes provide a detailed protocol for the induction and quantification of apoptosis in cultured cells treated with this compound using the Annexin V and Propidium Iodide (PI) flow cytometry assay. Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action of this compound in Apoptosis Induction
This compound, as a BET inhibitor, primarily functions by displacing BRD4 from chromatin, leading to the downregulation of target genes. A key target is the MYC oncogene, a critical driver of cell proliferation and survival.[1][3][6] Additionally, CPI-203 has been shown to modulate the expression of BCL-2 family proteins. For instance, it can downregulate the anti-apoptotic protein BFL-1/A1, sensitizing cells to apoptotic stimuli.[7] This shifts the balance towards pro-apoptotic proteins (e.g., BIM, BAK, BAX), leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death. The induction of apoptosis by BET inhibitors can occur in both p53-dependent and -independent manners.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and resume logarithmic growth overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). It is recommended to perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your cell line. Based on published data, a concentration range of 0.1 µM to 5 µM is a reasonable starting point.[1][8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for your specific cell line and experimental goals.
-
As a positive control for apoptosis, treat a separate set of cells with a known apoptosis-inducing agent (e.g., staurosporine at 1 µM for 4 hours).
-
Include an unstained cell sample as a negative control for the flow cytometry setup.
II. Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from the culture vessel into a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA. Combine the detached cells with the collected culture medium.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (typically 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
III. Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorochromes (e.g., blue laser for FITC and PI).
-
Use the unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest, excluding debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up the fluorescence compensation correctly.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the defined cell gate.
-
Analyze the data using appropriate software. Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). The four quadrants represent:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or cells with compromised membranes due to mechanical damage)
-
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison between different treatment conditions.
Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 (DMSO) | ||||
| This compound | 0.1 | ||||
| This compound | 0.5 | ||||
| This compound | 1.0 | ||||
| This compound | 2.5 | ||||
| This compound | 5.0 | ||||
| Positive Control | (e.g., 1 µM Staurosporine) |
Mandatory Visualization
Diagram 1: Experimental Workflow for Apoptosis Detection
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of c-Myc Downregulation by (Rac)-CPI-203
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc proto-oncogene is a transcription factor that plays a central role in regulating cell growth, proliferation, metabolism, and apoptosis.[1][2][3] Its dysregulation and overexpression are hallmarks of a majority of human cancers, making it a critical target for therapeutic intervention.[3][4] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that are crucial for the transcriptional activation of key oncogenes, including MYC.[1][5]
(Rac)-CPI-203 is a small molecule inhibitor of BET bromodomains.[6] It competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.[1][6] A primary and well-documented consequence of BET inhibition is the potent downregulation of MYC transcription and subsequent reduction in c-Myc protein levels.[5][7][8][9] This action leads to cell cycle arrest, cellular senescence, and apoptosis in various cancer models.[5][7][8]
This document provides a detailed protocol for the analysis of c-Myc protein levels by Western blot in cells treated with this compound, enabling researchers to quantify the inhibitory effect of this compound on a key oncogenic driver.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate. This protocol details the treatment of cultured cells with the BET inhibitor this compound, followed by cell lysis and protein quantification. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific to c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for chemiluminescent detection. The intensity of the band corresponding to c-Myc is quantified and normalized to a loading control to determine the relative change in protein expression.[1]
Signaling and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.
Caption: Mechanism of this compound action on the c-Myc signaling pathway.
Caption: Step-by-step experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express c-Myc (e.g., Multiple Myeloma: MM.1S; Pancreatic Neuroendocrine Tumor: BON-1, QGP-1; Follicular Lymphoma: DOHH2).[6][7]
-
This compound: Prepare stock solution in DMSO.
-
Cell Culture Media: As recommended for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-12% gradient gels), running buffer.[10]
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.[10]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]
-
Primary Antibodies:
-
Rabbit or Mouse anti-c-Myc antibody (e.g., clone 9E10).[1]
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.[1]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[10]
Methodology
1. Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time, typically 24 to 48 hours, as c-Myc is a protein with a short half-life and its transcriptional inhibition leads to rapid protein loss.[5][7]
2. Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with protease/phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.[10]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the primary anti-c-Myc antibody, diluted in blocking buffer (typically 1:1000), overnight at 4°C with gentle agitation.[1]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[10]
5. Detection and Data Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[1]
-
Acquire the chemiluminescent signal using a digital imaging system or X-ray film.[1]
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.[1]
-
Quantify the band intensities for c-Myc and the loading control using image analysis software (e.g., ImageJ).[3]
-
Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample.[1]
Data Presentation and Expected Results
Treatment of sensitive cancer cell lines with this compound is expected to result in a dose-dependent decrease in the expression of c-Myc protein. The quantitative data obtained from the densitometry analysis can be summarized as shown in the table below.
Table 1: Quantitative Analysis of c-Myc Protein Levels Following this compound Treatment
| Treatment Group | This compound Conc. | Normalized c-Myc Intensity (Arbitrary Units) | % Reduction of c-Myc (vs. Vehicle) |
| Vehicle Control | 0 µM (DMSO) | 1.00 | 0% |
| Treatment 1 | 0.1 µM | 0.72 | 28% |
| Treatment 2 | 0.25 µM | 0.45 | 55% |
| Treatment 3 | 0.5 µM | 0.21 | 79% |
| Treatment 4 | 1.0 µM | 0.09 | 91% |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
The Western blot should visually confirm the data, showing a progressive weakening of the c-Myc band (approx. 62-65 kDa) with increasing concentrations of this compound, while the loading control band (e.g., β-actin at ~42 kDa) remains consistent across all lanes. Studies have demonstrated significant decreases in c-Myc protein levels in various cell lines treated with CPI-203 at concentrations as low as 0.1-0.5 µM.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells [mdpi.com]
- 4. Degradation of MYC by the mutant p53 reactivator drug, COTI-2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis of c-Myc Downregulation by (Rac)-CPI-203
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc proto-oncogene is a transcription factor that plays a central role in regulating cell growth, proliferation, metabolism, and apoptosis.[1][2][3] Its dysregulation and overexpression are hallmarks of a majority of human cancers, making it a critical target for therapeutic intervention.[3][4] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that are crucial for the transcriptional activation of key oncogenes, including MYC.[1][5]
(Rac)-CPI-203 is a small molecule inhibitor of BET bromodomains.[6] It competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.[1][6] A primary and well-documented consequence of BET inhibition is the potent downregulation of MYC transcription and subsequent reduction in c-Myc protein levels.[5][7][8][9] This action leads to cell cycle arrest, cellular senescence, and apoptosis in various cancer models.[5][7][8]
This document provides a detailed protocol for the analysis of c-Myc protein levels by Western blot in cells treated with this compound, enabling researchers to quantify the inhibitory effect of this compound on a key oncogenic driver.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate. This protocol details the treatment of cultured cells with the BET inhibitor this compound, followed by cell lysis and protein quantification. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific to c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for chemiluminescent detection. The intensity of the band corresponding to c-Myc is quantified and normalized to a loading control to determine the relative change in protein expression.[1]
Signaling and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.
Caption: Mechanism of this compound action on the c-Myc signaling pathway.
Caption: Step-by-step experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express c-Myc (e.g., Multiple Myeloma: MM.1S; Pancreatic Neuroendocrine Tumor: BON-1, QGP-1; Follicular Lymphoma: DOHH2).[6][7]
-
This compound: Prepare stock solution in DMSO.
-
Cell Culture Media: As recommended for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-12% gradient gels), running buffer.[10]
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.[10]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]
-
Primary Antibodies:
-
Rabbit or Mouse anti-c-Myc antibody (e.g., clone 9E10).[1]
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.[1]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[10]
Methodology
1. Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time, typically 24 to 48 hours, as c-Myc is a protein with a short half-life and its transcriptional inhibition leads to rapid protein loss.[5][7]
2. Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with protease/phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.[10]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the primary anti-c-Myc antibody, diluted in blocking buffer (typically 1:1000), overnight at 4°C with gentle agitation.[1]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[10]
5. Detection and Data Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[1]
-
Acquire the chemiluminescent signal using a digital imaging system or X-ray film.[1]
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.[1]
-
Quantify the band intensities for c-Myc and the loading control using image analysis software (e.g., ImageJ).[3]
-
Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample.[1]
Data Presentation and Expected Results
Treatment of sensitive cancer cell lines with this compound is expected to result in a dose-dependent decrease in the expression of c-Myc protein. The quantitative data obtained from the densitometry analysis can be summarized as shown in the table below.
Table 1: Quantitative Analysis of c-Myc Protein Levels Following this compound Treatment
| Treatment Group | This compound Conc. | Normalized c-Myc Intensity (Arbitrary Units) | % Reduction of c-Myc (vs. Vehicle) |
| Vehicle Control | 0 µM (DMSO) | 1.00 | 0% |
| Treatment 1 | 0.1 µM | 0.72 | 28% |
| Treatment 2 | 0.25 µM | 0.45 | 55% |
| Treatment 3 | 0.5 µM | 0.21 | 79% |
| Treatment 4 | 1.0 µM | 0.09 | 91% |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
The Western blot should visually confirm the data, showing a progressive weakening of the c-Myc band (approx. 62-65 kDa) with increasing concentrations of this compound, while the loading control band (e.g., β-actin at ~42 kDa) remains consistent across all lanes. Studies have demonstrated significant decreases in c-Myc protein levels in various cell lines treated with CPI-203 at concentrations as low as 0.1-0.5 µM.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells [mdpi.com]
- 4. Degradation of MYC by the mutant p53 reactivator drug, COTI-2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for a Xenograft Mouse Model Study with (Rac)-CPI-203
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting a xenograft mouse model study to evaluate the in vivo efficacy of (Rac)-CPI-203, a potent BET bromodomain inhibitor.
Introduction
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC.[1][4][5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, CPI-203 displaces these proteins from chromatin, leading to the downregulation of their target genes. This mechanism results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various hematological malignancies and solid tumors.[4][6][7] Preclinical studies have demonstrated the single-agent efficacy of CPI-203 and its synergistic effects when combined with other anti-cancer agents in xenograft mouse models.[1][4]
This document outlines the essential protocols for a xenograft study using this compound, including cell line selection, animal models, drug formulation, and administration, as well as methods for monitoring tumor growth and relevant biomarkers.
Data Presentation: Summary of Preclinical Xenograft Studies with CPI-203
The following tables summarize quantitative data from published preclinical xenograft studies involving CPI-203, providing a reference for experimental design.
Table 1: Efficacy of Single-Agent CPI-203 in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | CPI-203 Dose & Schedule | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | RPMI-8226 | SCID | 2.5 mg/kg, i.p., b.i.d. | 62% reduction in tumor volume | [4] |
| Mantle Cell Lymphoma | REC-1 | Nude | 2.5 mg/kg, i.p., b.i.d. | 44% reduction in tumor volume | [1] |
| Follicular Lymphoma | DOHH2 | SCID | Not specified | Significantly reduced tumor volume and prolonged survival | [6][8] |
Table 2: Efficacy of CPI-203 in Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Combination Treatment | CPI-203 Dose & Schedule | Outcome | Reference |
| Multiple Myeloma | RPMI-8226 | SCID | Lenalidomide (B1683929)/Dexamethasone (B1670325) | 2.5 mg/kg, i.p., b.i.d. | Complete arrest of tumor growth | [4] |
| Mantle Cell Lymphoma | REC-1 | Nude | Lenalidomide | 2.5 mg/kg, i.p. | 62% reduction in tumor volume | [1] |
| Liver Cancer | Not specified | BALB/c | Anti-PD-1 antibody | Not specified | Improved response to immunotherapy | [9] |
Experimental Protocols
This section provides detailed methodologies for conducting a xenograft mouse model study with this compound.
Cell Line and Culture
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors. Cell lines with high c-MYC expression are often good candidates.[1] Examples from the literature include RPMI-8226 (Multiple Myeloma), REC-1 (Mantle Cell Lymphoma), and DOHH2 (Follicular Lymphoma).[1][4][6]
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. For example, RPMI-1640 medium with 10% FBS is commonly used for many lymphoma and myeloma cell lines.[10] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[10] Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.[11]
Animal Model
-
Mouse Strain: Use immunodeficient mice to prevent rejection of the human tumor xenograft. Commonly used strains include athymic nude mice or Severe Combined Immunodeficient (SCID) mice, typically 4-7 weeks old.[10][11]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.[11]
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[12] All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[13]
Tumor Implantation
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common injection volume is 100-200 µL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.[10]
-
Injection: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 to 2 x 10^7 cells) into the flank of the mouse using a 27- or 30-gauge needle.[4][11]
This compound Formulation and Administration
-
Formulation: A common vehicle for CPI-203 is a solution of DMSO, PEG300, Tween-80, and saline. A suggested protocol is to dissolve CPI-203 in DMSO to create a stock solution, which is then diluted with PEG300, Tween-80, and saline.[2]
-
Dosing and Administration: Based on published studies, a typical dose of CPI-203 is 2.5 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).[1][4] The treatment should start once the tumors reach a palpable size (e.g., 50-100 mm³).[11]
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via BET protein inhibition.
Wnt/β-catenin Signaling Pathway Modulation
Caption: CPI-203 modulates the Wnt/β-catenin pathway in follicular lymphoma.[6]
Experimental Workflow Diagram
Caption: General workflow for a xenograft mouse model study with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiTE® Xenograft Protocol [protocols.io]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. mdpi.com [mdpi.com]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Xenograft Mouse Model Study with (Rac)-CPI-203
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting a xenograft mouse model study to evaluate the in vivo efficacy of (Rac)-CPI-203, a potent BET bromodomain inhibitor.
Introduction
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC.[1][4][5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, CPI-203 displaces these proteins from chromatin, leading to the downregulation of their target genes. This mechanism results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various hematological malignancies and solid tumors.[4][6][7] Preclinical studies have demonstrated the single-agent efficacy of CPI-203 and its synergistic effects when combined with other anti-cancer agents in xenograft mouse models.[1][4]
This document outlines the essential protocols for a xenograft study using this compound, including cell line selection, animal models, drug formulation, and administration, as well as methods for monitoring tumor growth and relevant biomarkers.
Data Presentation: Summary of Preclinical Xenograft Studies with CPI-203
The following tables summarize quantitative data from published preclinical xenograft studies involving CPI-203, providing a reference for experimental design.
Table 1: Efficacy of Single-Agent CPI-203 in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | CPI-203 Dose & Schedule | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | RPMI-8226 | SCID | 2.5 mg/kg, i.p., b.i.d. | 62% reduction in tumor volume | [4] |
| Mantle Cell Lymphoma | REC-1 | Nude | 2.5 mg/kg, i.p., b.i.d. | 44% reduction in tumor volume | [1] |
| Follicular Lymphoma | DOHH2 | SCID | Not specified | Significantly reduced tumor volume and prolonged survival | [6][8] |
Table 2: Efficacy of CPI-203 in Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Combination Treatment | CPI-203 Dose & Schedule | Outcome | Reference |
| Multiple Myeloma | RPMI-8226 | SCID | Lenalidomide/Dexamethasone | 2.5 mg/kg, i.p., b.i.d. | Complete arrest of tumor growth | [4] |
| Mantle Cell Lymphoma | REC-1 | Nude | Lenalidomide | 2.5 mg/kg, i.p. | 62% reduction in tumor volume | [1] |
| Liver Cancer | Not specified | BALB/c | Anti-PD-1 antibody | Not specified | Improved response to immunotherapy | [9] |
Experimental Protocols
This section provides detailed methodologies for conducting a xenograft mouse model study with this compound.
Cell Line and Culture
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors. Cell lines with high c-MYC expression are often good candidates.[1] Examples from the literature include RPMI-8226 (Multiple Myeloma), REC-1 (Mantle Cell Lymphoma), and DOHH2 (Follicular Lymphoma).[1][4][6]
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. For example, RPMI-1640 medium with 10% FBS is commonly used for many lymphoma and myeloma cell lines.[10] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[10] Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.[11]
Animal Model
-
Mouse Strain: Use immunodeficient mice to prevent rejection of the human tumor xenograft. Commonly used strains include athymic nude mice or Severe Combined Immunodeficient (SCID) mice, typically 4-7 weeks old.[10][11]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.[11]
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[12] All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[13]
Tumor Implantation
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common injection volume is 100-200 µL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.[10]
-
Injection: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 to 2 x 10^7 cells) into the flank of the mouse using a 27- or 30-gauge needle.[4][11]
This compound Formulation and Administration
-
Formulation: A common vehicle for CPI-203 is a solution of DMSO, PEG300, Tween-80, and saline. A suggested protocol is to dissolve CPI-203 in DMSO to create a stock solution, which is then diluted with PEG300, Tween-80, and saline.[2]
-
Dosing and Administration: Based on published studies, a typical dose of CPI-203 is 2.5 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).[1][4] The treatment should start once the tumors reach a palpable size (e.g., 50-100 mm³).[11]
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via BET protein inhibition.
Wnt/β-catenin Signaling Pathway Modulation
Caption: CPI-203 modulates the Wnt/β-catenin pathway in follicular lymphoma.[6]
Experimental Workflow Diagram
Caption: General workflow for a xenograft mouse model study with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiTE® Xenograft Protocol [protocols.io]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. mdpi.com [mdpi.com]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BRD4 Engagement by (Rac)-CPI-203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various biophysical and cellular assays to quantify the engagement of the bromodomain and extra-terminal (BET) protein BRD4 by the inhibitor (Rac)-CPI-203. The selection of a suitable assay depends on the specific research question, available instrumentation, and whether in vitro binding affinity or cellular target engagement is the primary focus.
Introduction to BRD4 and this compound
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that binds to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. It plays a critical role in regulating the expression of oncogenes such as MYC. Dysregulation of BRD4 activity is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.
This compound is a potent and selective small molecule inhibitor of the BET family of proteins, including BRD4. It acts by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby displacing BRD4 from chromatin and inhibiting the transcription of BRD4-dependent genes. Accurate measurement of CPI-203 engagement with BRD4 is crucial for understanding its mechanism of action, determining its potency and selectivity, and guiding drug development efforts.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound engagement with BRD4, as determined by various assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| AlphaScreen | IC50 | ~37 nM | In vitro | [1][2][3] |
| Cell Growth Inhibition | GI50 | 0.06 - 0.71 µM | Mantle Cell Lymphoma (MCL) cell lines | [1] |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Application: A high-throughput, in vitro biochemical assay to measure the direct binding and competitive inhibition of this compound to the BRD4 bromodomain.
Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged BRD4 protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST-coated acceptor beads bind to the GST-BRD4. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. A competitive inhibitor like CPI-203 will disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the signal.[4]
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Dilute GST-BRD4 protein and biotinylated histone H4 peptide in Assay Buffer to the desired concentrations (optimization is required).
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
Dilute AlphaScreen™ Streptavidin Donor beads and GSH Acceptor beads in Assay Buffer according to the manufacturer's protocol. Protect from light.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted GST-BRD4 solution to each well.
-
Add 5 µL of the this compound serial dilution or DMSO vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of biotinylated histone H4 peptide solution to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the pre-mixed Donor and Acceptor beads solution.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The decrease in signal is proportional to the inhibitory activity of CPI-203.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
Application: A live-cell assay to quantify the engagement of this compound with BRD4 in a physiological context.
Principle: This technology measures the binding of a small molecule to a target protein in living cells. The assay utilizes a NanoLuc® luciferase-tagged BRD4 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to BRD4 (the energy acceptor). When the tracer binds to the NanoLuc®-BRD4 fusion protein, BRET occurs. This compound competes with the tracer for binding to BRD4, leading to a dose-dependent decrease in the BRET signal.[5][6]
Protocol:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a suitable culture plate.
-
Co-transfect the cells with a vector encoding the NanoLuc®-BRD4 fusion protein.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Procedure (96- or 384-well white plate format):
-
Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into the wells of the assay plate.
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay medium.
-
Add the diluted CPI-203 or DMSO vehicle to the cells.
-
Add the NanoBRET™ tracer at a final concentration optimized for the assay.
-
Incubate at 37°C in a CO2 incubator for a period determined by the binding kinetics of the tracer and compound (typically 2 hours).
-
-
Data Acquisition and Analysis:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Determine the IC50 value by plotting the percentage of inhibition of the BRET signal against the logarithm of the CPI-203 concentration.
-
CETSA® (Cellular Thermal Shift Assay)
Application: A label-free method to verify and quantify the direct binding of this compound to endogenous BRD4 in cells or tissue lysates.
Principle: This assay is based on the principle of ligand-induced thermal stabilization of proteins. The binding of a ligand, such as CPI-203, to its target protein, BRD4, generally increases the protein's resistance to thermal denaturation. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to a specific temperature, and the amount of soluble (non-denatured) BRD4 is quantified. An increase in soluble BRD4 at a given temperature in the presence of CPI-203 indicates target engagement.[7][8][9]
Protocol:
-
Cell Treatment and Heating:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and resuspend them in a buffer such as PBS.
-
Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis of Soluble BRD4:
-
Analyze the amount of soluble BRD4 in the supernatant by Western blotting, ELISA, or other protein quantification methods using a BRD4-specific antibody.
-
For an isothermal dose-response experiment, heat all samples at a single, optimized temperature and quantify the amount of soluble BRD4 at different CPI-203 concentrations.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble BRD4 against the temperature. A shift in the melting curve to a higher temperature in the presence of CPI-203 indicates stabilization and binding.
-
For the isothermal dose-response, plot the amount of soluble BRD4 against the CPI-203 concentration to determine the EC50 of target engagement.
-
Fluorescence Polarization (FP) Assay
Application: A solution-based, in vitro biochemical assay to measure the binding affinity of this compound to BRD4.
Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. A small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger molecule like BRD4, its tumbling slows down, leading to an increase in fluorescence polarization. A competitive inhibitor like CPI-203 will displace the fluorescent tracer from BRD4, causing a decrease in polarization.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Dilute the BRD4 protein and a suitable fluorescently labeled BET inhibitor (tracer) in the assay buffer to their optimal concentrations.
-
Prepare a serial dilution of this compound in DMSO and then in the assay buffer.
-
-
Assay Procedure (black, low-volume 384-well plate format):
-
Add the diluted BRD4 protein to the wells.
-
Add the this compound serial dilutions or DMSO vehicle control.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by CPI-203.
-
Calculate the IC50 value by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BRD4 Engagement by (Rac)-CPI-203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various biophysical and cellular assays to quantify the engagement of the bromodomain and extra-terminal (BET) protein BRD4 by the inhibitor (Rac)-CPI-203. The selection of a suitable assay depends on the specific research question, available instrumentation, and whether in vitro binding affinity or cellular target engagement is the primary focus.
Introduction to BRD4 and this compound
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. It plays a critical role in regulating the expression of oncogenes such as MYC. Dysregulation of BRD4 activity is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.
This compound is a potent and selective small molecule inhibitor of the BET family of proteins, including BRD4. It acts by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby displacing BRD4 from chromatin and inhibiting the transcription of BRD4-dependent genes. Accurate measurement of CPI-203 engagement with BRD4 is crucial for understanding its mechanism of action, determining its potency and selectivity, and guiding drug development efforts.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound engagement with BRD4, as determined by various assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| AlphaScreen | IC50 | ~37 nM | In vitro | [1][2][3] |
| Cell Growth Inhibition | GI50 | 0.06 - 0.71 µM | Mantle Cell Lymphoma (MCL) cell lines | [1] |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Application: A high-throughput, in vitro biochemical assay to measure the direct binding and competitive inhibition of this compound to the BRD4 bromodomain.
Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged BRD4 protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST-coated acceptor beads bind to the GST-BRD4. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. A competitive inhibitor like CPI-203 will disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the signal.[4]
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Dilute GST-BRD4 protein and biotinylated histone H4 peptide in Assay Buffer to the desired concentrations (optimization is required).
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
Dilute AlphaScreen™ Streptavidin Donor beads and GSH Acceptor beads in Assay Buffer according to the manufacturer's protocol. Protect from light.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted GST-BRD4 solution to each well.
-
Add 5 µL of the this compound serial dilution or DMSO vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of biotinylated histone H4 peptide solution to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the pre-mixed Donor and Acceptor beads solution.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The decrease in signal is proportional to the inhibitory activity of CPI-203.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
Application: A live-cell assay to quantify the engagement of this compound with BRD4 in a physiological context.
Principle: This technology measures the binding of a small molecule to a target protein in living cells. The assay utilizes a NanoLuc® luciferase-tagged BRD4 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to BRD4 (the energy acceptor). When the tracer binds to the NanoLuc®-BRD4 fusion protein, BRET occurs. This compound competes with the tracer for binding to BRD4, leading to a dose-dependent decrease in the BRET signal.[5][6]
Protocol:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a suitable culture plate.
-
Co-transfect the cells with a vector encoding the NanoLuc®-BRD4 fusion protein.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Procedure (96- or 384-well white plate format):
-
Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into the wells of the assay plate.
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay medium.
-
Add the diluted CPI-203 or DMSO vehicle to the cells.
-
Add the NanoBRET™ tracer at a final concentration optimized for the assay.
-
Incubate at 37°C in a CO2 incubator for a period determined by the binding kinetics of the tracer and compound (typically 2 hours).
-
-
Data Acquisition and Analysis:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Determine the IC50 value by plotting the percentage of inhibition of the BRET signal against the logarithm of the CPI-203 concentration.
-
CETSA® (Cellular Thermal Shift Assay)
Application: A label-free method to verify and quantify the direct binding of this compound to endogenous BRD4 in cells or tissue lysates.
Principle: This assay is based on the principle of ligand-induced thermal stabilization of proteins. The binding of a ligand, such as CPI-203, to its target protein, BRD4, generally increases the protein's resistance to thermal denaturation. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to a specific temperature, and the amount of soluble (non-denatured) BRD4 is quantified. An increase in soluble BRD4 at a given temperature in the presence of CPI-203 indicates target engagement.[7][8][9]
Protocol:
-
Cell Treatment and Heating:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and resuspend them in a buffer such as PBS.
-
Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis of Soluble BRD4:
-
Analyze the amount of soluble BRD4 in the supernatant by Western blotting, ELISA, or other protein quantification methods using a BRD4-specific antibody.
-
For an isothermal dose-response experiment, heat all samples at a single, optimized temperature and quantify the amount of soluble BRD4 at different CPI-203 concentrations.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble BRD4 against the temperature. A shift in the melting curve to a higher temperature in the presence of CPI-203 indicates stabilization and binding.
-
For the isothermal dose-response, plot the amount of soluble BRD4 against the CPI-203 concentration to determine the EC50 of target engagement.
-
Fluorescence Polarization (FP) Assay
Application: A solution-based, in vitro biochemical assay to measure the binding affinity of this compound to BRD4.
Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. A small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger molecule like BRD4, its tumbling slows down, leading to an increase in fluorescence polarization. A competitive inhibitor like CPI-203 will displace the fluorescent tracer from BRD4, causing a decrease in polarization.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Dilute the BRD4 protein and a suitable fluorescently labeled BET inhibitor (tracer) in the assay buffer to their optimal concentrations.
-
Prepare a serial dilution of this compound in DMSO and then in the assay buffer.
-
-
Assay Procedure (black, low-volume 384-well plate format):
-
Add the diluted BRD4 protein to the wells.
-
Add the this compound serial dilutions or DMSO vehicle control.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by CPI-203.
-
Calculate the IC50 value by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in (Rac)-CPI-203 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (Rac)-CPI-203. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Compound Preparation
-
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer: this compound has specific solubility characteristics. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent.[1][2] It is crucial to use fresh, high-quality DMSO, as moisture can negatively impact solubility.[2] To achieve higher concentrations, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[3][4] For in vivo studies, a multi-component vehicle is often necessary. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1] It is critical to add each solvent sequentially and ensure the solution is clear before adding the next component.[2] If precipitation occurs, gentle heating and sonication can aid dissolution.[1]
-
Question: My this compound solution appears cloudy or has precipitated over time. How can I prevent this and what are the proper storage conditions?
Answer: Precipitation can be a sign of improper storage or solvent saturation. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1][3] For working solutions, especially for in vivo experiments, it is highly recommended to prepare them fresh on the day of use.[1] Avoid repeated freeze-thaw cycles of the stock solution. If you observe precipitation in your stock, you can try warming it to 37°C and vortexing or sonicating to redissolve the compound.[3][4] However, if the compound does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing.
2. Inconsistent In Vitro Results
-
Question: I am observing significant variability in my cell-based assay results (e.g., IC50 values) with this compound across different experiments. What could be the cause?
Answer: Inconsistent results in cell-based assays can stem from several factors. Cell-based assays are inherently complex and can be influenced by subtle variations in experimental conditions.[5][6] The transcriptional effects of BET inhibitors like CPI-203 can be highly cell-type specific, meaning that different cell lines may respond differently.[7] It is also important to consider that this compound is a racemic mixture, and the different enantiomers may have different biological activities, which could contribute to variability.
Troubleshooting Tips:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent and low passage number range.
-
Standardized Protocols: Strictly adhere to standardized protocols for cell seeding density, treatment duration, and assay procedures.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) to account for any solvent effects.[8]
-
Assay-Specific Variability: Be aware of the inherent variability of your chosen assay (e.g., MTS, CellTiter-Glo) and take steps to minimize it.
-
-
Question: The anti-proliferative effect of this compound in my cancer cell line is less potent than what is reported in the literature. Why might this be?
Answer: Discrepancies in potency can be due to several factors. Different cancer cell lines exhibit varying sensitivity to BET inhibitors.[8][9] Resistance to BET inhibitors can also develop, where cancer cells become less dependent on the bromodomain activity of BRD4 for transcription and proliferation.[8] Additionally, the specific experimental conditions, such as the type of cell culture media and serum concentration, can influence drug activity.
Troubleshooting Tips:
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Dose-Response Curve: Perform a full dose-response curve to accurately determine the IC50 in your specific cell line and experimental setup.
-
Literature Comparison: When comparing your results to the literature, carefully examine the specific cell lines and experimental conditions used in the published studies.
-
3. Inconsistent In Vivo Results
-
Question: My in vivo animal study with this compound is showing inconsistent tumor growth inhibition. What are the potential reasons?
Answer: Inconsistent in vivo results can be challenging to diagnose. Factors such as compound bioavailability, animal-to-animal variability, and tumor heterogeneity can all contribute. While CPI-203 is reported to have improved bioavailability compared to earlier BET inhibitors like JQ1, ensuring proper formulation and administration is crucial.[10][11]
Troubleshooting Tips:
-
Formulation and Administration: Prepare the dosing solution fresh for each administration and ensure it is a clear solution. Use a consistent and appropriate administration route (e.g., intraperitoneal injection).[1]
-
Animal Model: Use a well-characterized and consistent animal model. Factors like age, weight, and sex of the animals should be standardized.
-
Tumor Implantation and Measurement: Ensure consistent tumor cell implantation techniques and accurate, blinded tumor volume measurements.
-
Toxicity: Monitor animals for signs of toxicity, as sustained BET protein inhibition can have effects on normal tissues.[12]
-
4. Off-Target Effects and Data Interpretation
-
Question: How do I know if the observed effects in my experiment are due to the specific inhibition of BET bromodomains by this compound or due to off-target effects?
Answer: Pan-BET inhibitors like CPI-203 can have broad effects on gene transcription, and the potential for off-target effects exists.[13][14] To confirm that the observed phenotype is due to on-target activity, several experimental approaches can be taken.
Experimental Validation Strategies:
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant form of the target protein.
-
RNA Interference (RNAi) or CRISPR/Cas9: Use genetic approaches like shRNA or CRISPR to knockdown or knockout the target protein (e.g., BRD4) and see if it phenocopies the effects of the inhibitor.[8]
-
Downstream Target Analysis: Analyze the expression of known downstream targets of BET proteins, such as the MYC oncogene, to confirm target engagement.[14][15]
-
Data Summary Tables
Table 1: In Vitro Activity of CPI-203 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| Various MCL cell lines | Mantle Cell Lymphoma | MTT | 0.06 - 0.71 | [1][2] |
| T cell ALL | T-cell Acute Lymphoblastic Leukemia | Cell Growth | EC50 = 0.0912 | [13] |
| Glioblastoma spheres | Glioblastoma | MTS | Varies | [9] |
Table 2: Recommended In Vivo Dosing of CPI-203
| Animal Model | Tumor Model | Dosage | Administration Route | Reference |
| REC-1 tumor-bearing mice | Mantle Cell Lymphoma | 2.5 mg/kg | i.p. | [1][2] |
| SCID mice | Multiple Myeloma | 2.5 mg/kg (BID) | i.p. | [15] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2][16]
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Acclimatization: Acclimatize the animals to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject the desired number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Compound Formulation: Prepare the this compound dosing solution fresh daily using an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Administration: Administer the compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. cellgs.com [cellgs.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in (Rac)-CPI-203 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (Rac)-CPI-203. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Compound Preparation
-
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer: this compound has specific solubility characteristics. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent.[1][2] It is crucial to use fresh, high-quality DMSO, as moisture can negatively impact solubility.[2] To achieve higher concentrations, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[3][4] For in vivo studies, a multi-component vehicle is often necessary. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1] It is critical to add each solvent sequentially and ensure the solution is clear before adding the next component.[2] If precipitation occurs, gentle heating and sonication can aid dissolution.[1]
-
Question: My this compound solution appears cloudy or has precipitated over time. How can I prevent this and what are the proper storage conditions?
Answer: Precipitation can be a sign of improper storage or solvent saturation. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1][3] For working solutions, especially for in vivo experiments, it is highly recommended to prepare them fresh on the day of use.[1] Avoid repeated freeze-thaw cycles of the stock solution. If you observe precipitation in your stock, you can try warming it to 37°C and vortexing or sonicating to redissolve the compound.[3][4] However, if the compound does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing.
2. Inconsistent In Vitro Results
-
Question: I am observing significant variability in my cell-based assay results (e.g., IC50 values) with this compound across different experiments. What could be the cause?
Answer: Inconsistent results in cell-based assays can stem from several factors. Cell-based assays are inherently complex and can be influenced by subtle variations in experimental conditions.[5][6] The transcriptional effects of BET inhibitors like CPI-203 can be highly cell-type specific, meaning that different cell lines may respond differently.[7] It is also important to consider that this compound is a racemic mixture, and the different enantiomers may have different biological activities, which could contribute to variability.
Troubleshooting Tips:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent and low passage number range.
-
Standardized Protocols: Strictly adhere to standardized protocols for cell seeding density, treatment duration, and assay procedures.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) to account for any solvent effects.[8]
-
Assay-Specific Variability: Be aware of the inherent variability of your chosen assay (e.g., MTS, CellTiter-Glo) and take steps to minimize it.
-
-
Question: The anti-proliferative effect of this compound in my cancer cell line is less potent than what is reported in the literature. Why might this be?
Answer: Discrepancies in potency can be due to several factors. Different cancer cell lines exhibit varying sensitivity to BET inhibitors.[8][9] Resistance to BET inhibitors can also develop, where cancer cells become less dependent on the bromodomain activity of BRD4 for transcription and proliferation.[8] Additionally, the specific experimental conditions, such as the type of cell culture media and serum concentration, can influence drug activity.
Troubleshooting Tips:
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Dose-Response Curve: Perform a full dose-response curve to accurately determine the IC50 in your specific cell line and experimental setup.
-
Literature Comparison: When comparing your results to the literature, carefully examine the specific cell lines and experimental conditions used in the published studies.
-
3. Inconsistent In Vivo Results
-
Question: My in vivo animal study with this compound is showing inconsistent tumor growth inhibition. What are the potential reasons?
Answer: Inconsistent in vivo results can be challenging to diagnose. Factors such as compound bioavailability, animal-to-animal variability, and tumor heterogeneity can all contribute. While CPI-203 is reported to have improved bioavailability compared to earlier BET inhibitors like JQ1, ensuring proper formulation and administration is crucial.[10][11]
Troubleshooting Tips:
-
Formulation and Administration: Prepare the dosing solution fresh for each administration and ensure it is a clear solution. Use a consistent and appropriate administration route (e.g., intraperitoneal injection).[1]
-
Animal Model: Use a well-characterized and consistent animal model. Factors like age, weight, and sex of the animals should be standardized.
-
Tumor Implantation and Measurement: Ensure consistent tumor cell implantation techniques and accurate, blinded tumor volume measurements.
-
Toxicity: Monitor animals for signs of toxicity, as sustained BET protein inhibition can have effects on normal tissues.[12]
-
4. Off-Target Effects and Data Interpretation
-
Question: How do I know if the observed effects in my experiment are due to the specific inhibition of BET bromodomains by this compound or due to off-target effects?
Answer: Pan-BET inhibitors like CPI-203 can have broad effects on gene transcription, and the potential for off-target effects exists.[13][14] To confirm that the observed phenotype is due to on-target activity, several experimental approaches can be taken.
Experimental Validation Strategies:
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant form of the target protein.
-
RNA Interference (RNAi) or CRISPR/Cas9: Use genetic approaches like shRNA or CRISPR to knockdown or knockout the target protein (e.g., BRD4) and see if it phenocopies the effects of the inhibitor.[8]
-
Downstream Target Analysis: Analyze the expression of known downstream targets of BET proteins, such as the MYC oncogene, to confirm target engagement.[14][15]
-
Data Summary Tables
Table 1: In Vitro Activity of CPI-203 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| Various MCL cell lines | Mantle Cell Lymphoma | MTT | 0.06 - 0.71 | [1][2] |
| T cell ALL | T-cell Acute Lymphoblastic Leukemia | Cell Growth | EC50 = 0.0912 | [13] |
| Glioblastoma spheres | Glioblastoma | MTS | Varies | [9] |
Table 2: Recommended In Vivo Dosing of CPI-203
| Animal Model | Tumor Model | Dosage | Administration Route | Reference |
| REC-1 tumor-bearing mice | Mantle Cell Lymphoma | 2.5 mg/kg | i.p. | [1][2] |
| SCID mice | Multiple Myeloma | 2.5 mg/kg (BID) | i.p. | [15] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2][16]
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Acclimatization: Acclimatize the animals to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject the desired number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Compound Formulation: Prepare the this compound dosing solution fresh daily using an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Administration: Administer the compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. cellgs.com [cellgs.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-CPI-203 Concentration for Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of (Rac)-CPI-203 for inducing cell cycle arrest in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell cycle arrest?
A1: this compound is a racemic small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene expression. By inhibiting BRD4, CPI-203 prevents the transcription of key oncogenes, most notably MYC.[3][4] The downregulation of MYC leads to decreased expression of proteins essential for cell cycle progression, such as Cyclin D1 and CDK4, ultimately causing cells to arrest in the G1 phase of the cell cycle.[5][6]
Q2: What is a typical effective concentration range for this compound to induce G1 cell cycle arrest?
A2: The effective concentration of this compound is highly cell-line dependent. However, published studies have shown that it typically induces a cytostatic effect and G1 arrest in a concentration range of 0.05 µM to 5 µM.[3][7] For example, in multiple myeloma cell lines, a significant reduction in cell proliferation was observed at 0.5 µM.[3] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q3: How do I distinguish between cell cycle arrest (cytostatic effect) and cell death (cytotoxic effect)?
A3: It is important to differentiate between a cytostatic effect, where cells stop dividing, and a cytotoxic effect, where cells are killed. This can be achieved by performing a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your cell cycle analysis.[8][9] An ideal concentration for studying cell cycle arrest will show a high percentage of cells arrested in G1 with minimal induction of cell death (a small sub-G1 peak in the flow cytometry histogram).
Q4: Should I synchronize my cells before treating with this compound?
A4: Yes, synchronizing your cells can lead to a more uniform and pronounced cell cycle arrest. A common method for synchronizing cells in the G0/G1 phase is serum starvation for 16-24 hours before adding the compound.[10][11][12] This ensures that the majority of cells are in the same phase of the cell cycle when the treatment begins, making the effects of the inhibitor more distinct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in G1 population after treatment. | 1. Concentration of this compound is too low. 2. Incubation time is too short. 3. Cell line is resistant to BET inhibitors. 4. Compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Consider using a different cell line or a positive control compound known to induce G1 arrest. 4. Use a fresh stock of this compound and prepare fresh dilutions for each experiment. [13] |
| High percentage of cell death (large sub-G1 peak). | 1. Concentration of this compound is too high, causing cytotoxicity. 2. Prolonged incubation time. 3. Cell line is particularly sensitive to the compound. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Perform a time-course experiment to find the optimal window for observing G1 arrest before significant apoptosis occurs. |
| Poor resolution of cell cycle phases in flow cytometry data. | 1. Improper cell fixation and permeabilization. 2. Cell clumping. 3. Inadequate RNase treatment. 4. Incorrect flow rate during acquisition. | 1. Ensure proper fixation with cold 70% ethanol (B145695). 2. Filter cell suspension through a cell strainer before staining. [14] 3. Ensure sufficient RNase A concentration and incubation time to remove RNA. 4. Use a low flow rate for data acquisition to improve resolution. [15] |
| High variability between replicate experiments. | 1. Inconsistent cell density at the time of treatment. 2. Variations in incubation times or compound concentrations. 3. Cells are at different passage numbers. | 1. Ensure that cells are seeded at the same density and have a consistent confluency before starting the experiment. 2. Maintain precise timing and concentrations for all treatments. 3. Use cells within a consistent range of passage numbers for all experiments. [13] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its analogs in inducing G1 cell cycle arrest in various cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | Compound | Effective Concentration for G1 Arrest | Incubation Time | Reference |
| Multiple Myeloma Cell Lines | Multiple Myeloma | CPI-203 | 0.5 µM | 48 hours | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | JQ1 (BET inhibitor) | 1 µM | 72 hours | [5] |
| Ishikawa Cells | Endometrial Cancer | JQ1 (BET inhibitor) | 2.5 - 10 µM | 24 hours | [6] |
| Follicular Lymphoma (DOHH2, RL) | Lymphoma | CPI-203 | IC50: 3.775 µM (DOHH2), 16.301 µM (RL) | 24 hours | [7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Cell Synchronization (Optional but Recommended): Once cells have adhered, replace the growth medium with a serum-free or low-serum (0.5-1%) medium and incubate for 16-24 hours to synchronize the cells in the G0/G1 phase.[10][16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete growth medium to achieve final concentrations ranging from 10 nM to 10 µM (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the highest concentration used.[13]
-
Treatment: Remove the synchronization medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, typically 24 or 48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise.
-
Fix the cells at -20°C for at least 2 hours (overnight is recommended).[17]
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[17]
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Plot the percentage of cells in G1 against the log of the this compound concentration to determine the optimal concentration for G1 arrest.
Visualizations
Caption: Signaling pathway of this compound induced G1 cell cycle arrest.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (Rac)-CPI-203 Concentration for Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of (Rac)-CPI-203 for inducing cell cycle arrest in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell cycle arrest?
A1: this compound is a racemic small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene expression. By inhibiting BRD4, CPI-203 prevents the transcription of key oncogenes, most notably MYC.[3][4] The downregulation of MYC leads to decreased expression of proteins essential for cell cycle progression, such as Cyclin D1 and CDK4, ultimately causing cells to arrest in the G1 phase of the cell cycle.[5][6]
Q2: What is a typical effective concentration range for this compound to induce G1 cell cycle arrest?
A2: The effective concentration of this compound is highly cell-line dependent. However, published studies have shown that it typically induces a cytostatic effect and G1 arrest in a concentration range of 0.05 µM to 5 µM.[3][7] For example, in multiple myeloma cell lines, a significant reduction in cell proliferation was observed at 0.5 µM.[3] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q3: How do I distinguish between cell cycle arrest (cytostatic effect) and cell death (cytotoxic effect)?
A3: It is important to differentiate between a cytostatic effect, where cells stop dividing, and a cytotoxic effect, where cells are killed. This can be achieved by performing a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your cell cycle analysis.[8][9] An ideal concentration for studying cell cycle arrest will show a high percentage of cells arrested in G1 with minimal induction of cell death (a small sub-G1 peak in the flow cytometry histogram).
Q4: Should I synchronize my cells before treating with this compound?
A4: Yes, synchronizing your cells can lead to a more uniform and pronounced cell cycle arrest. A common method for synchronizing cells in the G0/G1 phase is serum starvation for 16-24 hours before adding the compound.[10][11][12] This ensures that the majority of cells are in the same phase of the cell cycle when the treatment begins, making the effects of the inhibitor more distinct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in G1 population after treatment. | 1. Concentration of this compound is too low. 2. Incubation time is too short. 3. Cell line is resistant to BET inhibitors. 4. Compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Consider using a different cell line or a positive control compound known to induce G1 arrest. 4. Use a fresh stock of this compound and prepare fresh dilutions for each experiment. [13] |
| High percentage of cell death (large sub-G1 peak). | 1. Concentration of this compound is too high, causing cytotoxicity. 2. Prolonged incubation time. 3. Cell line is particularly sensitive to the compound. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Perform a time-course experiment to find the optimal window for observing G1 arrest before significant apoptosis occurs. |
| Poor resolution of cell cycle phases in flow cytometry data. | 1. Improper cell fixation and permeabilization. 2. Cell clumping. 3. Inadequate RNase treatment. 4. Incorrect flow rate during acquisition. | 1. Ensure proper fixation with cold 70% ethanol. 2. Filter cell suspension through a cell strainer before staining. [14] 3. Ensure sufficient RNase A concentration and incubation time to remove RNA. 4. Use a low flow rate for data acquisition to improve resolution. [15] |
| High variability between replicate experiments. | 1. Inconsistent cell density at the time of treatment. 2. Variations in incubation times or compound concentrations. 3. Cells are at different passage numbers. | 1. Ensure that cells are seeded at the same density and have a consistent confluency before starting the experiment. 2. Maintain precise timing and concentrations for all treatments. 3. Use cells within a consistent range of passage numbers for all experiments. [13] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its analogs in inducing G1 cell cycle arrest in various cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | Compound | Effective Concentration for G1 Arrest | Incubation Time | Reference |
| Multiple Myeloma Cell Lines | Multiple Myeloma | CPI-203 | 0.5 µM | 48 hours | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | JQ1 (BET inhibitor) | 1 µM | 72 hours | [5] |
| Ishikawa Cells | Endometrial Cancer | JQ1 (BET inhibitor) | 2.5 - 10 µM | 24 hours | [6] |
| Follicular Lymphoma (DOHH2, RL) | Lymphoma | CPI-203 | IC50: 3.775 µM (DOHH2), 16.301 µM (RL) | 24 hours | [7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Cell Synchronization (Optional but Recommended): Once cells have adhered, replace the growth medium with a serum-free or low-serum (0.5-1%) medium and incubate for 16-24 hours to synchronize the cells in the G0/G1 phase.[10][16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete growth medium to achieve final concentrations ranging from 10 nM to 10 µM (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the highest concentration used.[13]
-
Treatment: Remove the synchronization medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, typically 24 or 48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise.
-
Fix the cells at -20°C for at least 2 hours (overnight is recommended).[17]
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[17]
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Plot the percentage of cells in G1 against the log of the this compound concentration to determine the optimal concentration for G1 arrest.
Visualizations
Caption: Signaling pathway of this compound induced G1 cell cycle arrest.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
how to avoid off-target effects of (Rac)-CPI-203
Welcome to the technical support center for (Rac)-CPI-203. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Its primary mechanism of action is to competitively bind to the acetyl-lysine recognition pockets of BET bromodomains, with a notable IC50 of 37 nM for BRD4.[1] This binding prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby inhibiting the transcription of key oncogenes such as MYC and IRF4.[1][2]
Q2: What are the known on-target effects of CPI-203 in cancer cell lines?
CPI-203 has been shown to exert a cytostatic effect in a variety of cancer cell lines, with a mean GI50 (half maximal growth inhibition) of 0.23 µM in mantle cell lymphoma (MCL) lines.[1] It effectively reduces MYC expression and can induce apoptosis.[1][2] In some contexts, it has been shown to downregulate the expression of PD-L1.[3]
Q3: What are the potential off-target effects of BET inhibitors like CPI-203?
While CPI-203 is a selective BET inhibitor, off-target effects are a possibility, primarily due to the structural similarity among the bromodomains of different protein families. Potential off-target effects of pan-BET inhibitors can include unintended interactions with non-BET bromodomain-containing proteins, which could lead to unexpected phenotypic outcomes in cells.[4] A comprehensive off-target profile for this compound across the entire human kinome or a broad panel of bromodomains is not publicly available. Therefore, it is crucial to include appropriate experimental controls to validate that the observed effects are due to the inhibition of BET proteins.
Q4: How can I minimize the off-target effects of CPI-203 in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate CPI-203 to determine the minimal concentration that achieves the desired on-target effect (e.g., MYC downregulation) in your specific cell system.
-
Employ orthogonal controls: Use a structurally distinct BET inhibitor (e.g., JQ1) to confirm that the observed phenotype is a class effect of BET inhibition.
-
Utilize a negative control: If available, an inactive enantiomer of a BET inhibitor can be a valuable negative control.
-
Perform rescue experiments: If possible, overexpressing the target protein (e.g., BRD4) could rescue the phenotype, providing evidence for on-target activity.
Q5: Is CPI-203 selective for specific BET bromodomains (BD1 vs. BD2)?
The publicly available literature does not specify the selectivity of this compound for the individual bromodomains (BD1 and BD2) of BET proteins. Achieving selectivity for individual bromodomains is an ongoing strategy in the development of next-generation BET inhibitors to potentially separate therapeutic effects from toxicities.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cellular toxicity at expected effective concentrations. | Off-target effects or high sensitivity of the cell line. | 1. Perform a dose-response curve to determine the GI50 in your cell line. 2. Use a lower concentration of CPI-203 in combination with other therapeutic agents to achieve a synergistic effect with reduced toxicity. 3. Confirm on-target engagement at lower concentrations using a target engagement assay (see Experimental Protocols). |
| Inconsistent results between experiments. | Compound instability, variability in cell passage number, or cell density. | 1. Prepare fresh stock solutions of CPI-203 in DMSO and store them in aliquots at -80°C to avoid freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. 3. Ensure consistent cell seeding density across experiments. |
| Lack of expected downstream effects (e.g., no MYC downregulation). | Insufficient compound concentration, low BRD4 expression in the cell model, or a resistant cell line. | 1. Verify the concentration and purity of your CPI-203 stock. 2. Confirm BRD4 expression in your cell line by Western blot or qPCR. 3. Increase the concentration of CPI-203 and/or the treatment duration. 4. Consider using a different cell line known to be sensitive to BET inhibitors. |
| Unexpected changes in signaling pathways unrelated to MYC. | Potential off-target effects of CPI-203. | 1. Perform a proteomics or transcriptomics analysis to identify affected pathways. 2. Validate key off-target pathway modulation with specific inhibitors or siRNAs. 3. Use a structurally different BET inhibitor to see if the same off-target pathway is affected. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| BRD4 IC50 | 37 nM | In vitro biochemical assay | [1] |
| Mean GI50 (MCL cell lines) | 0.23 µM | Cell viability assay | [1] |
| Cytotoxicity in PBMCs | < 25% at 0.23 µM | Cell viability assay | [1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and can be used to verify the binding of CPI-203 to its target protein, BRD4, in intact cells.[5][6][7]
Objective: To confirm that CPI-203 engages with and stabilizes BRD4 in a cellular context.
Methodology:
-
Cell Treatment: Treat your cells of interest with either vehicle (DMSO) or a desired concentration of CPI-203 for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of BRD4 by Western blot. An increase in the amount of soluble BRD4 at higher temperatures in the CPI-203-treated samples compared to the vehicle control indicates target engagement and stabilization.
Western Blot for MYC Downregulation
Objective: To assess the on-target downstream effect of CPI-203 by measuring the protein levels of MYC.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of CPI-203 or vehicle (DMSO) for a relevant time period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against MYC, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative decrease in MYC protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified signaling pathway of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid off-target effects of (Rac)-CPI-203
Welcome to the technical support center for (Rac)-CPI-203. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Its primary mechanism of action is to competitively bind to the acetyl-lysine recognition pockets of BET bromodomains, with a notable IC50 of 37 nM for BRD4.[1] This binding prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby inhibiting the transcription of key oncogenes such as MYC and IRF4.[1][2]
Q2: What are the known on-target effects of CPI-203 in cancer cell lines?
CPI-203 has been shown to exert a cytostatic effect in a variety of cancer cell lines, with a mean GI50 (half maximal growth inhibition) of 0.23 µM in mantle cell lymphoma (MCL) lines.[1] It effectively reduces MYC expression and can induce apoptosis.[1][2] In some contexts, it has been shown to downregulate the expression of PD-L1.[3]
Q3: What are the potential off-target effects of BET inhibitors like CPI-203?
While CPI-203 is a selective BET inhibitor, off-target effects are a possibility, primarily due to the structural similarity among the bromodomains of different protein families. Potential off-target effects of pan-BET inhibitors can include unintended interactions with non-BET bromodomain-containing proteins, which could lead to unexpected phenotypic outcomes in cells.[4] A comprehensive off-target profile for this compound across the entire human kinome or a broad panel of bromodomains is not publicly available. Therefore, it is crucial to include appropriate experimental controls to validate that the observed effects are due to the inhibition of BET proteins.
Q4: How can I minimize the off-target effects of CPI-203 in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate CPI-203 to determine the minimal concentration that achieves the desired on-target effect (e.g., MYC downregulation) in your specific cell system.
-
Employ orthogonal controls: Use a structurally distinct BET inhibitor (e.g., JQ1) to confirm that the observed phenotype is a class effect of BET inhibition.
-
Utilize a negative control: If available, an inactive enantiomer of a BET inhibitor can be a valuable negative control.
-
Perform rescue experiments: If possible, overexpressing the target protein (e.g., BRD4) could rescue the phenotype, providing evidence for on-target activity.
Q5: Is CPI-203 selective for specific BET bromodomains (BD1 vs. BD2)?
The publicly available literature does not specify the selectivity of this compound for the individual bromodomains (BD1 and BD2) of BET proteins. Achieving selectivity for individual bromodomains is an ongoing strategy in the development of next-generation BET inhibitors to potentially separate therapeutic effects from toxicities.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cellular toxicity at expected effective concentrations. | Off-target effects or high sensitivity of the cell line. | 1. Perform a dose-response curve to determine the GI50 in your cell line. 2. Use a lower concentration of CPI-203 in combination with other therapeutic agents to achieve a synergistic effect with reduced toxicity. 3. Confirm on-target engagement at lower concentrations using a target engagement assay (see Experimental Protocols). |
| Inconsistent results between experiments. | Compound instability, variability in cell passage number, or cell density. | 1. Prepare fresh stock solutions of CPI-203 in DMSO and store them in aliquots at -80°C to avoid freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. 3. Ensure consistent cell seeding density across experiments. |
| Lack of expected downstream effects (e.g., no MYC downregulation). | Insufficient compound concentration, low BRD4 expression in the cell model, or a resistant cell line. | 1. Verify the concentration and purity of your CPI-203 stock. 2. Confirm BRD4 expression in your cell line by Western blot or qPCR. 3. Increase the concentration of CPI-203 and/or the treatment duration. 4. Consider using a different cell line known to be sensitive to BET inhibitors. |
| Unexpected changes in signaling pathways unrelated to MYC. | Potential off-target effects of CPI-203. | 1. Perform a proteomics or transcriptomics analysis to identify affected pathways. 2. Validate key off-target pathway modulation with specific inhibitors or siRNAs. 3. Use a structurally different BET inhibitor to see if the same off-target pathway is affected. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| BRD4 IC50 | 37 nM | In vitro biochemical assay | [1] |
| Mean GI50 (MCL cell lines) | 0.23 µM | Cell viability assay | [1] |
| Cytotoxicity in PBMCs | < 25% at 0.23 µM | Cell viability assay | [1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and can be used to verify the binding of CPI-203 to its target protein, BRD4, in intact cells.[5][6][7]
Objective: To confirm that CPI-203 engages with and stabilizes BRD4 in a cellular context.
Methodology:
-
Cell Treatment: Treat your cells of interest with either vehicle (DMSO) or a desired concentration of CPI-203 for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of BRD4 by Western blot. An increase in the amount of soluble BRD4 at higher temperatures in the CPI-203-treated samples compared to the vehicle control indicates target engagement and stabilization.
Western Blot for MYC Downregulation
Objective: To assess the on-target downstream effect of CPI-203 by measuring the protein levels of MYC.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of CPI-203 or vehicle (DMSO) for a relevant time period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against MYC, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative decrease in MYC protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified signaling pathway of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Bands in Western Blot for c-Myc with (Rac)-CPI-203
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using (Rac)-CPI-203 and encountering unexpected bands in their Western blot analysis of c-Myc. Here you will find troubleshooting guides and frequently asked questions to help you interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of c-Myc on a Western blot?
A1: The c-Myc protein has a theoretical molecular weight of approximately 49 kDa. However, it often migrates at a higher apparent molecular weight, typically between 57-62 kDa, on an SDS-PAGE gel.[1] This discrepancy is due to extensive post-translational modifications (PTMs).[2][3]
Q2: What is this compound and how does it affect c-Myc?
A2: this compound is a potent and selective small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.[4][5][6] It functions by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to a downstream transcriptional downregulation of target genes, including the MYC oncogene.[7][8] Therefore, treatment with this compound is expected to decrease the overall expression of c-Myc protein.[7][8]
Q3: Why am I seeing multiple bands for c-Myc on my Western blot, especially after treatment with this compound?
A3: The presence of multiple bands when probing for c-Myc is a common observation and can be attributed to several biological and technical factors.[9][10][11] While this compound primarily acts to decrease c-Myc transcription, its indirect effects on cellular processes could potentially influence the pattern of these bands.
Here are the most common reasons for observing multiple c-Myc bands:
-
Post-Translational Modifications (PTMs): c-Myc undergoes extensive PTMs, including phosphorylation, ubiquitination, acetylation, and glycosylation.[2][3][12] These modifications can alter the protein's mass and conformation, leading to shifts in its migration on the gel and the appearance of multiple bands.[11][12]
-
Protein Isoforms and Splice Variants: The MYC gene can produce different protein isoforms through alternative splicing, resulting in proteins of slightly different sizes that can be detected by the same antibody.[2][12]
-
Protein Degradation or Cleavage: c-Myc is a short-lived protein that can be susceptible to proteolytic cleavage.[13][14] Lower molecular weight bands may represent degradation products.[10][15] The use of fresh samples and protease inhibitors is crucial to minimize this.[10][16]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes, including other Myc family members like N-Myc or L-Myc if they are expressed in your cell type.[12]
-
Dimers or Multimers: Inadequately denatured samples can lead to the formation of protein dimers or multimers, which would appear as higher molecular weight bands.[16]
Troubleshooting Guide: Unexpected c-Myc Bands
If you are observing unexpected bands in your c-Myc Western blot, follow this troubleshooting guide to identify the potential cause and find a solution.
Problem 1: Bands at a Higher Molecular Weight than Expected
| Possible Cause | Recommended Solution |
| Post-Translational Modifications (PTMs) | Consult the literature to identify known PTMs of c-Myc that could increase its molecular weight. You can use specific enzymes (e.g., phosphatases) to treat your lysates and see if the higher molecular weight band shifts or disappears.[16] |
| Protein Dimers or Multimers | Ensure complete denaturation of your samples by adding fresh reducing agents (e.g., DTT or β-mercaptoethanol) to your loading buffer and boiling the samples for 5-10 minutes before loading.[16] |
| Antibody Cross-Reactivity | Check the specificity of your primary antibody. Use a blocking peptide, if available, to confirm that the band is specific to c-Myc. Consider trying a different, highly validated c-Myc antibody.[16] |
Problem 2: Bands at a Lower Molecular Weight than Expected
| Possible Cause | Recommended Solution |
| Protein Degradation/Cleavage | Always prepare fresh lysates and keep them on ice. Ensure that your lysis buffer contains a fresh cocktail of protease inhibitors.[10][16] |
| Splice Variants/Isoforms | Check databases like UniProt for known isoforms of human c-Myc (accession number P01106).[17] The antibody you are using may recognize a shorter isoform. |
| Non-Specific Antibody Binding | Optimize your Western blot protocol by titrating the primary and secondary antibody concentrations, increasing the number and duration of washes, and ensuring proper blocking.[9][18] |
Problem 3: Multiple Bands Across a Range of Molecular Weights
| Possible Cause | Recommended Solution |
| Combination of PTMs, Degradation, and/or Isoforms | This is a likely scenario for a protein like c-Myc. To confirm which bands are specific, consider using a positive control (e.g., a cell line with known high c-Myc expression) and a negative control (e.g., c-Myc knockout/knockdown cell lysate). The specific bands should be absent in the negative control.[15] |
| High Antibody Concentration | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try decreasing the antibody concentrations and/or reducing the incubation times.[9][16][18] |
| Secondary Antibody Specificity | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins in your lysate.[16][18] |
Experimental Protocols
A detailed and optimized Western blot protocol is critical for obtaining clean and interpretable results.
Detailed Western Blot Protocol for c-Myc Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the protein lysate with 4x Laemmli sample buffer containing a fresh reducing agent (e.g., 10% β-mercaptoethanol or 100 mM DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended for optimal transfer of a protein of c-Myc's size.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). The choice of blocking agent may need to be optimized for your specific primary antibody.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a validated anti-c-Myc antibody (e.g., clone Y69 or 9E10) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Diagram 1: this compound Mechanism of Action on c-Myc Expression
Caption: Mechanism of this compound in downregulating c-Myc expression.
Diagram 2: Troubleshooting Workflow for Unexpected c-Myc Bands
Caption: A logical workflow for troubleshooting unexpected c-Myc bands.
References
- 1. Myc Antibody Review [labome.com]
- 2. Why do I see multiple bands with your c-Myc antibodies? | Cell Signaling Technology [cellsignal.com]
- 3. images.novusbio.com [images.novusbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Multiple Bands | Sino Biological [sinobiological.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Post-translational control of Myc function during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. genuinbiotech.com [genuinbiotech.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. uniprot.org [uniprot.org]
- 18. You are being redirected... [prosci-inc.com]
Technical Support Center: Interpreting Unexpected Bands in Western Blot for c-Myc with (Rac)-CPI-203
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using (Rac)-CPI-203 and encountering unexpected bands in their Western blot analysis of c-Myc. Here you will find troubleshooting guides and frequently asked questions to help you interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of c-Myc on a Western blot?
A1: The c-Myc protein has a theoretical molecular weight of approximately 49 kDa. However, it often migrates at a higher apparent molecular weight, typically between 57-62 kDa, on an SDS-PAGE gel.[1] This discrepancy is due to extensive post-translational modifications (PTMs).[2][3]
Q2: What is this compound and how does it affect c-Myc?
A2: this compound is a potent and selective small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.[4][5][6] It functions by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to a downstream transcriptional downregulation of target genes, including the MYC oncogene.[7][8] Therefore, treatment with this compound is expected to decrease the overall expression of c-Myc protein.[7][8]
Q3: Why am I seeing multiple bands for c-Myc on my Western blot, especially after treatment with this compound?
A3: The presence of multiple bands when probing for c-Myc is a common observation and can be attributed to several biological and technical factors.[9][10][11] While this compound primarily acts to decrease c-Myc transcription, its indirect effects on cellular processes could potentially influence the pattern of these bands.
Here are the most common reasons for observing multiple c-Myc bands:
-
Post-Translational Modifications (PTMs): c-Myc undergoes extensive PTMs, including phosphorylation, ubiquitination, acetylation, and glycosylation.[2][3][12] These modifications can alter the protein's mass and conformation, leading to shifts in its migration on the gel and the appearance of multiple bands.[11][12]
-
Protein Isoforms and Splice Variants: The MYC gene can produce different protein isoforms through alternative splicing, resulting in proteins of slightly different sizes that can be detected by the same antibody.[2][12]
-
Protein Degradation or Cleavage: c-Myc is a short-lived protein that can be susceptible to proteolytic cleavage.[13][14] Lower molecular weight bands may represent degradation products.[10][15] The use of fresh samples and protease inhibitors is crucial to minimize this.[10][16]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes, including other Myc family members like N-Myc or L-Myc if they are expressed in your cell type.[12]
-
Dimers or Multimers: Inadequately denatured samples can lead to the formation of protein dimers or multimers, which would appear as higher molecular weight bands.[16]
Troubleshooting Guide: Unexpected c-Myc Bands
If you are observing unexpected bands in your c-Myc Western blot, follow this troubleshooting guide to identify the potential cause and find a solution.
Problem 1: Bands at a Higher Molecular Weight than Expected
| Possible Cause | Recommended Solution |
| Post-Translational Modifications (PTMs) | Consult the literature to identify known PTMs of c-Myc that could increase its molecular weight. You can use specific enzymes (e.g., phosphatases) to treat your lysates and see if the higher molecular weight band shifts or disappears.[16] |
| Protein Dimers or Multimers | Ensure complete denaturation of your samples by adding fresh reducing agents (e.g., DTT or β-mercaptoethanol) to your loading buffer and boiling the samples for 5-10 minutes before loading.[16] |
| Antibody Cross-Reactivity | Check the specificity of your primary antibody. Use a blocking peptide, if available, to confirm that the band is specific to c-Myc. Consider trying a different, highly validated c-Myc antibody.[16] |
Problem 2: Bands at a Lower Molecular Weight than Expected
| Possible Cause | Recommended Solution |
| Protein Degradation/Cleavage | Always prepare fresh lysates and keep them on ice. Ensure that your lysis buffer contains a fresh cocktail of protease inhibitors.[10][16] |
| Splice Variants/Isoforms | Check databases like UniProt for known isoforms of human c-Myc (accession number P01106).[17] The antibody you are using may recognize a shorter isoform. |
| Non-Specific Antibody Binding | Optimize your Western blot protocol by titrating the primary and secondary antibody concentrations, increasing the number and duration of washes, and ensuring proper blocking.[9][18] |
Problem 3: Multiple Bands Across a Range of Molecular Weights
| Possible Cause | Recommended Solution |
| Combination of PTMs, Degradation, and/or Isoforms | This is a likely scenario for a protein like c-Myc. To confirm which bands are specific, consider using a positive control (e.g., a cell line with known high c-Myc expression) and a negative control (e.g., c-Myc knockout/knockdown cell lysate). The specific bands should be absent in the negative control.[15] |
| High Antibody Concentration | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try decreasing the antibody concentrations and/or reducing the incubation times.[9][16][18] |
| Secondary Antibody Specificity | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins in your lysate.[16][18] |
Experimental Protocols
A detailed and optimized Western blot protocol is critical for obtaining clean and interpretable results.
Detailed Western Blot Protocol for c-Myc Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the protein lysate with 4x Laemmli sample buffer containing a fresh reducing agent (e.g., 10% β-mercaptoethanol or 100 mM DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended for optimal transfer of a protein of c-Myc's size.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). The choice of blocking agent may need to be optimized for your specific primary antibody.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a validated anti-c-Myc antibody (e.g., clone Y69 or 9E10) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Diagram 1: this compound Mechanism of Action on c-Myc Expression
Caption: Mechanism of this compound in downregulating c-Myc expression.
Diagram 2: Troubleshooting Workflow for Unexpected c-Myc Bands
Caption: A logical workflow for troubleshooting unexpected c-Myc bands.
References
- 1. Myc Antibody Review [labome.com]
- 2. Why do I see multiple bands with your c-Myc antibodies? | Cell Signaling Technology [cellsignal.com]
- 3. images.novusbio.com [images.novusbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Multiple Bands | Sino Biological [sinobiological.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Post-translational control of Myc function during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. genuinbiotech.com [genuinbiotech.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. uniprot.org [uniprot.org]
- 18. You are being redirected... [prosci-inc.com]
dealing with (Rac)-CPI-203 resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with resistance to (Rac)-CPI-203, a BET bromodomain inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1][2] CPI-203 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the suppression of target gene expression, thereby inhibiting cancer cell proliferation and survival.
Q2: My cancer cell line is showing decreased sensitivity to CPI-203. What are the common mechanisms of resistance?
Resistance to BET inhibitors, including CPI-203, can arise through several mechanisms:
-
Upregulation of BRD2: Cancer cells can upregulate the expression of BRD2, another BET family member, to compensate for the inhibition of BRD4, thereby maintaining the transcription of essential oncogenes.
-
Reactivation of MYC signaling: Resistant cells may find alternative ways to maintain high levels of MYC expression, bypassing the transcriptional suppression induced by CPI-203.
-
Activation of bypass signaling pathways: Upregulation of pro-survival signaling pathways, such as the Wnt/β-catenin pathway, can render cells less dependent on the targets of BET inhibitors.[3][4]
Q3: How can I confirm that my cell line has developed resistance to CPI-203?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of CPI-203 in the suspected resistant cell line compared to the parental, sensitive cell line. A fold-change of >2 is generally considered indicative of resistance, though this can vary between cell lines. This is determined through a cell viability assay.
Q4: What are the first troubleshooting steps if I suspect CPI-203 resistance?
-
Confirm Drug Potency: Ensure the CPI-203 stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular response to drugs. Regularly test your cell cultures.
-
Repeat Dose-Response Curve: Perform a new cell viability assay with a wider range of drug concentrations to accurately determine the IC50 of the suspected resistant line and compare it to the parental line.
Troubleshooting Guides
Issue 1: A Shift in the IC50 Value is Observed
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Development of Biological Resistance | Proceed to molecular analysis to investigate the underlying resistance mechanisms (See Issue 2). |
| Inconsistent Cell Seeding Density | Ensure a homogeneous cell suspension before seeding and use a consistent cell number for each well. Perform a cell count before each experiment. |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS and do not use them for experimental data. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of CPI-203 for each experiment. Verify pipette calibration. |
Issue 2: Investigating the Molecular Mechanism of Resistance
Once resistance is confirmed by a rightward shift in the IC50 curve, the next step is to investigate the molecular changes in the resistant cells.
Recommended Experiments:
-
Western Blot Analysis: To assess the protein levels of key players in the common resistance pathways.
-
Co-Immunoprecipitation (Co-IP): To investigate changes in protein-protein interactions, for example, the binding of BRD4 to chromatin.
Quantitative Data Summary
The following table summarizes expected quantitative changes in resistant cell lines. Actual values will vary depending on the cell line and the degree of resistance.
| Parameter | Sensitive Cell Line (Parental) | Resistant Cell Line | Expected Fold Change |
| CPI-203 IC50 | e.g., 100 nM | e.g., > 1 µM | >10-fold increase |
| BRD2 Protein Level | Baseline | Increased | 2 to 5-fold increase |
| MYC Protein Level (in presence of CPI-203) | Significantly Decreased | Maintained or partially restored | >3-fold higher than treated sensitive cells |
| Active β-catenin Level | Low | High | >2-fold increase |
Experimental Protocols
Generation of this compound Resistant Cell Lines
Principle: This protocol describes the generation of drug-resistant cancer cell lines by continuous exposure to incrementally increasing concentrations of this compound.
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of the parental cancer cell line to this compound using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Sub-culturing: Monitor the cells for growth. Initially, a significant proportion of cells will die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, double the concentration of this compound in the culture medium.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate at a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Regularly perform cell viability assays to confirm the shift in IC50. Cryopreserve cells at different stages of resistance development.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for the generation of drug-resistant cell lines.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, MYC, active β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners from a cell lysate.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., BRD4) to the pre-cleared lysate and incubate overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and its expected interacting partners.
Signaling Pathways and Workflows
Mechanism of Action and Resistance to this compound
Caption: Mechanisms of CPI-203 action and resistance.
Troubleshooting Logic for Decreased CPI-203 Efficacy
Caption: A logical workflow for troubleshooting CPI-203 resistance.
References
- 1. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
- 2. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with (Rac)-CPI-203 resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with resistance to (Rac)-CPI-203, a BET bromodomain inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1][2] CPI-203 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the suppression of target gene expression, thereby inhibiting cancer cell proliferation and survival.
Q2: My cancer cell line is showing decreased sensitivity to CPI-203. What are the common mechanisms of resistance?
Resistance to BET inhibitors, including CPI-203, can arise through several mechanisms:
-
Upregulation of BRD2: Cancer cells can upregulate the expression of BRD2, another BET family member, to compensate for the inhibition of BRD4, thereby maintaining the transcription of essential oncogenes.
-
Reactivation of MYC signaling: Resistant cells may find alternative ways to maintain high levels of MYC expression, bypassing the transcriptional suppression induced by CPI-203.
-
Activation of bypass signaling pathways: Upregulation of pro-survival signaling pathways, such as the Wnt/β-catenin pathway, can render cells less dependent on the targets of BET inhibitors.[3][4]
Q3: How can I confirm that my cell line has developed resistance to CPI-203?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of CPI-203 in the suspected resistant cell line compared to the parental, sensitive cell line. A fold-change of >2 is generally considered indicative of resistance, though this can vary between cell lines. This is determined through a cell viability assay.
Q4: What are the first troubleshooting steps if I suspect CPI-203 resistance?
-
Confirm Drug Potency: Ensure the CPI-203 stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular response to drugs. Regularly test your cell cultures.
-
Repeat Dose-Response Curve: Perform a new cell viability assay with a wider range of drug concentrations to accurately determine the IC50 of the suspected resistant line and compare it to the parental line.
Troubleshooting Guides
Issue 1: A Shift in the IC50 Value is Observed
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Development of Biological Resistance | Proceed to molecular analysis to investigate the underlying resistance mechanisms (See Issue 2). |
| Inconsistent Cell Seeding Density | Ensure a homogeneous cell suspension before seeding and use a consistent cell number for each well. Perform a cell count before each experiment. |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS and do not use them for experimental data. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of CPI-203 for each experiment. Verify pipette calibration. |
Issue 2: Investigating the Molecular Mechanism of Resistance
Once resistance is confirmed by a rightward shift in the IC50 curve, the next step is to investigate the molecular changes in the resistant cells.
Recommended Experiments:
-
Western Blot Analysis: To assess the protein levels of key players in the common resistance pathways.
-
Co-Immunoprecipitation (Co-IP): To investigate changes in protein-protein interactions, for example, the binding of BRD4 to chromatin.
Quantitative Data Summary
The following table summarizes expected quantitative changes in resistant cell lines. Actual values will vary depending on the cell line and the degree of resistance.
| Parameter | Sensitive Cell Line (Parental) | Resistant Cell Line | Expected Fold Change |
| CPI-203 IC50 | e.g., 100 nM | e.g., > 1 µM | >10-fold increase |
| BRD2 Protein Level | Baseline | Increased | 2 to 5-fold increase |
| MYC Protein Level (in presence of CPI-203) | Significantly Decreased | Maintained or partially restored | >3-fold higher than treated sensitive cells |
| Active β-catenin Level | Low | High | >2-fold increase |
Experimental Protocols
Generation of this compound Resistant Cell Lines
Principle: This protocol describes the generation of drug-resistant cancer cell lines by continuous exposure to incrementally increasing concentrations of this compound.
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of the parental cancer cell line to this compound using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Sub-culturing: Monitor the cells for growth. Initially, a significant proportion of cells will die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, double the concentration of this compound in the culture medium.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate at a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Regularly perform cell viability assays to confirm the shift in IC50. Cryopreserve cells at different stages of resistance development.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for the generation of drug-resistant cell lines.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, MYC, active β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners from a cell lysate.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., BRD4) to the pre-cleared lysate and incubate overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and its expected interacting partners.
Signaling Pathways and Workflows
Mechanism of Action and Resistance to this compound
Caption: Mechanisms of CPI-203 action and resistance.
Troubleshooting Logic for Decreased CPI-203 Efficacy
Caption: A logical workflow for troubleshooting CPI-203 resistance.
References
- 1. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
- 2. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-CPI-203 Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor (Rac)-CPI-203 in animal models. The focus is on minimizing toxicity while maintaining therapeutic efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Excessive Weight Loss and General Morbidity
Symptoms:
-
Significant, rapid, or progressive body weight loss (>15-20%).
-
Dehydration, hunched posture, ruffled fur.
-
Lethargy, reduced activity, and social withdrawal.
Possible Causes:
-
Dose is above the Maximum Tolerated Dose (MTD).
-
Gastrointestinal (GI) toxicity leading to decreased food and water intake.
-
Systemic inflammatory response.
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose of this compound. If the MTD is unknown for your specific animal strain and model, it is crucial to perform a dose-finding study.
-
Dosing Schedule Modification: Switch from a daily to an intermittent dosing schedule (e.g., 5 days on, 2 days off; or every other day). This can allow for physiological recovery between doses.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline or 5% dextrose in water.
-
Offer palatable, high-calorie food supplements.
-
Ensure easy access to food and water on the cage floor.
-
-
Vehicle and Formulation Check: Ensure the vehicle is well-tolerated. Some vehicles can cause irritation or systemic effects. Consider alternative formulations as described in the protocols section.
-
Monitor Environmental Conditions: Maintain optimal cage temperature and provide enrichment to reduce stress.
Issue 2: Hematological Abnormalities (Thrombocytopenia, Anemia)
Symptoms:
-
Often subclinical in early stages.
-
May manifest as spontaneous bleeding (petechiae, hematomas), pale extremities, or lethargy in severe cases.
-
Confirmed by complete blood count (CBC) analysis.
Possible Causes:
-
On-target inhibition of BET proteins in hematopoietic stem and progenitor cells, affecting platelet and red blood cell production.
Troubleshooting Steps:
-
Establish Baseline Hematology: Always perform a baseline CBC before starting treatment to have a reference for each animal.
-
Regular Monitoring: Monitor platelet and red blood cell counts regularly (e.g., weekly or bi-weekly) during the treatment period.
-
Dose and Schedule Adjustment: Similar to managing weight loss, reducing the dose or implementing an intermittent dosing schedule can allow for the recovery of hematopoietic lineages.
-
Consider Supportive Therapies (Translational Insight): While not standard in preclinical studies, understanding clinical management can provide insights. In clinical settings, thrombopoietin (TPO) receptor agonists have been explored to manage chemotherapy-induced thrombocytopenia.[1] For severe anemia, blood transfusions may be considered in valuable animal models, though this is not a routine procedure.
Issue 3: Gastrointestinal Toxicity
Symptoms:
-
Diarrhea or loose stools.
-
Reduced fecal output.
-
Weight loss due to malabsorption and reduced intake.
Possible Causes:
-
BET inhibitor-mediated effects on the intestinal epithelium, leading to cell cycle arrest and apoptosis of intestinal crypt stem cells.
Troubleshooting Steps:
-
Dose Modification: Reduce the dose or change to an intermittent schedule.
-
Dietary Support: Provide a soft, easily digestible diet.
-
Symptomatic Treatment:
-
Anti-diarrheal agents can be considered, but their impact on drug absorption and metabolism should be evaluated.
-
Probiotics may help in restoring gut flora, although their efficacy in this context is not well-established.
-
-
Histopathological Analysis: At the end of the study, or if animals are euthanized due to severe symptoms, perform a histopathological examination of the intestines to assess for crypt-villus atrophy and inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Published studies have used a range of doses. For example, 2.5 mg/kg administered intraperitoneally (i.p.) twice daily (b.i.d.) has been used in combination therapy studies in xenograft models.[2][3][4] Another study in a lymphoma xenograft model used 50 mg/kg i.p. once daily.[5] It is highly recommended to perform a dose-finding or Maximum Tolerated Dose (MTD) study in your specific animal strain and model to determine the optimal dose.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is soluble in DMSO. For intraperitoneal (i.p.) injection, a common formulation involves dissolving the compound in a minimal amount of DMSO and then diluting it with a vehicle such as corn oil or a solution of PEG300, Tween-80, and saline.[3] A typical final formulation might contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the final DMSO concentration is as low as possible and well-tolerated by the animals.
Q3: What are the most common toxicities associated with BET inhibitors like this compound?
A3: The most frequently reported toxicities for BET inhibitors in both preclinical and clinical studies are hematological (especially thrombocytopenia) and gastrointestinal (such as diarrhea and nausea).[6] These are considered on-target effects due to the role of BET proteins in the proliferation of hematopoietic and intestinal epithelial cells.
Q4: How often should I monitor the health of animals treated with this compound?
A4: Daily monitoring of clinical signs (activity level, posture, fur condition) and body weight is crucial, especially during the initial phase of treatment and at higher doses. For longer-term studies, body weight can be measured 2-3 times per week. Hematological monitoring (CBC) is recommended at baseline and then weekly or bi-weekly.
Q5: Are there any known biomarkers for this compound toxicity?
A5: Key biomarkers include:
-
Hematological: Platelet count (thrombocytopenia), red blood cell count, and hemoglobin levels (anemia).
-
Biochemical: While less specific, liver function tests (ALT, AST) and kidney function tests (BUN, creatinine) can be monitored to detect off-target organ toxicity.
-
Histopathological: Examination of tissues such as the bone marrow, spleen, and gastrointestinal tract can reveal changes in cellularity and tissue architecture indicative of toxicity.
Quantitative Data Summary
Table 1: In Vivo Dosing of this compound in Mouse Models
| Compound | Dose | Route of Administration | Dosing Schedule | Animal Model | Reference |
| CPI-203 | 2.5 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d.) | REC-1 tumor-bearing mice | [2][3][4] |
| CPI-203 | 6-7.5 mg/kg | Not specified | Not specified | CML xenograft in NSG mice | [7] |
| CPI-203 | 50 mg/kg | Intraperitoneal (i.p.) | Once daily | DOHH-2 tumor-bearing SCID mice | [5] |
Table 2: Common Toxicities of BET Inhibitors and Monitoring Parameters
| Toxicity Type | Clinical Signs | Monitoring Parameters | Frequency of Monitoring |
| Hematological | Pallor, lethargy, spontaneous bleeding (petechiae) | Complete Blood Count (CBC): Platelets, RBC, Hemoglobin, Hematocrit | Baseline, then weekly or bi-weekly |
| Gastrointestinal | Diarrhea, weight loss, reduced food/water intake | Body weight, stool consistency, food/water consumption | Daily for body weight (initial), 2-3 times/week (maintenance); daily for clinical signs |
| General | Hunched posture, ruffled fur, lethargy, dehydration | Clinical scoring, body weight | Daily |
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Use a cohort of healthy, age-matched animals of the same strain as your planned efficacy study. A common design is a "3+3" dose-escalation study.[8]
-
Dose Selection: Start with a low dose (e.g., 1-2.5 mg/kg) and escalate in subsequent cohorts (e.g., by 1.5-2x increments).
-
Administration: Administer this compound daily for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Collect blood for CBC at baseline and at the end of the study.
-
At the end of the study, perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs, GI tract, bone marrow) for histopathological analysis.
-
-
MTD Definition: The MTD is the highest dose that does not cause >20% body weight loss or severe, unmanageable clinical signs of toxicity.
Protocol 2: Hematological Monitoring
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the saphenous or submandibular vein into EDTA-coated tubes.
-
Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC). Key parameters to monitor are platelet count, red blood cell count, and hemoglobin.[9][10]
-
Frequency: Perform analysis at baseline (before the first dose) and at regular intervals (e.g., weekly) throughout the study.
Protocol 3: Histopathological Assessment of Toxicity
-
Tissue Collection: At the end of the study, euthanize animals and perform a gross examination of all major organs.
-
Fixation: Collect samples of the liver, spleen, kidneys, heart, lungs, small and large intestines, and sternum (for bone marrow). Fix tissues in 10% neutral buffered formalin.
-
Processing: After fixation, tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Analysis: A veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or changes in tissue architecture.[11]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for monitoring and managing toxicity.
Caption: Relationship between dose, efficacy, and toxicity.
References
- 1. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Gastrointestinal Toxicity from Immune Checkpoint Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-CPI-203 Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor (Rac)-CPI-203 in animal models. The focus is on minimizing toxicity while maintaining therapeutic efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Excessive Weight Loss and General Morbidity
Symptoms:
-
Significant, rapid, or progressive body weight loss (>15-20%).
-
Dehydration, hunched posture, ruffled fur.
-
Lethargy, reduced activity, and social withdrawal.
Possible Causes:
-
Dose is above the Maximum Tolerated Dose (MTD).
-
Gastrointestinal (GI) toxicity leading to decreased food and water intake.
-
Systemic inflammatory response.
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose of this compound. If the MTD is unknown for your specific animal strain and model, it is crucial to perform a dose-finding study.
-
Dosing Schedule Modification: Switch from a daily to an intermittent dosing schedule (e.g., 5 days on, 2 days off; or every other day). This can allow for physiological recovery between doses.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline or 5% dextrose in water.
-
Offer palatable, high-calorie food supplements.
-
Ensure easy access to food and water on the cage floor.
-
-
Vehicle and Formulation Check: Ensure the vehicle is well-tolerated. Some vehicles can cause irritation or systemic effects. Consider alternative formulations as described in the protocols section.
-
Monitor Environmental Conditions: Maintain optimal cage temperature and provide enrichment to reduce stress.
Issue 2: Hematological Abnormalities (Thrombocytopenia, Anemia)
Symptoms:
-
Often subclinical in early stages.
-
May manifest as spontaneous bleeding (petechiae, hematomas), pale extremities, or lethargy in severe cases.
-
Confirmed by complete blood count (CBC) analysis.
Possible Causes:
-
On-target inhibition of BET proteins in hematopoietic stem and progenitor cells, affecting platelet and red blood cell production.
Troubleshooting Steps:
-
Establish Baseline Hematology: Always perform a baseline CBC before starting treatment to have a reference for each animal.
-
Regular Monitoring: Monitor platelet and red blood cell counts regularly (e.g., weekly or bi-weekly) during the treatment period.
-
Dose and Schedule Adjustment: Similar to managing weight loss, reducing the dose or implementing an intermittent dosing schedule can allow for the recovery of hematopoietic lineages.
-
Consider Supportive Therapies (Translational Insight): While not standard in preclinical studies, understanding clinical management can provide insights. In clinical settings, thrombopoietin (TPO) receptor agonists have been explored to manage chemotherapy-induced thrombocytopenia.[1] For severe anemia, blood transfusions may be considered in valuable animal models, though this is not a routine procedure.
Issue 3: Gastrointestinal Toxicity
Symptoms:
-
Diarrhea or loose stools.
-
Reduced fecal output.
-
Weight loss due to malabsorption and reduced intake.
Possible Causes:
-
BET inhibitor-mediated effects on the intestinal epithelium, leading to cell cycle arrest and apoptosis of intestinal crypt stem cells.
Troubleshooting Steps:
-
Dose Modification: Reduce the dose or change to an intermittent schedule.
-
Dietary Support: Provide a soft, easily digestible diet.
-
Symptomatic Treatment:
-
Anti-diarrheal agents can be considered, but their impact on drug absorption and metabolism should be evaluated.
-
Probiotics may help in restoring gut flora, although their efficacy in this context is not well-established.
-
-
Histopathological Analysis: At the end of the study, or if animals are euthanized due to severe symptoms, perform a histopathological examination of the intestines to assess for crypt-villus atrophy and inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Published studies have used a range of doses. For example, 2.5 mg/kg administered intraperitoneally (i.p.) twice daily (b.i.d.) has been used in combination therapy studies in xenograft models.[2][3][4] Another study in a lymphoma xenograft model used 50 mg/kg i.p. once daily.[5] It is highly recommended to perform a dose-finding or Maximum Tolerated Dose (MTD) study in your specific animal strain and model to determine the optimal dose.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is soluble in DMSO. For intraperitoneal (i.p.) injection, a common formulation involves dissolving the compound in a minimal amount of DMSO and then diluting it with a vehicle such as corn oil or a solution of PEG300, Tween-80, and saline.[3] A typical final formulation might contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the final DMSO concentration is as low as possible and well-tolerated by the animals.
Q3: What are the most common toxicities associated with BET inhibitors like this compound?
A3: The most frequently reported toxicities for BET inhibitors in both preclinical and clinical studies are hematological (especially thrombocytopenia) and gastrointestinal (such as diarrhea and nausea).[6] These are considered on-target effects due to the role of BET proteins in the proliferation of hematopoietic and intestinal epithelial cells.
Q4: How often should I monitor the health of animals treated with this compound?
A4: Daily monitoring of clinical signs (activity level, posture, fur condition) and body weight is crucial, especially during the initial phase of treatment and at higher doses. For longer-term studies, body weight can be measured 2-3 times per week. Hematological monitoring (CBC) is recommended at baseline and then weekly or bi-weekly.
Q5: Are there any known biomarkers for this compound toxicity?
A5: Key biomarkers include:
-
Hematological: Platelet count (thrombocytopenia), red blood cell count, and hemoglobin levels (anemia).
-
Biochemical: While less specific, liver function tests (ALT, AST) and kidney function tests (BUN, creatinine) can be monitored to detect off-target organ toxicity.
-
Histopathological: Examination of tissues such as the bone marrow, spleen, and gastrointestinal tract can reveal changes in cellularity and tissue architecture indicative of toxicity.
Quantitative Data Summary
Table 1: In Vivo Dosing of this compound in Mouse Models
| Compound | Dose | Route of Administration | Dosing Schedule | Animal Model | Reference |
| CPI-203 | 2.5 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d.) | REC-1 tumor-bearing mice | [2][3][4] |
| CPI-203 | 6-7.5 mg/kg | Not specified | Not specified | CML xenograft in NSG mice | [7] |
| CPI-203 | 50 mg/kg | Intraperitoneal (i.p.) | Once daily | DOHH-2 tumor-bearing SCID mice | [5] |
Table 2: Common Toxicities of BET Inhibitors and Monitoring Parameters
| Toxicity Type | Clinical Signs | Monitoring Parameters | Frequency of Monitoring |
| Hematological | Pallor, lethargy, spontaneous bleeding (petechiae) | Complete Blood Count (CBC): Platelets, RBC, Hemoglobin, Hematocrit | Baseline, then weekly or bi-weekly |
| Gastrointestinal | Diarrhea, weight loss, reduced food/water intake | Body weight, stool consistency, food/water consumption | Daily for body weight (initial), 2-3 times/week (maintenance); daily for clinical signs |
| General | Hunched posture, ruffled fur, lethargy, dehydration | Clinical scoring, body weight | Daily |
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Use a cohort of healthy, age-matched animals of the same strain as your planned efficacy study. A common design is a "3+3" dose-escalation study.[8]
-
Dose Selection: Start with a low dose (e.g., 1-2.5 mg/kg) and escalate in subsequent cohorts (e.g., by 1.5-2x increments).
-
Administration: Administer this compound daily for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Collect blood for CBC at baseline and at the end of the study.
-
At the end of the study, perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs, GI tract, bone marrow) for histopathological analysis.
-
-
MTD Definition: The MTD is the highest dose that does not cause >20% body weight loss or severe, unmanageable clinical signs of toxicity.
Protocol 2: Hematological Monitoring
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the saphenous or submandibular vein into EDTA-coated tubes.
-
Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC). Key parameters to monitor are platelet count, red blood cell count, and hemoglobin.[9][10]
-
Frequency: Perform analysis at baseline (before the first dose) and at regular intervals (e.g., weekly) throughout the study.
Protocol 3: Histopathological Assessment of Toxicity
-
Tissue Collection: At the end of the study, euthanize animals and perform a gross examination of all major organs.
-
Fixation: Collect samples of the liver, spleen, kidneys, heart, lungs, small and large intestines, and sternum (for bone marrow). Fix tissues in 10% neutral buffered formalin.
-
Processing: After fixation, tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Analysis: A veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or changes in tissue architecture.[11]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for monitoring and managing toxicity.
Caption: Relationship between dose, efficacy, and toxicity.
References
- 1. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Gastrointestinal Toxicity from Immune Checkpoint Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Using BET Inhibitors in Cell Culture
Welcome to the technical support center for the use of Bromodomain and Extra-Terminal (BET) inhibitors in cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BET inhibitors?
A1: BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to activate gene expression.[1][2][3] BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[4] This displacement prevents the recruitment of transcriptional regulators, leading to the suppression of key oncogenes and pro-inflammatory genes.[2][4][5] A primary target that is often downregulated is the MYC oncogene.[2][5][6]
Q2: I am not observing the expected anti-proliferative effect in my cells after treatment with a BET inhibitor. What are the possible reasons?
A2: Several factors could contribute to a lack of response to BET inhibitors.
-
Acquired Resistance: Cancer cells can develop resistance to BET inhibitors through various mechanisms. One common mechanism is the upregulation of compensatory signaling pathways.[7] For instance, some cancer cells can adapt by upregulating receptors for epidermal growth factor (EGF-R) or vascular endothelial growth factor (VEGF-R).[8]
-
BRD2 Upregulation: A conserved resistance mechanism across multiple cancer types is the upregulation of BRD2, which can compensate for the loss of BRD4 activity upon treatment.[9]
-
Compensatory Kinase Signaling: In some cancers, resistance can be mediated by compensatory kinase signaling pathways.[7]
-
WNT/β-catenin Signaling: Engagement of the WNT/β-catenin signaling pathway has been identified as a resistance mechanism in acute myeloid leukemia (AML).[7]
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be suboptimal. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[10][11]
-
Cell Line Specificity: The effects of BET inhibitors can be highly cell-type specific. For example, treating leukemia cells with the BET inhibitor JQ1 causes significant MYC suppression, while the same treatment has a minimal impact on MYC levels in fibroblast cells.[5]
Q3: My cells are showing high levels of cytotoxicity even at low concentrations of the BET inhibitor. How can I troubleshoot this?
A3: Excessive cytotoxicity can be a significant issue. Here are some troubleshooting steps:
-
Optimize Inhibitor Concentration: High concentrations of BET inhibitors can lead to off-target effects and general cellular toxicity.[12] It is essential to perform a careful dose-response analysis to find the optimal concentration that inhibits the target without causing excessive cell death.[10][11]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Typically, the final DMSO concentration should not exceed 0.1%.[13]
-
Consider a More Selective Inhibitor: Pan-BET inhibitors target all BET family members, which can sometimes lead to broader cellular effects and toxicity.[1][3] Depending on your research question, using an inhibitor selective for a specific bromodomain (BD1 or BD2) or a particular BET protein might reduce toxicity while maintaining efficacy.[14]
-
Time-Course Experiment: The duration of treatment can significantly impact cytotoxicity. Consider performing a time-course experiment to determine the optimal incubation time for your desired effect.
Q4: Should I use a pan-BET inhibitor or a more selective one for my experiments?
A4: The choice between a pan-BET inhibitor and a selective inhibitor depends on your experimental goals.
-
Pan-BET Inhibitors: These inhibitors, such as JQ1 and OTX015, target the bromodomains of all BET family members (BRD2, BRD3, BRD4).[15] They are useful for initial studies to determine if BET protein inhibition has an effect in your system. However, their broad activity can sometimes lead to off-target effects and toxicity.[1][16]
-
Selective Inhibitors: More recently, inhibitors with selectivity for a single bromodomain (BD1 or BD2) or a specific BET protein have been developed.[14] For instance, targeting only the BD1 domain may be sufficient to achieve anti-proliferative effects similar to pan-BET inhibitors.[15] BD2-selective inhibitors have shown minimal effects on established gene expression but are important for rapid gene induction following a stimulus.[14] Using selective inhibitors can help to dissect the specific functions of different BET proteins and their domains and may offer a better toxicity profile.[1]
Troubleshooting Guides
Problem: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix gently before plating. |
| Edge Effects in Plate | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Some inhibitors may not be stable in culture medium for extended periods.[13] |
| Cell Line Instability | Use cells from a low passage number and regularly check for mycoplasma contamination. |
Problem: No Downstream Effect Observed (e.g., no change in MYC levels)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for observing changes in your target of interest. |
| Cell Line Resistance | Investigate potential resistance mechanisms such as BRD2 upregulation or activation of compensatory signaling pathways.[9] Consider using a combination therapy approach. |
| Target Not Regulated by BET Proteins in Your Cell Line | Confirm that your target of interest is indeed regulated by BET proteins in your specific cell model through literature search or preliminary experiments like ChIP-seq. |
Data Presentation
Table 1: Commonly Used BET Inhibitors in Cell Culture
| Inhibitor | Type | Typical In Vitro Concentration Range | Reference |
| JQ1 | Pan-BET | 300 nM - 1 µM | [15] |
| OTX015 (Birabresib) | Pan-BET | 300 nM - 1 µM | [15] |
| I-BET762 (Molibresib) | Pan-BET | 300 nM - 1 µM | [15] |
| ABBV-744 | BD2 Selective | Low nanomolar range | [15] |
| PLX51107 | Pan-BET | Dose-dependent, often in the nanomolar to low micromolar range | [17][18] |
Experimental Protocols
Key Experiment: Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of a BET inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]
-
Inhibitor Preparation: Prepare a serial dilution of the BET inhibitor in culture medium. A common starting range is from 1 nM to 10 µM.[11][13] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.[10]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a period relevant to the assay (typically 48-96 hours).[4]
-
Assay: Add the MTS or MTT reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the absorbance using a plate reader.
-
Analysis: Plot the cell viability (%) against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[11]
Key Experiment: Western Blot for MYC Expression
Objective: To confirm the on-target effect of the BET inhibitor by assessing the downregulation of a known target gene product, MYC.
Methodology:
-
Cell Treatment: Treat cells with the BET inhibitor at the desired concentration and for the optimal duration determined from previous experiments. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for MYC.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in MYC expression.
Visualizations
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
Technical Support Center: A Guide to Using BET Inhibitors in Cell Culture
Welcome to the technical support center for the use of Bromodomain and Extra-Terminal (BET) inhibitors in cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BET inhibitors?
A1: BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to activate gene expression.[1][2][3] BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[4] This displacement prevents the recruitment of transcriptional regulators, leading to the suppression of key oncogenes and pro-inflammatory genes.[2][4][5] A primary target that is often downregulated is the MYC oncogene.[2][5][6]
Q2: I am not observing the expected anti-proliferative effect in my cells after treatment with a BET inhibitor. What are the possible reasons?
A2: Several factors could contribute to a lack of response to BET inhibitors.
-
Acquired Resistance: Cancer cells can develop resistance to BET inhibitors through various mechanisms. One common mechanism is the upregulation of compensatory signaling pathways.[7] For instance, some cancer cells can adapt by upregulating receptors for epidermal growth factor (EGF-R) or vascular endothelial growth factor (VEGF-R).[8]
-
BRD2 Upregulation: A conserved resistance mechanism across multiple cancer types is the upregulation of BRD2, which can compensate for the loss of BRD4 activity upon treatment.[9]
-
Compensatory Kinase Signaling: In some cancers, resistance can be mediated by compensatory kinase signaling pathways.[7]
-
WNT/β-catenin Signaling: Engagement of the WNT/β-catenin signaling pathway has been identified as a resistance mechanism in acute myeloid leukemia (AML).[7]
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be suboptimal. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[10][11]
-
Cell Line Specificity: The effects of BET inhibitors can be highly cell-type specific. For example, treating leukemia cells with the BET inhibitor JQ1 causes significant MYC suppression, while the same treatment has a minimal impact on MYC levels in fibroblast cells.[5]
Q3: My cells are showing high levels of cytotoxicity even at low concentrations of the BET inhibitor. How can I troubleshoot this?
A3: Excessive cytotoxicity can be a significant issue. Here are some troubleshooting steps:
-
Optimize Inhibitor Concentration: High concentrations of BET inhibitors can lead to off-target effects and general cellular toxicity.[12] It is essential to perform a careful dose-response analysis to find the optimal concentration that inhibits the target without causing excessive cell death.[10][11]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Typically, the final DMSO concentration should not exceed 0.1%.[13]
-
Consider a More Selective Inhibitor: Pan-BET inhibitors target all BET family members, which can sometimes lead to broader cellular effects and toxicity.[1][3] Depending on your research question, using an inhibitor selective for a specific bromodomain (BD1 or BD2) or a particular BET protein might reduce toxicity while maintaining efficacy.[14]
-
Time-Course Experiment: The duration of treatment can significantly impact cytotoxicity. Consider performing a time-course experiment to determine the optimal incubation time for your desired effect.
Q4: Should I use a pan-BET inhibitor or a more selective one for my experiments?
A4: The choice between a pan-BET inhibitor and a selective inhibitor depends on your experimental goals.
-
Pan-BET Inhibitors: These inhibitors, such as JQ1 and OTX015, target the bromodomains of all BET family members (BRD2, BRD3, BRD4).[15] They are useful for initial studies to determine if BET protein inhibition has an effect in your system. However, their broad activity can sometimes lead to off-target effects and toxicity.[1][16]
-
Selective Inhibitors: More recently, inhibitors with selectivity for a single bromodomain (BD1 or BD2) or a specific BET protein have been developed.[14] For instance, targeting only the BD1 domain may be sufficient to achieve anti-proliferative effects similar to pan-BET inhibitors.[15] BD2-selective inhibitors have shown minimal effects on established gene expression but are important for rapid gene induction following a stimulus.[14] Using selective inhibitors can help to dissect the specific functions of different BET proteins and their domains and may offer a better toxicity profile.[1]
Troubleshooting Guides
Problem: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix gently before plating. |
| Edge Effects in Plate | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Some inhibitors may not be stable in culture medium for extended periods.[13] |
| Cell Line Instability | Use cells from a low passage number and regularly check for mycoplasma contamination. |
Problem: No Downstream Effect Observed (e.g., no change in MYC levels)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for observing changes in your target of interest. |
| Cell Line Resistance | Investigate potential resistance mechanisms such as BRD2 upregulation or activation of compensatory signaling pathways.[9] Consider using a combination therapy approach. |
| Target Not Regulated by BET Proteins in Your Cell Line | Confirm that your target of interest is indeed regulated by BET proteins in your specific cell model through literature search or preliminary experiments like ChIP-seq. |
Data Presentation
Table 1: Commonly Used BET Inhibitors in Cell Culture
| Inhibitor | Type | Typical In Vitro Concentration Range | Reference |
| JQ1 | Pan-BET | 300 nM - 1 µM | [15] |
| OTX015 (Birabresib) | Pan-BET | 300 nM - 1 µM | [15] |
| I-BET762 (Molibresib) | Pan-BET | 300 nM - 1 µM | [15] |
| ABBV-744 | BD2 Selective | Low nanomolar range | [15] |
| PLX51107 | Pan-BET | Dose-dependent, often in the nanomolar to low micromolar range | [17][18] |
Experimental Protocols
Key Experiment: Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of a BET inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]
-
Inhibitor Preparation: Prepare a serial dilution of the BET inhibitor in culture medium. A common starting range is from 1 nM to 10 µM.[11][13] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.[10]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a period relevant to the assay (typically 48-96 hours).[4]
-
Assay: Add the MTS or MTT reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the absorbance using a plate reader.
-
Analysis: Plot the cell viability (%) against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[11]
Key Experiment: Western Blot for MYC Expression
Objective: To confirm the on-target effect of the BET inhibitor by assessing the downregulation of a known target gene product, MYC.
Methodology:
-
Cell Treatment: Treat cells with the BET inhibitor at the desired concentration and for the optimal duration determined from previous experiments. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for MYC.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in MYC expression.
Visualizations
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
ensuring reproducibility in experiments with (Rac)-CPI-203
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving the BET bromodomain inhibitor, (Rac)-CPI-203.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Improper dissolution of this compound: The compound may not be fully solubilized, leading to a lower effective concentration. | Ensure complete dissolution. For a 10 mM stock solution, dissolve in DMSO. Warming at 37°C for 10 minutes and/or using an ultrasonic bath can aid dissolution. For in vivo studies, follow specific formulation protocols carefully, such as using PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1] Freshly prepare working solutions for in vivo experiments on the day of use.[1] |
| Degradation of this compound: Improper storage can lead to compound degradation. | Store the solid compound at -20°C for long-term stability (≥ 4 years).[2] Stock solutions in DMSO can be stored at -20°C for several months, though fresh preparation is always recommended.[3] Avoid repeated freeze-thaw cycles. | |
| Cell line specific sensitivity: Different cell lines exhibit varying sensitivity to BET inhibitors. | Determine the GI50 for your specific cell line. Published GI50 values for Mantle Cell Lymphoma (MCL) cell lines range from 0.06 to 0.71 μM.[4] A dose-response experiment is crucial to identify the optimal concentration for your experimental system. | |
| High cytotoxicity in control cells | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the same concentration is used in your vehicle control. |
| Off-target effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different BET inhibitor as a control to confirm that the observed phenotype is due to BET bromodomain inhibition. | |
| Precipitation of the compound in cell culture media or in vivo formulation | Poor solubility in aqueous solutions: this compound is insoluble in water.[3] | For cell culture, ensure the final concentration of the compound and the solvent are compatible with your media. When preparing in vivo formulations, adhere strictly to the recommended protocols involving co-solvents like PEG300 and surfactants like Tween-80 to maintain solubility.[1] If precipitation occurs, gentle warming and sonication may help.[1] |
| Lack of synergy with other drugs | Inappropriate drug ratio or scheduling: The synergistic effect of drug combinations can be highly dependent on the ratio and timing of administration. | Optimize the concentration ratio and treatment schedule for your specific combination study. The combination index (CI) can be calculated to determine if the interaction is synergistic (CI < 1).[4][5] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for BRD4 (IC50 ≈ 37 nM).[1][5] It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[2][3] This leads to the downregulation of key oncogenes such as MYC and IRF4, resulting in cell cycle arrest at the G1 phase and induction of apoptosis in various cancer cells.[3][4][6]
Figure 1. Simplified signaling pathway of this compound action.
2. What are the recommended storage and handling conditions for this compound?
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years[2] | |
| DMSO Stock Solution | -20°C | Several months[3] | Avoid repeated freeze-thaw cycles. Freshly prepared solutions are recommended. |
| In Vivo Working Solution | Use immediately | N/A | Prepare fresh on the day of use.[1] |
3. What are the solubility specifications for this compound?
| Solvent | Solubility |
| DMSO | ≥ 40 mg/mL[3] (up to 100 mM[6]) |
| Ethanol | ≥ 6.1 mg/mL (with sonication)[3] (up to 10 mM[6]) |
| DMF | 30 mg/mL[2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
| Water | Insoluble[3] |
4. Can you provide a general protocol for an in vitro cell proliferation assay?
This is a generalized protocol for an MTT assay to determine the GI50 of this compound.
Figure 2. Experimental workflow for an MTT-based cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO.[4] Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest drug concentration). Each condition should be performed in triplicate.
-
MTT Assay: Add MTT reagent to each well and incubate for an additional 2-6 hours.[4][5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).[4]
5. How should I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Here is a common protocol for intraperitoneal (i.p.) injection:[1]
Formulation 1 (with PEG300 and Tween-80):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution:
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Formulation 2 (with SBE-β-CD):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution:
-
Add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix well.
-
Important Considerations:
-
Always prepare the working solution fresh on the day of administration.[1]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
A common dosage used in mouse models is 2.5 mg/kg, administered intraperitoneally twice daily.[1][3]
6. Does this compound have any known synergistic effects with other drugs?
Yes, this compound has demonstrated synergistic anti-tumor activity when combined with other agents. For instance:
-
Lenalidomide (B1683929): In mantle cell lymphoma and multiple myeloma models, this compound enhances the effects of lenalidomide by further suppressing MYC and IRF4/Ikaros signaling.[1][7]
-
Rapamycin (B549165): It enhances the anti-proliferative effects of rapamycin in human neuroendocrine tumors.[6]
-
Anti-PD-1 Therapy: In liver cancer models, this compound can inhibit the induced expression of PD-L1, thereby improving the efficacy of anti-PD-1 immunotherapy.[8]
When planning combination studies, it is essential to perform a combination index analysis to quantitatively assess synergy.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. rndsystems.com [rndsystems.com]
- 7. haematologica.org [haematologica.org]
- 8. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility in experiments with (Rac)-CPI-203
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving the BET bromodomain inhibitor, (Rac)-CPI-203.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Improper dissolution of this compound: The compound may not be fully solubilized, leading to a lower effective concentration. | Ensure complete dissolution. For a 10 mM stock solution, dissolve in DMSO. Warming at 37°C for 10 minutes and/or using an ultrasonic bath can aid dissolution. For in vivo studies, follow specific formulation protocols carefully, such as using PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1] Freshly prepare working solutions for in vivo experiments on the day of use.[1] |
| Degradation of this compound: Improper storage can lead to compound degradation. | Store the solid compound at -20°C for long-term stability (≥ 4 years).[2] Stock solutions in DMSO can be stored at -20°C for several months, though fresh preparation is always recommended.[3] Avoid repeated freeze-thaw cycles. | |
| Cell line specific sensitivity: Different cell lines exhibit varying sensitivity to BET inhibitors. | Determine the GI50 for your specific cell line. Published GI50 values for Mantle Cell Lymphoma (MCL) cell lines range from 0.06 to 0.71 μM.[4] A dose-response experiment is crucial to identify the optimal concentration for your experimental system. | |
| High cytotoxicity in control cells | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the same concentration is used in your vehicle control. |
| Off-target effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different BET inhibitor as a control to confirm that the observed phenotype is due to BET bromodomain inhibition. | |
| Precipitation of the compound in cell culture media or in vivo formulation | Poor solubility in aqueous solutions: this compound is insoluble in water.[3] | For cell culture, ensure the final concentration of the compound and the solvent are compatible with your media. When preparing in vivo formulations, adhere strictly to the recommended protocols involving co-solvents like PEG300 and surfactants like Tween-80 to maintain solubility.[1] If precipitation occurs, gentle warming and sonication may help.[1] |
| Lack of synergy with other drugs | Inappropriate drug ratio or scheduling: The synergistic effect of drug combinations can be highly dependent on the ratio and timing of administration. | Optimize the concentration ratio and treatment schedule for your specific combination study. The combination index (CI) can be calculated to determine if the interaction is synergistic (CI < 1).[4][5] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for BRD4 (IC50 ≈ 37 nM).[1][5] It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[2][3] This leads to the downregulation of key oncogenes such as MYC and IRF4, resulting in cell cycle arrest at the G1 phase and induction of apoptosis in various cancer cells.[3][4][6]
Figure 1. Simplified signaling pathway of this compound action.
2. What are the recommended storage and handling conditions for this compound?
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years[2] | |
| DMSO Stock Solution | -20°C | Several months[3] | Avoid repeated freeze-thaw cycles. Freshly prepared solutions are recommended. |
| In Vivo Working Solution | Use immediately | N/A | Prepare fresh on the day of use.[1] |
3. What are the solubility specifications for this compound?
| Solvent | Solubility |
| DMSO | ≥ 40 mg/mL[3] (up to 100 mM[6]) |
| Ethanol | ≥ 6.1 mg/mL (with sonication)[3] (up to 10 mM[6]) |
| DMF | 30 mg/mL[2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
| Water | Insoluble[3] |
4. Can you provide a general protocol for an in vitro cell proliferation assay?
This is a generalized protocol for an MTT assay to determine the GI50 of this compound.
Figure 2. Experimental workflow for an MTT-based cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO.[4] Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest drug concentration). Each condition should be performed in triplicate.
-
MTT Assay: Add MTT reagent to each well and incubate for an additional 2-6 hours.[4][5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).[4]
5. How should I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Here is a common protocol for intraperitoneal (i.p.) injection:[1]
Formulation 1 (with PEG300 and Tween-80):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution:
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Formulation 2 (with SBE-β-CD):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution:
-
Add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix well.
-
Important Considerations:
-
Always prepare the working solution fresh on the day of administration.[1]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
A common dosage used in mouse models is 2.5 mg/kg, administered intraperitoneally twice daily.[1][3]
6. Does this compound have any known synergistic effects with other drugs?
Yes, this compound has demonstrated synergistic anti-tumor activity when combined with other agents. For instance:
-
Lenalidomide: In mantle cell lymphoma and multiple myeloma models, this compound enhances the effects of lenalidomide by further suppressing MYC and IRF4/Ikaros signaling.[1][7]
-
Rapamycin: It enhances the anti-proliferative effects of rapamycin in human neuroendocrine tumors.[6]
-
Anti-PD-1 Therapy: In liver cancer models, this compound can inhibit the induced expression of PD-L1, thereby improving the efficacy of anti-PD-1 immunotherapy.[8]
When planning combination studies, it is essential to perform a combination index analysis to quantitatively assess synergy.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. rndsystems.com [rndsystems.com]
- 7. haematologica.org [haematologica.org]
- 8. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Downregulation of c-Myc by (Rac)-CPI-203: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-CPI-203's performance in downregulating the oncoprotein c-Myc against other established alternatives. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and replication of these findings.
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is a hallmark of many human cancers. Consequently, targeting c-Myc has become a significant focus in cancer drug development. This compound has emerged as a potent small molecule inhibitor that effectively downregulates c-Myc expression. This guide delves into the validation of this effect, presenting a comparative analysis with other c-Myc targeting agents, including other BET bromodomain inhibitors and direct c-Myc inhibitors.
Mechanism of Action: this compound and the BET Pathway
This compound is a competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particularly high affinity for BRD4.[1] BRD4 is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters, including that of MYC. By occupying the acetyl-lysine binding pockets of BRD4, CPI-203 displaces it from chromatin, thereby preventing the transcription of MYC and leading to a subsequent decrease in c-Myc protein levels.[1]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in downregulating c-Myc and inhibiting cell proliferation is best understood in comparison to other well-characterized inhibitors. This section provides a quantitative comparison with the BET inhibitors JQ1 and OTX015, and the direct c-Myc inhibitor 10058-F4.
c-Myc Protein Downregulation
The primary measure of efficacy for these inhibitors is their ability to reduce cellular levels of the c-Myc protein. The following table summarizes the observed downregulation in various cancer cell lines.
| Compound | Cell Line | Concentration | Time (hours) | c-Myc Downregulation (%) | Reference |
| This compound | CML CD34+ | Not Specified | 8 | Significant | [1] |
| JQ1 | MM.1S | 500 nM | 8 | ~50% (mRNA) | [2] |
| OTX015 | OCI-AML3 | 500 nM | 24 | Significant | [3][4][5] |
| 10058-F4 | K562 | 200 µM | 48 | Significant (mRNA) | [6] |
Note: Direct quantitative comparisons of protein downregulation are often challenging due to variations in experimental conditions and reporting standards across different studies. "Significant" indicates a visually substantial decrease as reported in the cited literature.
Cell Viability Inhibition
The downstream effect of c-Myc downregulation is the inhibition of cancer cell proliferation and viability. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | Mantle Cell Lymphoma (mean) | 0.23 (GI50) | |
| JQ1 | Multiple Myeloma (MM.1S) | < 0.5 | [2] |
| OTX015 | Acute Leukemia (mean) | < 1 | [3][4][5] |
| 10058-F4 | Ovarian Cancer (2008C13) | ~50 | [7] |
Experimental Protocols
To ensure the reproducibility of the presented data, this section provides detailed methodologies for the key experiments cited.
Western Blot for c-Myc Detection
This protocol outlines the steps for quantifying c-Myc protein levels following treatment with an inhibitor.
-
Cell Lysis:
-
Treat cells with the desired concentration of inhibitor for the specified duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the c-Myc signal to a loading control (e.g., GAPDH or β-actin).
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value.
-
Alternative Strategies for c-Myc Inhibition
Beyond BET inhibitors, direct inhibition of c-Myc represents an alternative therapeutic strategy. These inhibitors typically work by disrupting the interaction between c-Myc and its obligate binding partner, Max, which is essential for its transcriptional activity.
Direct inhibitors like 10058-F4 have been shown to induce apoptosis and cell cycle arrest in various cancer cells.[10][11] However, they often exhibit lower potency and less favorable pharmacokinetic properties compared to BET inhibitors, presenting a different set of challenges for clinical development.[10][11]
Conclusion
This compound is a potent BET inhibitor that effectively downregulates c-Myc expression, leading to the inhibition of cancer cell proliferation. Comparative analysis with other BET inhibitors, such as JQ1 and OTX015, demonstrates its comparable efficacy. While direct c-Myc inhibitors offer an alternative therapeutic approach, they currently face challenges in terms of potency and drug-like properties. The data and protocols presented in this guide provide a valuable resource for researchers working on the development of novel anti-cancer therapies targeting the c-Myc oncogene. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of these promising therapeutic agents.
References
- 1. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Validating the Downregulation of c-Myc by (Rac)-CPI-203: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-CPI-203's performance in downregulating the oncoprotein c-Myc against other established alternatives. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and replication of these findings.
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is a hallmark of many human cancers. Consequently, targeting c-Myc has become a significant focus in cancer drug development. This compound has emerged as a potent small molecule inhibitor that effectively downregulates c-Myc expression. This guide delves into the validation of this effect, presenting a comparative analysis with other c-Myc targeting agents, including other BET bromodomain inhibitors and direct c-Myc inhibitors.
Mechanism of Action: this compound and the BET Pathway
This compound is a competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particularly high affinity for BRD4.[1] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters, including that of MYC. By occupying the acetyl-lysine binding pockets of BRD4, CPI-203 displaces it from chromatin, thereby preventing the transcription of MYC and leading to a subsequent decrease in c-Myc protein levels.[1]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in downregulating c-Myc and inhibiting cell proliferation is best understood in comparison to other well-characterized inhibitors. This section provides a quantitative comparison with the BET inhibitors JQ1 and OTX015, and the direct c-Myc inhibitor 10058-F4.
c-Myc Protein Downregulation
The primary measure of efficacy for these inhibitors is their ability to reduce cellular levels of the c-Myc protein. The following table summarizes the observed downregulation in various cancer cell lines.
| Compound | Cell Line | Concentration | Time (hours) | c-Myc Downregulation (%) | Reference |
| This compound | CML CD34+ | Not Specified | 8 | Significant | [1] |
| JQ1 | MM.1S | 500 nM | 8 | ~50% (mRNA) | [2] |
| OTX015 | OCI-AML3 | 500 nM | 24 | Significant | [3][4][5] |
| 10058-F4 | K562 | 200 µM | 48 | Significant (mRNA) | [6] |
Note: Direct quantitative comparisons of protein downregulation are often challenging due to variations in experimental conditions and reporting standards across different studies. "Significant" indicates a visually substantial decrease as reported in the cited literature.
Cell Viability Inhibition
The downstream effect of c-Myc downregulation is the inhibition of cancer cell proliferation and viability. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | Mantle Cell Lymphoma (mean) | 0.23 (GI50) | |
| JQ1 | Multiple Myeloma (MM.1S) | < 0.5 | [2] |
| OTX015 | Acute Leukemia (mean) | < 1 | [3][4][5] |
| 10058-F4 | Ovarian Cancer (2008C13) | ~50 | [7] |
Experimental Protocols
To ensure the reproducibility of the presented data, this section provides detailed methodologies for the key experiments cited.
Western Blot for c-Myc Detection
This protocol outlines the steps for quantifying c-Myc protein levels following treatment with an inhibitor.
-
Cell Lysis:
-
Treat cells with the desired concentration of inhibitor for the specified duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the c-Myc signal to a loading control (e.g., GAPDH or β-actin).
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value.
-
Alternative Strategies for c-Myc Inhibition
Beyond BET inhibitors, direct inhibition of c-Myc represents an alternative therapeutic strategy. These inhibitors typically work by disrupting the interaction between c-Myc and its obligate binding partner, Max, which is essential for its transcriptional activity.
Direct inhibitors like 10058-F4 have been shown to induce apoptosis and cell cycle arrest in various cancer cells.[10][11] However, they often exhibit lower potency and less favorable pharmacokinetic properties compared to BET inhibitors, presenting a different set of challenges for clinical development.[10][11]
Conclusion
This compound is a potent BET inhibitor that effectively downregulates c-Myc expression, leading to the inhibition of cancer cell proliferation. Comparative analysis with other BET inhibitors, such as JQ1 and OTX015, demonstrates its comparable efficacy. While direct c-Myc inhibitors offer an alternative therapeutic approach, they currently face challenges in terms of potency and drug-like properties. The data and protocols presented in this guide provide a valuable resource for researchers working on the development of novel anti-cancer therapies targeting the c-Myc oncogene. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of these promising therapeutic agents.
References
- 1. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Battle of BET Inhibitors: (Rac)-CPI-203 Versus JQ1 in Preclinical Cancer Models
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. Among these, JQ1 has been a trailblazing tool compound, paving the way for the development of more clinically advanced molecules. One such successor is (Rac)-CPI-203, an analog of JQ1, designed for improved pharmaceutical properties. This guide provides a detailed comparison of the efficacy of this compound and JQ1, supported by preclinical experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Path to Gene Regulation
Both this compound and JQ1 are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of the epigenetic code, specifically recognizing acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation and survival, including the notorious oncogene MYC.[1][2]
By competitively binding to the acetyl-lysine binding pockets of BET proteins, both CPI-203 and JQ1 displace them from chromatin.[3] This leads to the suppression of target gene transcription, resulting in cell cycle arrest and apoptosis in various cancer cells.[4][5] CPI-203, being an analog of JQ1, shares this fundamental mechanism of action.[1][4]
Caption: Mechanism of action for this compound and JQ1.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing the potency of a compound in vitro. Data from various studies, summarized below, indicate that both this compound and JQ1 exhibit potent anti-proliferative effects across a range of cancer cell lines. Notably, some studies suggest that CPI-203 may have comparable or even superior potency in certain contexts.[1]
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | BRD4 | N/A | 0.026 (IC50) | [4] |
| Mantle Cell Lymphoma (mean of 9 lines) | Mantle Cell Lymphoma | 0.23 (GI50) | [6] | |
| DOHH2 | Follicular Lymphoma | 3.775 (IC50) | [7] | |
| RL | Follicular Lymphoma | 16.301 (IC50) | [7] | |
| JQ1 | LNCaP, C4-2, 22Rv1 | Prostate Cancer | ~0.2 (IC50) | [8] |
| Lung Adenocarcinoma (sensitive lines) | Lung Adenocarcinoma | 0.42 - 4.19 (IC50) | [9] | |
| Merkel Cell Carcinoma (MKL-1, MKL-2) | Merkel Cell Carcinoma | ~0.8 (for 50% growth inhibition) | [5] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Animal models provide a more complex biological system to evaluate the therapeutic potential of drug candidates. Both this compound and JQ1 have demonstrated significant anti-tumor activity in various xenograft models. CPI-203 is noted to have superior bioavailability compared to JQ1, which may contribute to its enhanced in vivo efficacy in some studies.[1][2]
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | REC-1 tumor-bearing mice | Mantle Cell Lymphoma | 2.5 mg/kg, i.p., b.i.d. | 44% reduction in tumor volume (alone) | [6] |
| Follicular Lymphoma Xenograft | Follicular Lymphoma | Not Specified | Significantly reduced tumor volume | [7] | |
| JQ1 | SW480 xenograft mice | Colon Cancer | 50 mg/kg, i.v. | Significantly suppressed tumor growth | [10] |
| Sarcoma xenograft mice | Sarcoma | 50 mg/kg, oral gavage, daily for 21 days | Significantly retarded tumor growth | [6] | |
| NMC xenograft mice | NUT Midline Carcinoma | 50 mg/kg, daily | Reduced tumor volume | [3] | |
| Gastric Carcinoma CDX models | Gastric Carcinoma | 35 mg/kg, i.p., daily | Potent antitumor effects in combination | [11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In Vitro Cell Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or JQ1 (typically dissolved in DMSO) for a specified period (e.g., 48-72 hours).
-
Viability/Proliferation Assessment: Cell viability is commonly measured using assays such as MTT, MTS, or Calcein AM. The absorbance or fluorescence is read using a plate reader, and the data is used to calculate IC50 or GI50 values.[2][6]
Caption: A typical workflow for in vitro cell proliferation assays.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID, nude) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or JQ1 is administered via various routes (e.g., intraperitoneal injection, oral gavage) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).[6][10]
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion: An Improved Successor with Clinical Potential
The available preclinical data suggests that both this compound and JQ1 are potent and effective inhibitors of the BET family of proteins, demonstrating significant anti-cancer activity in a variety of models. This compound, as a JQ1 analog, benefits from an improved pharmacokinetic profile, including better bioavailability and a longer half-life, which may translate to enhanced efficacy in vivo.[2][3] While JQ1 remains an invaluable research tool, the optimized properties of CPI-203 position it as a more promising candidate for clinical development. Further head-to-head studies under identical experimental conditions are warranted to definitively delineate the comparative efficacy of these two important BET inhibitors.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of BET Inhibitors: (Rac)-CPI-203 Versus JQ1 in Preclinical Cancer Models
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. Among these, JQ1 has been a trailblazing tool compound, paving the way for the development of more clinically advanced molecules. One such successor is (Rac)-CPI-203, an analog of JQ1, designed for improved pharmaceutical properties. This guide provides a detailed comparison of the efficacy of this compound and JQ1, supported by preclinical experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Path to Gene Regulation
Both this compound and JQ1 are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation and survival, including the notorious oncogene MYC.[1][2]
By competitively binding to the acetyl-lysine binding pockets of BET proteins, both CPI-203 and JQ1 displace them from chromatin.[3] This leads to the suppression of target gene transcription, resulting in cell cycle arrest and apoptosis in various cancer cells.[4][5] CPI-203, being an analog of JQ1, shares this fundamental mechanism of action.[1][4]
Caption: Mechanism of action for this compound and JQ1.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing the potency of a compound in vitro. Data from various studies, summarized below, indicate that both this compound and JQ1 exhibit potent anti-proliferative effects across a range of cancer cell lines. Notably, some studies suggest that CPI-203 may have comparable or even superior potency in certain contexts.[1]
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | BRD4 | N/A | 0.026 (IC50) | [4] |
| Mantle Cell Lymphoma (mean of 9 lines) | Mantle Cell Lymphoma | 0.23 (GI50) | [6] | |
| DOHH2 | Follicular Lymphoma | 3.775 (IC50) | [7] | |
| RL | Follicular Lymphoma | 16.301 (IC50) | [7] | |
| JQ1 | LNCaP, C4-2, 22Rv1 | Prostate Cancer | ~0.2 (IC50) | [8] |
| Lung Adenocarcinoma (sensitive lines) | Lung Adenocarcinoma | 0.42 - 4.19 (IC50) | [9] | |
| Merkel Cell Carcinoma (MKL-1, MKL-2) | Merkel Cell Carcinoma | ~0.8 (for 50% growth inhibition) | [5] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Animal models provide a more complex biological system to evaluate the therapeutic potential of drug candidates. Both this compound and JQ1 have demonstrated significant anti-tumor activity in various xenograft models. CPI-203 is noted to have superior bioavailability compared to JQ1, which may contribute to its enhanced in vivo efficacy in some studies.[1][2]
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | REC-1 tumor-bearing mice | Mantle Cell Lymphoma | 2.5 mg/kg, i.p., b.i.d. | 44% reduction in tumor volume (alone) | [6] |
| Follicular Lymphoma Xenograft | Follicular Lymphoma | Not Specified | Significantly reduced tumor volume | [7] | |
| JQ1 | SW480 xenograft mice | Colon Cancer | 50 mg/kg, i.v. | Significantly suppressed tumor growth | [10] |
| Sarcoma xenograft mice | Sarcoma | 50 mg/kg, oral gavage, daily for 21 days | Significantly retarded tumor growth | [6] | |
| NMC xenograft mice | NUT Midline Carcinoma | 50 mg/kg, daily | Reduced tumor volume | [3] | |
| Gastric Carcinoma CDX models | Gastric Carcinoma | 35 mg/kg, i.p., daily | Potent antitumor effects in combination | [11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In Vitro Cell Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or JQ1 (typically dissolved in DMSO) for a specified period (e.g., 48-72 hours).
-
Viability/Proliferation Assessment: Cell viability is commonly measured using assays such as MTT, MTS, or Calcein AM. The absorbance or fluorescence is read using a plate reader, and the data is used to calculate IC50 or GI50 values.[2][6]
Caption: A typical workflow for in vitro cell proliferation assays.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID, nude) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or JQ1 is administered via various routes (e.g., intraperitoneal injection, oral gavage) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).[6][10]
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion: An Improved Successor with Clinical Potential
The available preclinical data suggests that both this compound and JQ1 are potent and effective inhibitors of the BET family of proteins, demonstrating significant anti-cancer activity in a variety of models. This compound, as a JQ1 analog, benefits from an improved pharmacokinetic profile, including better bioavailability and a longer half-life, which may translate to enhanced efficacy in vivo.[2][3] While JQ1 remains an invaluable research tool, the optimized properties of CPI-203 position it as a more promising candidate for clinical development. Further head-to-head studies under identical experimental conditions are warranted to definitively delineate the comparative efficacy of these two important BET inhibitors.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: A Shared Path to Oncogene Suppression
An Objective Comparison of (Rac)-CPI-203 and PFI-1 for Hematological Malignancy Research
In the rapidly evolving landscape of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs for treating hematological malignancies.[1] These small molecules function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and key transcription factors.[2] This action disrupts the transcriptional regulation of critical oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
This guide provides a detailed comparison of two widely studied BET inhibitors, this compound and PFI-1, focusing on their performance, mechanisms, and the experimental data supporting their use in hematological malignancy models. This comparison is intended for researchers, scientists, and drug development professionals to inform preclinical study design and inhibitor selection.
Both CPI-203 and PFI-1 are potent inhibitors of the BET family of proteins. They act as acetyl-lysine mimetics, competitively occupying the binding pocket within the bromodomains of BET proteins, primarily BRD4.[3][4] This prevents the recruitment of the transcriptional machinery to chromatin, leading to the downregulation of key oncogenes like MYC and its target genes.[3][5] The suppression of MYC is a central mechanism for the anti-proliferative effects of BET inhibitors in various hematological cancers, including leukemia, lymphoma, and multiple myeloma.[1][6]
Beyond MYC regulation, studies have shown that these inhibitors can modulate other critical signaling pathways. For instance, PFI-1 has been shown to downregulate Aurora B kinase, a key regulator of mitosis.[3][7] More recently, both PFI-1 and CPI-203 have been implicated in the suppression of the Wnt/β-catenin signaling pathway in follicular lymphoma.[8][9] CPI-203 has also been shown to inhibit Ikaros and IRF4 signaling in multiple myeloma.[5][10]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and PFI-1 from preclinical studies in various hematological cancer cell lines.
Table 1: In Vitro Potency (IC50/GI50)
| Inhibitor | Target | Assay | Value | Hematological Malignancy Context | Reference |
| This compound | BRD4 | α-screen | ~37 nM | General BET Inhibition | [4][11] |
| Cell Viability | MTT Assay | 0.06 - 0.71 µM | Mantle Cell Lymphoma (MCL) | [4] | |
| Cell Viability | MTT Assay | 0.08 - 0.23 µM | Multiple Myeloma (MM) | [12] | |
| PFI-1 | BRD2 | Cell-free | 98 nM | General BET Inhibition | [13] |
| BRD4 | Cell-free | 220 nM | General BET Inhibition | [13] | |
| Cell Viability | ATP-based | ~0.2 - 1 µM | MLL-rearranged Leukemia (MV4;11) | [3][14] | |
| Cell Viability | ATP-based | >10 µM | CML (K-562) | [3][14] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values can vary based on the cell line and assay conditions.
Table 2: Cellular and In Vivo Effects
| Effect | This compound | PFI-1 | Hematological Malignancy Context | References |
| Cell Cycle | G1 Arrest | G1 Arrest | MM, Leukemia, FL | [3][5][8][12] |
| Apoptosis | Induces apoptosis | Induces apoptosis and PARP cleavage | MCL, Leukemia, FL | [3][4][8] |
| Key Targets | MYC, IKZF1 (Ikaros), IRF4 | MYC, Aurora B Kinase, HOXA9 | MM, MCL, Leukemia | [3][5][7][10][12] |
| Signaling | Blocks Ikaros/MYC signaling | Downregulates Aurora B signaling | MM, Leukemia | [3][5][10] |
| Regulates Wnt/β-catenin | Regulates Wnt/β-catenin | Follicular Lymphoma | [8][9] | |
| In Vivo Efficacy | Decreased tumor burden in MM and MCL xenograft models.[4][10] | Limited by pharmacokinetics in some studies, leading to the use of JQ1 instead.[3] | MM, MCL | [3][4][10] |
| Combinations | Synergistic with lenalidomide (B1683929), dexamethasone (B1670325), and bortezomib.[5][15] | Enhances lenalidomide effects in primary effusion lymphoma.[8] | MM, MCL, Lymphoma | [5][8][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to evaluate BET inhibitors like CPI-203 and PFI-1.
Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Methodology:
-
Hematological cancer cells (e.g., MV4;11, RPMI-8226) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Cells are treated with a serial dilution of CPI-203, PFI-1, or a vehicle control (e.g., DMSO).
-
Plates are incubated for 48 to 96 hours at 37°C and 5% CO2.
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, and after a further incubation, the formazan (B1609692) product is solubilized and absorbance is read.
-
For CellTiter-Glo assays, a reagent that measures ATP content is added to the wells, and luminescence is measured as an indicator of cell viability.
-
Data is normalized to vehicle-treated controls to calculate GI50 values.[16]
-
Cell Cycle Analysis
-
Objective: To assess the inhibitor's effect on cell cycle progression.
-
Methodology:
-
Cells are treated with the inhibitor (e.g., 0.1 µM CPI-203) or vehicle for 24 hours.[12]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[12]
-
Western Blot Analysis
-
Objective: To measure changes in the protein levels of key targets like MYC, Ikaros, or cleaved PARP.
-
Methodology:
-
Cells are treated with the inhibitor for a specified time (e.g., 24-48 hours).
-
Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., anti-MYC, anti-PARP) and a loading control (e.g., anti-β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][12]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously or intravenously inoculated with human hematological cancer cells (e.g., RPMI-8226, REC-1).[4][10]
-
Once tumors are established or engraftment is confirmed, mice are randomized into treatment and control groups.
-
Treatment groups receive the inhibitor (e.g., CPI-203 at 2.5 mg/kg, intraperitoneally) on a defined schedule.[4] The control group receives a vehicle.
-
Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).[10][16]
-
Conclusion
Both this compound and PFI-1 are valuable chemical probes for investigating the role of BET proteins in hematological malignancies.
-
PFI-1 is a well-characterized, potent inhibitor, particularly useful for in vitro studies to validate BET proteins as therapeutic targets.[3][14] Its efficacy in MLL-rearranged leukemia models makes it a relevant tool for that specific context.[3] However, its utility in long-term in vivo studies may be limited by its pharmacokinetic properties.[3]
-
This compound has demonstrated robust activity both in vitro and in vivo across a range of hematological cancers, including multiple myeloma and mantle cell lymphoma.[5][17] Its improved bioavailability and proven efficacy in combination therapies make it a strong candidate for translational studies.[11][15]
The choice between CPI-203 and PFI-1 will depend on the specific research question, the cancer subtype being investigated, and whether the experimental plan includes in vivo efficacy studies. For researchers focusing on in vivo models and combination strategies, particularly in myeloma and lymphoma, CPI-203 presents a well-documented option. For mechanistic studies in leukemia or initial target validation, PFI-1 remains a potent and selective tool.
References
- 1. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. haematologica.org [haematologica.org]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
Mechanism of Action: A Shared Path to Oncogene Suppression
An Objective Comparison of (Rac)-CPI-203 and PFI-1 for Hematological Malignancy Research
In the rapidly evolving landscape of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs for treating hematological malignancies.[1] These small molecules function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and key transcription factors.[2] This action disrupts the transcriptional regulation of critical oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
This guide provides a detailed comparison of two widely studied BET inhibitors, this compound and PFI-1, focusing on their performance, mechanisms, and the experimental data supporting their use in hematological malignancy models. This comparison is intended for researchers, scientists, and drug development professionals to inform preclinical study design and inhibitor selection.
Both CPI-203 and PFI-1 are potent inhibitors of the BET family of proteins. They act as acetyl-lysine mimetics, competitively occupying the binding pocket within the bromodomains of BET proteins, primarily BRD4.[3][4] This prevents the recruitment of the transcriptional machinery to chromatin, leading to the downregulation of key oncogenes like MYC and its target genes.[3][5] The suppression of MYC is a central mechanism for the anti-proliferative effects of BET inhibitors in various hematological cancers, including leukemia, lymphoma, and multiple myeloma.[1][6]
Beyond MYC regulation, studies have shown that these inhibitors can modulate other critical signaling pathways. For instance, PFI-1 has been shown to downregulate Aurora B kinase, a key regulator of mitosis.[3][7] More recently, both PFI-1 and CPI-203 have been implicated in the suppression of the Wnt/β-catenin signaling pathway in follicular lymphoma.[8][9] CPI-203 has also been shown to inhibit Ikaros and IRF4 signaling in multiple myeloma.[5][10]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and PFI-1 from preclinical studies in various hematological cancer cell lines.
Table 1: In Vitro Potency (IC50/GI50)
| Inhibitor | Target | Assay | Value | Hematological Malignancy Context | Reference |
| This compound | BRD4 | α-screen | ~37 nM | General BET Inhibition | [4][11] |
| Cell Viability | MTT Assay | 0.06 - 0.71 µM | Mantle Cell Lymphoma (MCL) | [4] | |
| Cell Viability | MTT Assay | 0.08 - 0.23 µM | Multiple Myeloma (MM) | [12] | |
| PFI-1 | BRD2 | Cell-free | 98 nM | General BET Inhibition | [13] |
| BRD4 | Cell-free | 220 nM | General BET Inhibition | [13] | |
| Cell Viability | ATP-based | ~0.2 - 1 µM | MLL-rearranged Leukemia (MV4;11) | [3][14] | |
| Cell Viability | ATP-based | >10 µM | CML (K-562) | [3][14] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values can vary based on the cell line and assay conditions.
Table 2: Cellular and In Vivo Effects
| Effect | This compound | PFI-1 | Hematological Malignancy Context | References |
| Cell Cycle | G1 Arrest | G1 Arrest | MM, Leukemia, FL | [3][5][8][12] |
| Apoptosis | Induces apoptosis | Induces apoptosis and PARP cleavage | MCL, Leukemia, FL | [3][4][8] |
| Key Targets | MYC, IKZF1 (Ikaros), IRF4 | MYC, Aurora B Kinase, HOXA9 | MM, MCL, Leukemia | [3][5][7][10][12] |
| Signaling | Blocks Ikaros/MYC signaling | Downregulates Aurora B signaling | MM, Leukemia | [3][5][10] |
| Regulates Wnt/β-catenin | Regulates Wnt/β-catenin | Follicular Lymphoma | [8][9] | |
| In Vivo Efficacy | Decreased tumor burden in MM and MCL xenograft models.[4][10] | Limited by pharmacokinetics in some studies, leading to the use of JQ1 instead.[3] | MM, MCL | [3][4][10] |
| Combinations | Synergistic with lenalidomide, dexamethasone, and bortezomib.[5][15] | Enhances lenalidomide effects in primary effusion lymphoma.[8] | MM, MCL, Lymphoma | [5][8][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to evaluate BET inhibitors like CPI-203 and PFI-1.
Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Methodology:
-
Hematological cancer cells (e.g., MV4;11, RPMI-8226) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Cells are treated with a serial dilution of CPI-203, PFI-1, or a vehicle control (e.g., DMSO).
-
Plates are incubated for 48 to 96 hours at 37°C and 5% CO2.
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, and after a further incubation, the formazan product is solubilized and absorbance is read.
-
For CellTiter-Glo assays, a reagent that measures ATP content is added to the wells, and luminescence is measured as an indicator of cell viability.
-
Data is normalized to vehicle-treated controls to calculate GI50 values.[16]
-
Cell Cycle Analysis
-
Objective: To assess the inhibitor's effect on cell cycle progression.
-
Methodology:
-
Cells are treated with the inhibitor (e.g., 0.1 µM CPI-203) or vehicle for 24 hours.[12]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[12]
-
Western Blot Analysis
-
Objective: To measure changes in the protein levels of key targets like MYC, Ikaros, or cleaved PARP.
-
Methodology:
-
Cells are treated with the inhibitor for a specified time (e.g., 24-48 hours).
-
Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., anti-MYC, anti-PARP) and a loading control (e.g., anti-β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][12]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously or intravenously inoculated with human hematological cancer cells (e.g., RPMI-8226, REC-1).[4][10]
-
Once tumors are established or engraftment is confirmed, mice are randomized into treatment and control groups.
-
Treatment groups receive the inhibitor (e.g., CPI-203 at 2.5 mg/kg, intraperitoneally) on a defined schedule.[4] The control group receives a vehicle.
-
Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).[10][16]
-
Conclusion
Both this compound and PFI-1 are valuable chemical probes for investigating the role of BET proteins in hematological malignancies.
-
PFI-1 is a well-characterized, potent inhibitor, particularly useful for in vitro studies to validate BET proteins as therapeutic targets.[3][14] Its efficacy in MLL-rearranged leukemia models makes it a relevant tool for that specific context.[3] However, its utility in long-term in vivo studies may be limited by its pharmacokinetic properties.[3]
-
This compound has demonstrated robust activity both in vitro and in vivo across a range of hematological cancers, including multiple myeloma and mantle cell lymphoma.[5][17] Its improved bioavailability and proven efficacy in combination therapies make it a strong candidate for translational studies.[11][15]
The choice between CPI-203 and PFI-1 will depend on the specific research question, the cancer subtype being investigated, and whether the experimental plan includes in vivo efficacy studies. For researchers focusing on in vivo models and combination strategies, particularly in myeloma and lymphoma, CPI-203 presents a well-documented option. For mechanistic studies in leukemia or initial target validation, PFI-1 remains a potent and selective tool.
References
- 1. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. haematologica.org [haematologica.org]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
Unlocking Synergistic Potential: A Comparative Guide to (Rac)-CPI-203 Combination Therapies
(Rac)-CPI-203, a potent and selective BET bromodomain inhibitor, has demonstrated significant promise in preclinical studies, not only as a monotherapy but more notably as a synergistic partner with a range of other anti-cancer agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various drugs across different cancer models, supported by experimental data and detailed protocols for researchers in drug development. The synergistic interactions often involve the dual targeting of key oncogenic pathways, leading to enhanced tumor cell death and inhibition of tumor growth.
Quantitative Assessment of Synergy
The synergistic potential of this compound in combination with other drugs has been quantified using various metrics, most notably the Combination Index (CI), where a CI value less than 1 indicates synergy. The tables below summarize key quantitative data from preclinical studies.
Table 1: Synergistic Effects of CPI-203 with Lenalidomide (B1683929) and Dexamethasone (B1670325) in Multiple Myeloma
| Cell Line | Drug Combination | Combination Index (CI) | Key Outcome |
| RPMI-8226 | CPI-203 + Lenalidomide/Dexamethasone | 0.1 - 0.3 (strong synergism)[1] | Significant reduction in cell proliferation[1] |
| Primary Myeloma Cells | CPI-203 + Lenalidomide/Dexamethasone | Not specified | 50% reduction in cell proliferation[1] |
Table 2: In Vivo Efficacy of CPI-203 Combination Therapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Volume Reduction Compared to Vehicle | Key Molecular Changes |
| CPI-203 | 62%[1] | Downregulation of MYC and Ikaros[1] |
| Lenalidomide/Dexamethasone | 61%[1] | Downregulation of Ikaros and IRF4[1] |
| CPI-203 + Lenalidomide/Dexamethasone | Complete arrest of tumor growth[1] | Synergistic downregulation of MYC, Ikaros, and IRF4[1] |
Table 3: Synergistic Effects of CPI-203 with Other Agents
| Cancer Type | Combination Partner | Key Synergistic Effect | Reference |
| Bortezomib-Resistant Mantle Cell Lymphoma | Lenalidomide | Synergistic induction of cell death; decreased tumor burden in vivo. | Moros et al., Leukemia, 2014 |
| Multiple Myeloma | Bortezomib | Synergistic antiproliferative effect in vitro.[1] | Diaz et al., Oncotarget, 2017 |
| Acute Myeloid Leukemia (AML) | MDM2 Inhibitors | Enhanced p53 activation and apoptosis. | Dey et al., Nature Communications, 2019 |
| Liver Cancer | Anti-PD-1 Therapy | Improved response to immunotherapy and synergistic antitumor effect.[2] | Niu et al., Cancer Science, 2022 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the assessment of CPI-203's synergistic effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension cells like multiple myeloma cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add CPI-203 and/or the combination drug at various concentrations and incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate at 1000 x g for 5 minutes. Carefully aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is determined using software like CalcuSyn to calculate the Combination Index.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is suitable for assessing apoptosis in lymphoma and myeloma cells.
-
Cell Treatment: Treat cells with CPI-203 and the combination drug for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This protocol outlines the detection of key proteins like MYC, Ikaros, and IRF4.
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, Ikaros, IRF4, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to determine the occupancy of BRD4 on the promoter regions of target genes like PD-L1.
-
Cross-linking: Cross-link protein-DNA complexes in treated cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-bound chromatin with protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., PD-L1) to quantify the amount of immunoprecipitated DNA.
Visualizing Synergistic Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows central to understanding the synergistic effects of this compound.
Caption: Synergistic mechanism of CPI-203 and Lenalidomide/Dexamethasone in Multiple Myeloma.
Caption: Synergistic mechanism of CPI-203 and Anti-PD-1 therapy in Liver Cancer.
Caption: General experimental workflow for assessing synergistic effects of CPI-203.
References
Unlocking Synergistic Potential: A Comparative Guide to (Rac)-CPI-203 Combination Therapies
(Rac)-CPI-203, a potent and selective BET bromodomain inhibitor, has demonstrated significant promise in preclinical studies, not only as a monotherapy but more notably as a synergistic partner with a range of other anti-cancer agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various drugs across different cancer models, supported by experimental data and detailed protocols for researchers in drug development. The synergistic interactions often involve the dual targeting of key oncogenic pathways, leading to enhanced tumor cell death and inhibition of tumor growth.
Quantitative Assessment of Synergy
The synergistic potential of this compound in combination with other drugs has been quantified using various metrics, most notably the Combination Index (CI), where a CI value less than 1 indicates synergy. The tables below summarize key quantitative data from preclinical studies.
Table 1: Synergistic Effects of CPI-203 with Lenalidomide and Dexamethasone in Multiple Myeloma
| Cell Line | Drug Combination | Combination Index (CI) | Key Outcome |
| RPMI-8226 | CPI-203 + Lenalidomide/Dexamethasone | 0.1 - 0.3 (strong synergism)[1] | Significant reduction in cell proliferation[1] |
| Primary Myeloma Cells | CPI-203 + Lenalidomide/Dexamethasone | Not specified | 50% reduction in cell proliferation[1] |
Table 2: In Vivo Efficacy of CPI-203 Combination Therapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Volume Reduction Compared to Vehicle | Key Molecular Changes |
| CPI-203 | 62%[1] | Downregulation of MYC and Ikaros[1] |
| Lenalidomide/Dexamethasone | 61%[1] | Downregulation of Ikaros and IRF4[1] |
| CPI-203 + Lenalidomide/Dexamethasone | Complete arrest of tumor growth[1] | Synergistic downregulation of MYC, Ikaros, and IRF4[1] |
Table 3: Synergistic Effects of CPI-203 with Other Agents
| Cancer Type | Combination Partner | Key Synergistic Effect | Reference |
| Bortezomib-Resistant Mantle Cell Lymphoma | Lenalidomide | Synergistic induction of cell death; decreased tumor burden in vivo. | Moros et al., Leukemia, 2014 |
| Multiple Myeloma | Bortezomib | Synergistic antiproliferative effect in vitro.[1] | Diaz et al., Oncotarget, 2017 |
| Acute Myeloid Leukemia (AML) | MDM2 Inhibitors | Enhanced p53 activation and apoptosis. | Dey et al., Nature Communications, 2019 |
| Liver Cancer | Anti-PD-1 Therapy | Improved response to immunotherapy and synergistic antitumor effect.[2] | Niu et al., Cancer Science, 2022 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the assessment of CPI-203's synergistic effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension cells like multiple myeloma cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add CPI-203 and/or the combination drug at various concentrations and incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate at 1000 x g for 5 minutes. Carefully aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is determined using software like CalcuSyn to calculate the Combination Index.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is suitable for assessing apoptosis in lymphoma and myeloma cells.
-
Cell Treatment: Treat cells with CPI-203 and the combination drug for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This protocol outlines the detection of key proteins like MYC, Ikaros, and IRF4.
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, Ikaros, IRF4, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to determine the occupancy of BRD4 on the promoter regions of target genes like PD-L1.
-
Cross-linking: Cross-link protein-DNA complexes in treated cells with 1% formaldehyde for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-bound chromatin with protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., PD-L1) to quantify the amount of immunoprecipitated DNA.
Visualizing Synergistic Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows central to understanding the synergistic effects of this compound.
Caption: Synergistic mechanism of CPI-203 and Lenalidomide/Dexamethasone in Multiple Myeloma.
Caption: Synergistic mechanism of CPI-203 and Anti-PD-1 therapy in Liver Cancer.
Caption: General experimental workflow for assessing synergistic effects of CPI-203.
References
Confirming On-Target Activity of (Rac)-CPI-203 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-CPI-203, a potent BET (Bromodomain and Extra-Terminal) bromodomain inhibitor, with alternative compounds. It includes supporting experimental data and detailed protocols to aid in the evaluation of its on-target activity in a cellular context.
This compound is a selective, cell-permeable small molecule that targets the acetyl-lysine binding pockets of BET proteins, particularly BRD4.[1] By competitively inhibiting the interaction between BRD4 and acetylated histones, CPI-203 disrupts the transcriptional machinery responsible for the expression of key oncogenes, most notably MYC. This interference leads to cell cycle arrest and apoptosis in various cancer cell lines, establishing its therapeutic potential.
Comparison of In Vitro Potency
The efficacy of BET inhibitors is often compared by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values in various cell lines. Lower values indicate higher potency. CPI-203 demonstrates potent anti-proliferative effects across multiple cancer types.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| CPI-203 | DOHH2 (Follicular Lymphoma) | CCK-8 | IC50: 3.775 | [2] |
| PFI-1 | DOHH2 (Follicular Lymphoma) | CCK-8 | IC50: 5.373 | [2] |
| CPI-203 | RL (Follicular Lymphoma) | CCK-8 | IC50: 16.301 | [2] |
| PFI-1 | RL (Follicular Lymphoma) | CCK-8 | IC50: 20.850 | [2] |
| CPI-203 | Mantle Cell Lymphoma (Mean of 9 lines) | MTT | GI50: 0.23 |
Note: Direct comparison of IC50/GI50 values should be interpreted with caution as they can vary based on the specific assay conditions, cell lines, and incubation times used in different studies.
A study comparing the toxicity of CPI-203 and the well-characterized BET inhibitor JQ1 in the non-cancerous L02 liver cell line found that CPI-203 is less toxic, suggesting a potentially better therapeutic window.[3] Furthermore, the biological effects of another clinical-stage BET inhibitor, OTX015, have been shown to be very similar to those of JQ1, including the induction of cell cycle arrest, apoptosis, and downregulation of MYC.[4]
On-Target Activity Profile
Confirming that the cellular effects of CPI-203 are due to its intended mechanism of action—the inhibition of BRD4—is critical. This is typically achieved through a series of experiments that measure direct target engagement and downstream biological consequences.
| Experimental Assay | Purpose | Typical Result with CPI-203 |
| BRD4 Binding Assay (e.g., AlphaScreen) | To quantify the direct binding and inhibition of the BRD4 bromodomain. | Low nanomolar IC50 value (e.g., ~26-37 nM).[1] |
| Chromatin Immunoprecipitation (ChIP-qPCR) | To demonstrate the displacement of BRD4 from specific gene promoters. | Reduced binding of BRD4 at the MYC promoter.[3] |
| Western Blot / RT-qPCR | To measure the downregulation of key BRD4 target genes. | Decreased protein and mRNA levels of MYC and its targets. |
| Cell Cycle Analysis (Flow Cytometry) | To assess the impact on cell cycle progression. | Arrest in the G0/G1 phase.[2] |
| Apoptosis Assay (e.g., Annexin V Staining) | To quantify the induction of programmed cell death. | Increased percentage of apoptotic cells.[2] |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the experimental approaches used to validate it can clarify the on-target activity of CPI-203.
References
- 1. stemcell.com [stemcell.com]
- 2. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of (Rac)-CPI-203 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-CPI-203, a potent BET (Bromodomain and Extra-Terminal) bromodomain inhibitor, with alternative compounds. It includes supporting experimental data and detailed protocols to aid in the evaluation of its on-target activity in a cellular context.
This compound is a selective, cell-permeable small molecule that targets the acetyl-lysine binding pockets of BET proteins, particularly BRD4.[1] By competitively inhibiting the interaction between BRD4 and acetylated histones, CPI-203 disrupts the transcriptional machinery responsible for the expression of key oncogenes, most notably MYC. This interference leads to cell cycle arrest and apoptosis in various cancer cell lines, establishing its therapeutic potential.
Comparison of In Vitro Potency
The efficacy of BET inhibitors is often compared by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values in various cell lines. Lower values indicate higher potency. CPI-203 demonstrates potent anti-proliferative effects across multiple cancer types.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| CPI-203 | DOHH2 (Follicular Lymphoma) | CCK-8 | IC50: 3.775 | [2] |
| PFI-1 | DOHH2 (Follicular Lymphoma) | CCK-8 | IC50: 5.373 | [2] |
| CPI-203 | RL (Follicular Lymphoma) | CCK-8 | IC50: 16.301 | [2] |
| PFI-1 | RL (Follicular Lymphoma) | CCK-8 | IC50: 20.850 | [2] |
| CPI-203 | Mantle Cell Lymphoma (Mean of 9 lines) | MTT | GI50: 0.23 |
Note: Direct comparison of IC50/GI50 values should be interpreted with caution as they can vary based on the specific assay conditions, cell lines, and incubation times used in different studies.
A study comparing the toxicity of CPI-203 and the well-characterized BET inhibitor JQ1 in the non-cancerous L02 liver cell line found that CPI-203 is less toxic, suggesting a potentially better therapeutic window.[3] Furthermore, the biological effects of another clinical-stage BET inhibitor, OTX015, have been shown to be very similar to those of JQ1, including the induction of cell cycle arrest, apoptosis, and downregulation of MYC.[4]
On-Target Activity Profile
Confirming that the cellular effects of CPI-203 are due to its intended mechanism of action—the inhibition of BRD4—is critical. This is typically achieved through a series of experiments that measure direct target engagement and downstream biological consequences.
| Experimental Assay | Purpose | Typical Result with CPI-203 |
| BRD4 Binding Assay (e.g., AlphaScreen) | To quantify the direct binding and inhibition of the BRD4 bromodomain. | Low nanomolar IC50 value (e.g., ~26-37 nM).[1] |
| Chromatin Immunoprecipitation (ChIP-qPCR) | To demonstrate the displacement of BRD4 from specific gene promoters. | Reduced binding of BRD4 at the MYC promoter.[3] |
| Western Blot / RT-qPCR | To measure the downregulation of key BRD4 target genes. | Decreased protein and mRNA levels of MYC and its targets. |
| Cell Cycle Analysis (Flow Cytometry) | To assess the impact on cell cycle progression. | Arrest in the G0/G1 phase.[2] |
| Apoptosis Assay (e.g., Annexin V Staining) | To quantify the induction of programmed cell death. | Increased percentage of apoptotic cells.[2] |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the experimental approaches used to validate it can clarify the on-target activity of CPI-203.
References
- 1. stemcell.com [stemcell.com]
- 2. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Selectivity of (Rac)-CPI-203
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of (Rac)-CPI-203, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its performance is benchmarked against other well-characterized BET inhibitors, including JQ1, OTX015, I-BET726, PFI-1, and the domain-selective inhibitor ABBV-744. The information presented herein is supported by experimental data from various sources to aid researchers in selecting the most appropriate chemical probe for their studies.
Introduction to this compound and BET Bromodomain Inhibitors
This compound is the racemic mixture of CPI-203, a thienotriazolodiazepine-based small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains.[1] Like other pan-BET inhibitors, CPI-203 targets BRD2, BRD3, and BRD4, which are epigenetic "readers" crucial for the regulation of gene transcription.[2] Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[3] The therapeutic potential of BET inhibitors often stems from their ability to downregulate the expression of key oncogenes such as MYC and other critical transcription factors like IRF4.[4][5]
This guide will delve into the quantitative comparison of this compound and its counterparts, detail the experimental methodologies used for their characterization, and visualize the key signaling pathways they modulate.
Quantitative Comparison of BET Inhibitors
The following tables summarize the binding affinities and cellular potencies of this compound and other selected BET inhibitors. This data is compiled from multiple studies; therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinity (IC50/Kd, nM) of BET Inhibitors for Individual Bromodomains
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | CREBBP | Selectivity Notes |
| This compound | - | - | IC50: 37 (BRD4)[2] | - | Potent BRD4 inhibitor.[2] |
| JQ1 | Kd: 128 (BD1) | Kd: 59.5 (BD1), 82 (BD2) | IC50: 77 (BD1), 33 (BD2)[6] | IC50: >10,000[6] | Highly selective for BET family over other bromodomains.[6] |
| OTX015 | IC50: 92-112 (pan-BET)[7] | IC50: 92-112 (pan-BET)[7] | IC50: 92-112 (pan-BET)[7] | - | Potent pan-BET inhibitor.[7] |
| I-BET726 | IC50: 41[8][9] | IC50: 31[8][9] | IC50: 22[8][9] | >1000-fold less affinity than for BETs[8] | Highly selective for BET family proteins.[8][10] |
| PFI-1 | IC50: 98 (BD2)[11] | - | IC50: 220 (BD1)[11] | Negligible activity[12] | Highly selective with a clean off-target kinase profile.[12][13] |
| ABBV-744 | IC50: 4-18 (BD2)[14] | IC50: 4-18 (BD2)[14] | IC50: 4-18 (BD2)[14] | - | >300-fold selective for BD2 over BD1.[15] |
Table 2: Comparative Cellular Potency (GI50/IC50, µM) in Cancer Cell Lines
| Inhibitor | Mantle Cell Lymphoma (MCL) | Acute Myeloid Leukemia (AML) | Non-Small Cell Lung Cancer (NSCLC) | Skin Squamous Cell Carcinoma (SCC) |
| This compound | GI50: 0.06-0.71[4] | - | - | More potent than JQ1 in A431 cells[10] |
| JQ1 | - | - | - | Less potent than I-BET726 in A431 cells[10] |
| OTX015 | - | - | Active in sensitive cell lines[16] | - |
| I-BET726 | - | - | - | Potently inhibits survival and proliferation[10] |
| PFI-1 | Induces apoptosis in leukemia cells[17] | - | - | - |
| ABBV-744 | - | Significant antiproliferative activity[15] | - | - |
Key Experimental Protocols
The characterization of BET inhibitors relies on a variety of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Protocol 1: AlphaScreen™ Proximity Assay for Binding Affinity
This biochemical assay is widely used to measure the competitive binding of an inhibitor to a bromodomain.
Methodology:
-
Reagents: His-tagged BET bromodomain protein (e.g., BRD4), biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated), Streptavidin-coated Donor beads, and Nickel chelate Acceptor beads.[1][18][19]
-
Procedure:
-
The His-tagged bromodomain protein and the biotinylated histone peptide are incubated together in a microtiter plate.
-
Serial dilutions of the test inhibitor (e.g., CPI-203) are added.
-
Streptavidin-Donor beads and Ni-NTA Acceptor beads are added.
-
When in close proximity, the donor bead excites the acceptor bead, which emits light. An inhibitor disrupts the protein-peptide interaction, leading to a decrease in the luminescent signal.
-
The signal is read on an AlphaScreen-capable plate reader to determine the IC50 value.[1]
-
Caption: Workflow for an AlphaScreen assay to measure inhibitor binding.
Protocol 2: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays determine the effect of an inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Reagents: Cancer cell line of interest, appropriate cell culture medium, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
The viability reagent is added, which is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.
-
The signal is quantified using a plate reader to determine the concentration of the inhibitor that causes 50% growth inhibition (GI50 or IC50).[4]
-
Signaling Pathways Modulated by BET Inhibitors
BET inhibitors exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.
The MYC and IRF4 Oncogenic Axis
A primary mechanism of action for many BET inhibitors is the transcriptional repression of the MYC oncogene.[3][5] BRD4 is known to occupy the promoter and enhancer regions of MYC, and its displacement by inhibitors like JQ1 and CPI-203 leads to a rapid downregulation of MYC expression.[3][4] This, in turn, results in cell cycle arrest and apoptosis in susceptible cancer cells.[5]
In hematological malignancies such as multiple myeloma and mantle cell lymphoma, an interconnected oncogenic loop involving MYC and Interferon Regulatory Factor 4 (IRF4) is critical for tumor cell survival.[20] BET inhibitors can disrupt this axis by downregulating both MYC and IRF4 expression.[4]
Caption: The MYC-IRF4 oncogenic axis targeted by BET inhibitors.
Wnt/β-catenin Signaling Pathway
In certain cancers, such as follicular lymphoma, BET inhibitors have been shown to suppress tumor growth by modulating the Wnt/β-catenin signaling pathway.[21] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes that promote cell proliferation. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex.[22][23][24] Some studies suggest that BET inhibitors can interfere with this pathway, contributing to their anti-tumor effects.[21]
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
Conclusion
This compound is a potent BET bromodomain inhibitor with demonstrated efficacy in various cancer cell lines. Its selectivity profile, while not as extensively documented across a broad range of off-targets as some other probes, shows preferential activity against cancer cells over normal cells. When selecting a BET inhibitor for research, it is crucial to consider the specific requirements of the study. For investigations demanding a well-defined and narrow selectivity profile, compounds like PFI-1 with extensive off-target screening data may be preferable. For studies requiring potent pan-BET inhibition, this compound, JQ1, and OTX015 are all valuable tools. The emergence of domain-selective inhibitors like ABBV-744 offers new avenues for dissecting the specific functions of individual bromodomains within the BET family. This guide provides a foundational comparison to aid in the informed selection and application of these powerful epigenetic modulators.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. apexbt.com [apexbt.com]
- 3. pnas.org [pnas.org]
- 4. selleck.co.jp [selleck.co.jp]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Probe PFI-1 | Chemical Probes Portal [chemicalprobes.org]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mitchell.science [mitchell.science]
- 21. selleckchem.com [selleckchem.com]
- 22. FOXP1 Potentiates Wnt/β-catenin Signaling in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Wnt pathway in mantle cell lymphoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Canonical and non-canonical Wnt signal pathway in classic Hodgkin lymphoma and the prognostic significance of LEF1, β-catenin, FZD6 and Wnt5a/b - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Selectivity of (Rac)-CPI-203
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of (Rac)-CPI-203, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its performance is benchmarked against other well-characterized BET inhibitors, including JQ1, OTX015, I-BET726, PFI-1, and the domain-selective inhibitor ABBV-744. The information presented herein is supported by experimental data from various sources to aid researchers in selecting the most appropriate chemical probe for their studies.
Introduction to this compound and BET Bromodomain Inhibitors
This compound is the racemic mixture of CPI-203, a thienotriazolodiazepine-based small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains.[1] Like other pan-BET inhibitors, CPI-203 targets BRD2, BRD3, and BRD4, which are epigenetic "readers" crucial for the regulation of gene transcription.[2] Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[3] The therapeutic potential of BET inhibitors often stems from their ability to downregulate the expression of key oncogenes such as MYC and other critical transcription factors like IRF4.[4][5]
This guide will delve into the quantitative comparison of this compound and its counterparts, detail the experimental methodologies used for their characterization, and visualize the key signaling pathways they modulate.
Quantitative Comparison of BET Inhibitors
The following tables summarize the binding affinities and cellular potencies of this compound and other selected BET inhibitors. This data is compiled from multiple studies; therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinity (IC50/Kd, nM) of BET Inhibitors for Individual Bromodomains
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | CREBBP | Selectivity Notes |
| This compound | - | - | IC50: 37 (BRD4)[2] | - | Potent BRD4 inhibitor.[2] |
| JQ1 | Kd: 128 (BD1) | Kd: 59.5 (BD1), 82 (BD2) | IC50: 77 (BD1), 33 (BD2)[6] | IC50: >10,000[6] | Highly selective for BET family over other bromodomains.[6] |
| OTX015 | IC50: 92-112 (pan-BET)[7] | IC50: 92-112 (pan-BET)[7] | IC50: 92-112 (pan-BET)[7] | - | Potent pan-BET inhibitor.[7] |
| I-BET726 | IC50: 41[8][9] | IC50: 31[8][9] | IC50: 22[8][9] | >1000-fold less affinity than for BETs[8] | Highly selective for BET family proteins.[8][10] |
| PFI-1 | IC50: 98 (BD2)[11] | - | IC50: 220 (BD1)[11] | Negligible activity[12] | Highly selective with a clean off-target kinase profile.[12][13] |
| ABBV-744 | IC50: 4-18 (BD2)[14] | IC50: 4-18 (BD2)[14] | IC50: 4-18 (BD2)[14] | - | >300-fold selective for BD2 over BD1.[15] |
Table 2: Comparative Cellular Potency (GI50/IC50, µM) in Cancer Cell Lines
| Inhibitor | Mantle Cell Lymphoma (MCL) | Acute Myeloid Leukemia (AML) | Non-Small Cell Lung Cancer (NSCLC) | Skin Squamous Cell Carcinoma (SCC) |
| This compound | GI50: 0.06-0.71[4] | - | - | More potent than JQ1 in A431 cells[10] |
| JQ1 | - | - | - | Less potent than I-BET726 in A431 cells[10] |
| OTX015 | - | - | Active in sensitive cell lines[16] | - |
| I-BET726 | - | - | - | Potently inhibits survival and proliferation[10] |
| PFI-1 | Induces apoptosis in leukemia cells[17] | - | - | - |
| ABBV-744 | - | Significant antiproliferative activity[15] | - | - |
Key Experimental Protocols
The characterization of BET inhibitors relies on a variety of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Protocol 1: AlphaScreen™ Proximity Assay for Binding Affinity
This biochemical assay is widely used to measure the competitive binding of an inhibitor to a bromodomain.
Methodology:
-
Reagents: His-tagged BET bromodomain protein (e.g., BRD4), biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated), Streptavidin-coated Donor beads, and Nickel chelate Acceptor beads.[1][18][19]
-
Procedure:
-
The His-tagged bromodomain protein and the biotinylated histone peptide are incubated together in a microtiter plate.
-
Serial dilutions of the test inhibitor (e.g., CPI-203) are added.
-
Streptavidin-Donor beads and Ni-NTA Acceptor beads are added.
-
When in close proximity, the donor bead excites the acceptor bead, which emits light. An inhibitor disrupts the protein-peptide interaction, leading to a decrease in the luminescent signal.
-
The signal is read on an AlphaScreen-capable plate reader to determine the IC50 value.[1]
-
Caption: Workflow for an AlphaScreen assay to measure inhibitor binding.
Protocol 2: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays determine the effect of an inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Reagents: Cancer cell line of interest, appropriate cell culture medium, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
The viability reagent is added, which is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.
-
The signal is quantified using a plate reader to determine the concentration of the inhibitor that causes 50% growth inhibition (GI50 or IC50).[4]
-
Signaling Pathways Modulated by BET Inhibitors
BET inhibitors exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.
The MYC and IRF4 Oncogenic Axis
A primary mechanism of action for many BET inhibitors is the transcriptional repression of the MYC oncogene.[3][5] BRD4 is known to occupy the promoter and enhancer regions of MYC, and its displacement by inhibitors like JQ1 and CPI-203 leads to a rapid downregulation of MYC expression.[3][4] This, in turn, results in cell cycle arrest and apoptosis in susceptible cancer cells.[5]
In hematological malignancies such as multiple myeloma and mantle cell lymphoma, an interconnected oncogenic loop involving MYC and Interferon Regulatory Factor 4 (IRF4) is critical for tumor cell survival.[20] BET inhibitors can disrupt this axis by downregulating both MYC and IRF4 expression.[4]
Caption: The MYC-IRF4 oncogenic axis targeted by BET inhibitors.
Wnt/β-catenin Signaling Pathway
In certain cancers, such as follicular lymphoma, BET inhibitors have been shown to suppress tumor growth by modulating the Wnt/β-catenin signaling pathway.[21] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes that promote cell proliferation. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex.[22][23][24] Some studies suggest that BET inhibitors can interfere with this pathway, contributing to their anti-tumor effects.[21]
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
Conclusion
This compound is a potent BET bromodomain inhibitor with demonstrated efficacy in various cancer cell lines. Its selectivity profile, while not as extensively documented across a broad range of off-targets as some other probes, shows preferential activity against cancer cells over normal cells. When selecting a BET inhibitor for research, it is crucial to consider the specific requirements of the study. For investigations demanding a well-defined and narrow selectivity profile, compounds like PFI-1 with extensive off-target screening data may be preferable. For studies requiring potent pan-BET inhibition, this compound, JQ1, and OTX015 are all valuable tools. The emergence of domain-selective inhibitors like ABBV-744 offers new avenues for dissecting the specific functions of individual bromodomains within the BET family. This guide provides a foundational comparison to aid in the informed selection and application of these powerful epigenetic modulators.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. apexbt.com [apexbt.com]
- 3. pnas.org [pnas.org]
- 4. selleck.co.jp [selleck.co.jp]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Probe PFI-1 | Chemical Probes Portal [chemicalprobes.org]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mitchell.science [mitchell.science]
- 21. selleckchem.com [selleckchem.com]
- 22. FOXP1 Potentiates Wnt/β-catenin Signaling in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Wnt pathway in mantle cell lymphoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Canonical and non-canonical Wnt signal pathway in classic Hodgkin lymphoma and the prognostic significance of LEF1, β-catenin, FZD6 and Wnt5a/b - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of CPI-203 Enantiomers: A Data-Deficient Area in BET Inhibitor Research
A comprehensive review of publicly available scientific literature and data reveals a critical gap in the understanding of the BET inhibitor CPI-203: a direct comparative analysis of the in vivo efficacy of its (S)- and (R)-enantiomers is currently unavailable. While CPI-203 is a well-documented inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins with demonstrated in vivo anti-tumor activity in various cancer models, studies predominantly report on the racemic mixture or, in some commercial instances, the (S)-enantiomer. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available information on CPI-203's in vivo efficacy, detail the experimental approaches for such studies, and present a framework for the future comparative evaluation of its enantiomers.
Understanding CPI-203 and its Mechanism of Action
CPI-203 is a small molecule inhibitor that targets the bromodomains of BET proteins, particularly BRD4.[1] By binding to these bromodomains, CPI-203 prevents their interaction with acetylated histones, thereby disrupting the transcriptional activation of key oncogenes such as MYC and interferon-response genes.[1][2] This mode of action leads to cell cycle arrest and apoptosis in various cancer cell lines.
In Vivo Efficacy of CPI-203 (Racemate or Unspecified Enantiomer)
Multiple preclinical studies have demonstrated the in vivo anti-tumor effects of CPI-203 in xenograft models of different cancers.
| Tumor Model | Dosing Regimen | Key Findings |
| Mantle Cell Lymphoma (REC-1 xenograft) | 2.5 mg/kg, i.p., twice daily | Reduced tumor volume by 44% as a single agent and by 62% in combination with lenalidomide (B1683929).[1][2] |
| Follicular Lymphoma (DOHH2 xenograft) | Not specified | Significantly reduced tumor volume and prolonged survival of tumor-bearing mice.[3][4] |
| Liver Cancer (xenograft model) | Not specified | Inhibited PD-L1 expression in vivo and improved the efficacy of anti-PD-1 therapy.[5] |
| Multiple Myeloma (RPMI-8226 xenograft) | 2.5 mg/kg, twice daily | In combination with lenalidomide and dexamethasone (B1670325), almost completely and prolonged inhibition of tumor growth. |
The Unanswered Question: (S)- vs. (R)-CPI-203
The stereochemistry of a drug can have a profound impact on its pharmacological properties, including efficacy and safety. For other chiral BET inhibitors, significant differences in the activity of their enantiomers have been observed. For instance, the (R)-enantiomer of the BET inhibitor CDD-724 was found to be 50-fold more potent than its (S)-enantiomer in in vitro assays. This precedent underscores the importance of independently evaluating the enantiomers of CPI-203 to fully understand its therapeutic potential.
A Proposed Framework for Comparing the In Vivo Efficacy of (S)- and (R)-CPI-203
To address the current knowledge gap, a head-to-head in vivo comparison of the (S)- and (R)-enantiomers of CPI-203 is necessary. The following experimental workflow outlines a standard approach for such a study.
Experimental Workflow for In Vivo Efficacy Comparison
Caption: A generalized workflow for comparing the in vivo efficacy of CPI-203 enantiomers.
Detailed Experimental Protocol (Hypothetical)
1. Animal Model:
-
Athymic nude mice or SCID mice will be used.
-
A human cancer cell line known to be sensitive to BET inhibitors (e.g., a MYC-driven hematological malignancy cell line) will be subcutaneously implanted.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline).
-
Group 2: (S)-CPI-203 (dose to be determined by tolerability studies).
-
Group 3: (R)-CPI-203 (same dose as the (S)-enantiomer).
-
Group 4 (Optional): Positive control (a known effective therapy for the chosen cancer model).
3. Dosing and Monitoring:
-
Dosing will be administered via an appropriate route (e.g., intraperitoneal injection) at a determined frequency (e.g., twice daily).
-
Tumor volume will be measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health will be monitored throughout the study.
4. Endpoints:
-
The primary endpoint will be tumor growth inhibition.
-
Secondary endpoints may include overall survival and analysis of pharmacodynamic markers in tumor tissue (e.g., MYC expression).
Signaling Pathway of CPI-203
The following diagram illustrates the mechanism by which CPI-203 inhibits gene transcription.
Caption: Signaling pathway illustrating the inhibitory action of CPI-203 on BRD4.
Conclusion and Future Directions
While the in vivo efficacy of CPI-203 in preclinical cancer models is established, the lack of comparative data for its (S)- and (R)-enantiomers represents a significant void in the literature. The scientific community would greatly benefit from studies designed to dissect the stereospecific activities of this BET inhibitor. Such research would not only provide a more complete understanding of CPI-203's therapeutic potential but also guide the development of more potent and selective second-generation BET inhibitors. Researchers are encouraged to undertake such comparative in vivo studies to pave the way for more refined and effective epigenetic therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of CPI-203 Enantiomers: A Data-Deficient Area in BET Inhibitor Research
A comprehensive review of publicly available scientific literature and data reveals a critical gap in the understanding of the BET inhibitor CPI-203: a direct comparative analysis of the in vivo efficacy of its (S)- and (R)-enantiomers is currently unavailable. While CPI-203 is a well-documented inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins with demonstrated in vivo anti-tumor activity in various cancer models, studies predominantly report on the racemic mixture or, in some commercial instances, the (S)-enantiomer. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available information on CPI-203's in vivo efficacy, detail the experimental approaches for such studies, and present a framework for the future comparative evaluation of its enantiomers.
Understanding CPI-203 and its Mechanism of Action
CPI-203 is a small molecule inhibitor that targets the bromodomains of BET proteins, particularly BRD4.[1] By binding to these bromodomains, CPI-203 prevents their interaction with acetylated histones, thereby disrupting the transcriptional activation of key oncogenes such as MYC and interferon-response genes.[1][2] This mode of action leads to cell cycle arrest and apoptosis in various cancer cell lines.
In Vivo Efficacy of CPI-203 (Racemate or Unspecified Enantiomer)
Multiple preclinical studies have demonstrated the in vivo anti-tumor effects of CPI-203 in xenograft models of different cancers.
| Tumor Model | Dosing Regimen | Key Findings |
| Mantle Cell Lymphoma (REC-1 xenograft) | 2.5 mg/kg, i.p., twice daily | Reduced tumor volume by 44% as a single agent and by 62% in combination with lenalidomide.[1][2] |
| Follicular Lymphoma (DOHH2 xenograft) | Not specified | Significantly reduced tumor volume and prolonged survival of tumor-bearing mice.[3][4] |
| Liver Cancer (xenograft model) | Not specified | Inhibited PD-L1 expression in vivo and improved the efficacy of anti-PD-1 therapy.[5] |
| Multiple Myeloma (RPMI-8226 xenograft) | 2.5 mg/kg, twice daily | In combination with lenalidomide and dexamethasone, almost completely and prolonged inhibition of tumor growth. |
The Unanswered Question: (S)- vs. (R)-CPI-203
The stereochemistry of a drug can have a profound impact on its pharmacological properties, including efficacy and safety. For other chiral BET inhibitors, significant differences in the activity of their enantiomers have been observed. For instance, the (R)-enantiomer of the BET inhibitor CDD-724 was found to be 50-fold more potent than its (S)-enantiomer in in vitro assays. This precedent underscores the importance of independently evaluating the enantiomers of CPI-203 to fully understand its therapeutic potential.
A Proposed Framework for Comparing the In Vivo Efficacy of (S)- and (R)-CPI-203
To address the current knowledge gap, a head-to-head in vivo comparison of the (S)- and (R)-enantiomers of CPI-203 is necessary. The following experimental workflow outlines a standard approach for such a study.
Experimental Workflow for In Vivo Efficacy Comparison
Caption: A generalized workflow for comparing the in vivo efficacy of CPI-203 enantiomers.
Detailed Experimental Protocol (Hypothetical)
1. Animal Model:
-
Athymic nude mice or SCID mice will be used.
-
A human cancer cell line known to be sensitive to BET inhibitors (e.g., a MYC-driven hematological malignancy cell line) will be subcutaneously implanted.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline).
-
Group 2: (S)-CPI-203 (dose to be determined by tolerability studies).
-
Group 3: (R)-CPI-203 (same dose as the (S)-enantiomer).
-
Group 4 (Optional): Positive control (a known effective therapy for the chosen cancer model).
3. Dosing and Monitoring:
-
Dosing will be administered via an appropriate route (e.g., intraperitoneal injection) at a determined frequency (e.g., twice daily).
-
Tumor volume will be measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health will be monitored throughout the study.
4. Endpoints:
-
The primary endpoint will be tumor growth inhibition.
-
Secondary endpoints may include overall survival and analysis of pharmacodynamic markers in tumor tissue (e.g., MYC expression).
Signaling Pathway of CPI-203
The following diagram illustrates the mechanism by which CPI-203 inhibits gene transcription.
Caption: Signaling pathway illustrating the inhibitory action of CPI-203 on BRD4.
Conclusion and Future Directions
While the in vivo efficacy of CPI-203 in preclinical cancer models is established, the lack of comparative data for its (S)- and (R)-enantiomers represents a significant void in the literature. The scientific community would greatly benefit from studies designed to dissect the stereospecific activities of this BET inhibitor. Such research would not only provide a more complete understanding of CPI-203's therapeutic potential but also guide the development of more potent and selective second-generation BET inhibitors. Researchers are encouraged to undertake such comparative in vivo studies to pave the way for more refined and effective epigenetic therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating (Rac)-CPI-203-Induced Apoptosis via Caspase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-CPI-203, a potent BET (Bromodomain and Extra-Terminal) inhibitor, with other relevant small molecules in the context of apoptosis induction, validated through caspase activity. The data presented herein is compiled from various studies to offer a comparative analysis for researchers investigating novel anti-cancer therapeutics.
Introduction to this compound and BET Inhibitors in Apoptosis
This compound is a selective, cell-permeable small molecule that targets the BET family of proteins, particularly BRD4.[1][2] By inhibiting the interaction between BET proteins and acetylated histones, CPI-203 disrupts the transcription of key oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis in various cancer models.[3] The validation of apoptosis is a critical step in the evaluation of any new anti-cancer compound. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the execution phase of apoptosis.
This guide compares the pro-apoptotic activity of CPI-203 with two other well-characterized BET inhibitors, JQ1 and OTX015, focusing on the quantitative and qualitative assessment of caspase activity.
Comparative Analysis of Caspase Activity
The following table summarizes the available data on the induction of caspase activity by CPI-203 and its alternatives. It is important to note that the data is collated from different studies, and direct quantitative comparisons should be made with caution due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations.
| Compound | Alternative Names | Target(s) | Cancer Model(s) | Caspase Activity Measurement | Quantitative/Qualitative Results |
| This compound | CPI203 | BRD4 and other BET family proteins | Follicular Lymphoma, Multiple Myeloma | Western Blot for cleaved caspase-3 and -9 | Qualitative: Increased levels of cleaved caspase-3 and cleaved caspase-9 observed in follicular lymphoma cells.[4] In a multiple myeloma model, the combination of CPI-203 with lenalidomide (B1683929) and dexamethasone (B1670325) led to an increase in apoptotic cells, although single-agent CPI-203 primarily induced G1 cell cycle blockade with a modest increase in apoptosis.[3] |
| JQ1 | - | BRD2, BRD3, BRD4, BRDT | Diffuse Large B-cell Lymphoma (DLBCL), Neuroblastoma, Non-small cell lung cancer (NSCLC) | Caspase-Glo® 3/7 Assay, Western Blot for cleaved caspase-3 and PARP | Quantitative: In DLBCL cell lines, JQ1 (250 nM) induced a 6.2 to 20-fold increase in caspase-3/7 activity after 7 days.[5] In neuroblastoma cell lines, 8µM JQ1 led to a 180% to 500% increase in caspase 3/7 activity.[6] Qualitative: Increased cleavage of caspase-3 and PARP has been observed in various cancer cell lines.[7][8] |
| OTX015 | MK-8628 | BRD2, BRD3, BRD4 | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-small cell lung cancer (NSCLC) | Annexin V/PI Staining, Western Blot for cleaved caspase-3 | Quantitative: In AML and ALL cell lines, 500nM OTX015 induced 30-90% of cells to become apoptotic after 72 hours, as measured by Annexin V staining.[9] Qualitative: OTX015 treatment resulted in increased levels of cleaved caspase-3 in sensitive NSCLC cell lines.[10] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CPI-203 induced apoptosis pathway.
Caption: Caspase-Glo® 3/7 assay workflow.
Caption: Comparison of BET inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Caspase-Glo® 3/7 Luminescent Assay
This assay quantifies caspase-3 and -7 activities in a homogeneous "add-mix-measure" format.
Materials:
-
Cells of interest
-
96-well white-walled plates
-
This compound, JQ1, OTX015, or other test compounds
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells at a predetermined density in a 96-well white-walled plate and incubate overnight.
-
Treat cells with various concentrations of the test compounds (e.g., CPI-203, JQ1, OTX015) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.[5][11][12]
Colorimetric Caspase-3 Assay
This assay measures caspase-3 activity through the spectrophotometric detection of a colored product.
Materials:
-
Cells of interest
-
Microcentrifuge tubes
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
2x Reaction Buffer with DTT
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Culture and treat cells with test compounds as described for the luminescent assay.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer.
-
Add 2x Reaction Buffer (containing DTT) to each well.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold increase in caspase-3 activity compared to the untreated control.
Western Blot for Cleaved Caspase-3
This technique provides a qualitative or semi-quantitative assessment of caspase-3 activation by detecting the cleaved (active) fragments of the enzyme.
Materials:
-
Cells of interest
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody specific for cleaved caspase-3 (e.g., Asp175)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat and harvest cells as previously described.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of 17/19 kDa bands indicates cleaved caspase-3.[13][14][15]
Conclusion
This compound, along with other BET inhibitors like JQ1 and OTX015, effectively induces apoptosis in a range of cancer cell lines, a process that is critically mediated by the activation of caspases. The choice of assay for validating apoptosis—be it a highly sensitive luminescent assay for high-throughput screening, a colorimetric assay for quantitative endpoint measurements, or western blotting for specific protein detection—will depend on the specific research question and available resources. While direct comparative data remains somewhat fragmented across the literature, the evidence strongly supports the pro-apoptotic potential of these BET inhibitors, warranting their further investigation in cancer therapy. Researchers are encouraged to perform head-to-head comparisons within their specific models of interest to generate the most conclusive data.
References
- 1. stemcell.com [stemcell.com]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. promega.kr [promega.kr]
- 11. researchgate.net [researchgate.net]
- 12. Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
Validating (Rac)-CPI-203-Induced Apoptosis via Caspase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-CPI-203, a potent BET (Bromodomain and Extra-Terminal) inhibitor, with other relevant small molecules in the context of apoptosis induction, validated through caspase activity. The data presented herein is compiled from various studies to offer a comparative analysis for researchers investigating novel anti-cancer therapeutics.
Introduction to this compound and BET Inhibitors in Apoptosis
This compound is a selective, cell-permeable small molecule that targets the BET family of proteins, particularly BRD4.[1][2] By inhibiting the interaction between BET proteins and acetylated histones, CPI-203 disrupts the transcription of key oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis in various cancer models.[3] The validation of apoptosis is a critical step in the evaluation of any new anti-cancer compound. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the execution phase of apoptosis.
This guide compares the pro-apoptotic activity of CPI-203 with two other well-characterized BET inhibitors, JQ1 and OTX015, focusing on the quantitative and qualitative assessment of caspase activity.
Comparative Analysis of Caspase Activity
The following table summarizes the available data on the induction of caspase activity by CPI-203 and its alternatives. It is important to note that the data is collated from different studies, and direct quantitative comparisons should be made with caution due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations.
| Compound | Alternative Names | Target(s) | Cancer Model(s) | Caspase Activity Measurement | Quantitative/Qualitative Results |
| This compound | CPI203 | BRD4 and other BET family proteins | Follicular Lymphoma, Multiple Myeloma | Western Blot for cleaved caspase-3 and -9 | Qualitative: Increased levels of cleaved caspase-3 and cleaved caspase-9 observed in follicular lymphoma cells.[4] In a multiple myeloma model, the combination of CPI-203 with lenalidomide and dexamethasone led to an increase in apoptotic cells, although single-agent CPI-203 primarily induced G1 cell cycle blockade with a modest increase in apoptosis.[3] |
| JQ1 | - | BRD2, BRD3, BRD4, BRDT | Diffuse Large B-cell Lymphoma (DLBCL), Neuroblastoma, Non-small cell lung cancer (NSCLC) | Caspase-Glo® 3/7 Assay, Western Blot for cleaved caspase-3 and PARP | Quantitative: In DLBCL cell lines, JQ1 (250 nM) induced a 6.2 to 20-fold increase in caspase-3/7 activity after 7 days.[5] In neuroblastoma cell lines, 8µM JQ1 led to a 180% to 500% increase in caspase 3/7 activity.[6] Qualitative: Increased cleavage of caspase-3 and PARP has been observed in various cancer cell lines.[7][8] |
| OTX015 | MK-8628 | BRD2, BRD3, BRD4 | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-small cell lung cancer (NSCLC) | Annexin V/PI Staining, Western Blot for cleaved caspase-3 | Quantitative: In AML and ALL cell lines, 500nM OTX015 induced 30-90% of cells to become apoptotic after 72 hours, as measured by Annexin V staining.[9] Qualitative: OTX015 treatment resulted in increased levels of cleaved caspase-3 in sensitive NSCLC cell lines.[10] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CPI-203 induced apoptosis pathway.
Caption: Caspase-Glo® 3/7 assay workflow.
Caption: Comparison of BET inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Caspase-Glo® 3/7 Luminescent Assay
This assay quantifies caspase-3 and -7 activities in a homogeneous "add-mix-measure" format.
Materials:
-
Cells of interest
-
96-well white-walled plates
-
This compound, JQ1, OTX015, or other test compounds
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells at a predetermined density in a 96-well white-walled plate and incubate overnight.
-
Treat cells with various concentrations of the test compounds (e.g., CPI-203, JQ1, OTX015) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.[5][11][12]
Colorimetric Caspase-3 Assay
This assay measures caspase-3 activity through the spectrophotometric detection of a colored product.
Materials:
-
Cells of interest
-
Microcentrifuge tubes
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
2x Reaction Buffer with DTT
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Culture and treat cells with test compounds as described for the luminescent assay.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer.
-
Add 2x Reaction Buffer (containing DTT) to each well.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold increase in caspase-3 activity compared to the untreated control.
Western Blot for Cleaved Caspase-3
This technique provides a qualitative or semi-quantitative assessment of caspase-3 activation by detecting the cleaved (active) fragments of the enzyme.
Materials:
-
Cells of interest
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody specific for cleaved caspase-3 (e.g., Asp175)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat and harvest cells as previously described.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of 17/19 kDa bands indicates cleaved caspase-3.[13][14][15]
Conclusion
This compound, along with other BET inhibitors like JQ1 and OTX015, effectively induces apoptosis in a range of cancer cell lines, a process that is critically mediated by the activation of caspases. The choice of assay for validating apoptosis—be it a highly sensitive luminescent assay for high-throughput screening, a colorimetric assay for quantitative endpoint measurements, or western blotting for specific protein detection—will depend on the specific research question and available resources. While direct comparative data remains somewhat fragmented across the literature, the evidence strongly supports the pro-apoptotic potential of these BET inhibitors, warranting their further investigation in cancer therapy. Researchers are encouraged to perform head-to-head comparisons within their specific models of interest to generate the most conclusive data.
References
- 1. stemcell.com [stemcell.com]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. promega.kr [promega.kr]
- 11. researchgate.net [researchgate.net]
- 12. Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Transcriptional Aftermath: An RNA-Seq-Based Comparison of (Rac)-CPI-203 and Other BET Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics targeting a range of diseases, most notably cancer. These small molecules function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This disruption leads to the altered expression of key genes involved in cell proliferation, survival, and oncogenesis. (Rac)-CPI-203 is a potent BET inhibitor that has demonstrated significant anti-tumor activity in various preclinical models. This guide provides a comparative analysis of this compound's downstream targets, as elucidated by RNA-sequencing (RNA-seq) analysis, in relation to other well-characterized BET inhibitors.
Performance Comparison: this compound vs. Alternative BET Inhibitors
RNA-seq studies have been instrumental in delineating the transcriptional consequences of BET inhibition. A key study in glioblastoma multiforme (GBM) provides a direct comparison of CPI-203 with other prominent BET inhibitors, JQ1 and OTX015. This research highlights a consistent and potent effect of CPI-203 on the downregulation of genes involved in DNA synthesis and cell cycle progression.
A weighted correlation network analysis (WCGNA) of the transcriptomic data from this study identified two critical oncogenic gene modules, centered around F-box protein 5 (FBXO5) and maternal embryonic leucine (B10760876) zipper kinase (MELK), that were significantly downregulated by CPI-203.[1][2][3] Notably, while other BET inhibitors also impacted these modules, CPI-203 exhibited a particularly consistent and potent suppressive effect across a panel of patient-derived GBM cell lines.[1]
Further underscoring its distinct activity, an analysis of 106 chromatin-modifying compounds revealed that CPI-203 was the most consistently effective agent in reducing cell viability across a diverse set of glioblastoma cell lines.[1][2][3] This efficacy is tightly linked to its profound impact on the transcriptome, with a significant correlation observed between the number of targeted genes and the drug's potency in inhibiting cell growth.[1]
While direct head-to-head RNA-seq data for this compound against a broader range of BET inhibitors in various cancer types is still emerging, the existing evidence from glioblastoma studies positions it as a highly effective modulator of transcriptional programs essential for tumor proliferation.
Quantitative Data Summary
The following tables summarize the key findings from comparative RNA-seq analyses of BET inhibitors.
Table 1: Comparison of Downregulated Gene Modules by BET Inhibitors in Glioblastoma
| Gene Module | This compound | JQ1 | OTX015 |
| FBXO5 Module | Strongly Downregulated [1] | Downregulated[1] | Downregulated[1] |
| MELK Module | Significantly Downregulated [1][2][3] | Downregulated | Downregulated |
Table 2: Consistently Downregulated Genes by this compound in Glioblastoma
| Gene Symbol | Gene Name | Function |
| A partial list of the 103 consistently downregulated genes identified in the glioblastoma study includes those central to DNA replication and cell cycle control. | ||
| Numerous Genes | DNA Synthesis Machinery | Involved in the replication of the genome prior to cell division. |
| Various CDK/Cyclins | Cell Cycle Regulators | Control the progression through the different phases of the cell cycle. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to identify downstream targets, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for RNA-Seq Analysis.
Experimental Protocols
The following provides a representative, detailed methodology for conducting an RNA-seq experiment to identify the downstream targets of this compound and compare them to other BET inhibitors.
1. Cell Culture and Treatment:
-
Cell Lines: Patient-derived glioblastoma cell lines are cultured in appropriate media (e.g., DMEM/F12 supplemented with B27, EGF, and FGF).
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, they are treated with this compound, JQ1, OTX015 (e.g., at their respective IC50 concentrations) or a vehicle control (DMSO) for a specified time course (e.g., 6, 12, or 24 hours).
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. RNA Library Preparation:
-
Ribosomal RNA (rRNA) Depletion: To enrich for messenger RNA (mRNA), rRNA is depleted from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).
-
Library Construction: Strand-specific RNA-seq libraries are prepared using a kit like the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This process involves:
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: The quality and size distribution of the prepared libraries are assessed using the Agilent Bioanalyzer. Library concentration is quantified using a Qubit fluorometer or by qPCR.
4. High-Throughput Sequencing:
-
The prepared libraries are pooled and sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq 6000, to generate a sufficient number of paired-end reads (e.g., 50 million reads per sample).
5. Bioinformatic Analysis:
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC. Adapter sequences and low-quality reads are trimmed using software such as Trimmomatic.
-
Read Alignment: The trimmed reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between the drug-treated and vehicle control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Downstream Analysis:
-
Pathway and Gene Ontology (GO) Analysis: To understand the biological functions of the differentially expressed genes, pathway enrichment analysis (e.g., KEGG, Reactome) and GO analysis are performed using tools like DAVID or GSEA.
-
Weighted Correlation Gene Network Analysis (WCGNA): To identify modules of co-expressed genes that are affected by the treatments, WCGNA can be performed.
-
This comprehensive guide provides a framework for understanding and comparing the transcriptional effects of this compound with other BET inhibitors. The provided data and protocols can aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of this promising class of epigenetic modulators.
References
- 1. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Aftermath: An RNA-Seq-Based Comparison of (Rac)-CPI-203 and Other BET Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics targeting a range of diseases, most notably cancer. These small molecules function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This disruption leads to the altered expression of key genes involved in cell proliferation, survival, and oncogenesis. (Rac)-CPI-203 is a potent BET inhibitor that has demonstrated significant anti-tumor activity in various preclinical models. This guide provides a comparative analysis of this compound's downstream targets, as elucidated by RNA-sequencing (RNA-seq) analysis, in relation to other well-characterized BET inhibitors.
Performance Comparison: this compound vs. Alternative BET Inhibitors
RNA-seq studies have been instrumental in delineating the transcriptional consequences of BET inhibition. A key study in glioblastoma multiforme (GBM) provides a direct comparison of CPI-203 with other prominent BET inhibitors, JQ1 and OTX015. This research highlights a consistent and potent effect of CPI-203 on the downregulation of genes involved in DNA synthesis and cell cycle progression.
A weighted correlation network analysis (WCGNA) of the transcriptomic data from this study identified two critical oncogenic gene modules, centered around F-box protein 5 (FBXO5) and maternal embryonic leucine zipper kinase (MELK), that were significantly downregulated by CPI-203.[1][2][3] Notably, while other BET inhibitors also impacted these modules, CPI-203 exhibited a particularly consistent and potent suppressive effect across a panel of patient-derived GBM cell lines.[1]
Further underscoring its distinct activity, an analysis of 106 chromatin-modifying compounds revealed that CPI-203 was the most consistently effective agent in reducing cell viability across a diverse set of glioblastoma cell lines.[1][2][3] This efficacy is tightly linked to its profound impact on the transcriptome, with a significant correlation observed between the number of targeted genes and the drug's potency in inhibiting cell growth.[1]
While direct head-to-head RNA-seq data for this compound against a broader range of BET inhibitors in various cancer types is still emerging, the existing evidence from glioblastoma studies positions it as a highly effective modulator of transcriptional programs essential for tumor proliferation.
Quantitative Data Summary
The following tables summarize the key findings from comparative RNA-seq analyses of BET inhibitors.
Table 1: Comparison of Downregulated Gene Modules by BET Inhibitors in Glioblastoma
| Gene Module | This compound | JQ1 | OTX015 |
| FBXO5 Module | Strongly Downregulated [1] | Downregulated[1] | Downregulated[1] |
| MELK Module | Significantly Downregulated [1][2][3] | Downregulated | Downregulated |
Table 2: Consistently Downregulated Genes by this compound in Glioblastoma
| Gene Symbol | Gene Name | Function |
| A partial list of the 103 consistently downregulated genes identified in the glioblastoma study includes those central to DNA replication and cell cycle control. | ||
| Numerous Genes | DNA Synthesis Machinery | Involved in the replication of the genome prior to cell division. |
| Various CDK/Cyclins | Cell Cycle Regulators | Control the progression through the different phases of the cell cycle. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to identify downstream targets, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for RNA-Seq Analysis.
Experimental Protocols
The following provides a representative, detailed methodology for conducting an RNA-seq experiment to identify the downstream targets of this compound and compare them to other BET inhibitors.
1. Cell Culture and Treatment:
-
Cell Lines: Patient-derived glioblastoma cell lines are cultured in appropriate media (e.g., DMEM/F12 supplemented with B27, EGF, and FGF).
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, they are treated with this compound, JQ1, OTX015 (e.g., at their respective IC50 concentrations) or a vehicle control (DMSO) for a specified time course (e.g., 6, 12, or 24 hours).
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. RNA Library Preparation:
-
Ribosomal RNA (rRNA) Depletion: To enrich for messenger RNA (mRNA), rRNA is depleted from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).
-
Library Construction: Strand-specific RNA-seq libraries are prepared using a kit like the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This process involves:
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: The quality and size distribution of the prepared libraries are assessed using the Agilent Bioanalyzer. Library concentration is quantified using a Qubit fluorometer or by qPCR.
4. High-Throughput Sequencing:
-
The prepared libraries are pooled and sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq 6000, to generate a sufficient number of paired-end reads (e.g., 50 million reads per sample).
5. Bioinformatic Analysis:
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC. Adapter sequences and low-quality reads are trimmed using software such as Trimmomatic.
-
Read Alignment: The trimmed reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between the drug-treated and vehicle control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Downstream Analysis:
-
Pathway and Gene Ontology (GO) Analysis: To understand the biological functions of the differentially expressed genes, pathway enrichment analysis (e.g., KEGG, Reactome) and GO analysis are performed using tools like DAVID or GSEA.
-
Weighted Correlation Gene Network Analysis (WCGNA): To identify modules of co-expressed genes that are affected by the treatments, WCGNA can be performed.
-
This comprehensive guide provides a framework for understanding and comparing the transcriptional effects of this compound with other BET inhibitors. The provided data and protocols can aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of this promising class of epigenetic modulators.
References
- 1. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to BET Bromodomain Inhibitors: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the landscape of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors is both promising and complex. These epigenetic readers, particularly BRD4, are critical regulators of oncogenes such as c-Myc and inflammatory pathways like NF-κB, making them attractive therapeutic targets. This guide provides an objective, data-driven comparison of various BET inhibitors, detailing their performance, the experimental methods to evaluate them, and the key signaling pathways they modulate.
Mechanism of Action: Disrupting Transcriptional Activation
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction tethers them to chromatin, where they recruit the transcriptional machinery to drive the expression of key genes involved in cell proliferation and inflammation.[1][2] BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of these bromodomains, displacing BET proteins from chromatin and thereby suppressing the transcription of their target genes.[1]
Comparative Performance of BET Bromodomain Inhibitors
The field of BET inhibitors has evolved from early "pan-BET" inhibitors, which target both bromodomains of all BET family members with similar affinity, to more recent domain-selective inhibitors that preferentially target either BD1 or BD2.[3][4] This selectivity can influence both efficacy and toxicity profiles.[2][5]
Below are tables summarizing the biochemical potency and cellular activity of several key BET inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[6]
Table 1: Biochemical Potency (IC50 in nM) Against BET Bromodomains
| Inhibitor | Type | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | Reference |
| (+)-JQ1 | Pan-BET | 50 | 90 | 35 | 70 | 77 | 33 | [7][8] |
| OTX015 (Birabresib) | Pan-BET | 19 | 43 | 21 | 38 | 25 | 53 | [7] |
| I-BET762 (Molibresib) | Pan-BET | - | - | - | - | ~25-50 | ~25-50 | [6] |
| Pfi-1 | Pan-BET | - | - | - | - | ~180 | ~80 | [6] |
| ABBV-075 (Mivebresib) | Pan-BET | 1.0 | 2.2 | 12.2 | 1.8 | 1.1 | 1.5 | [9] |
| ABBV-744 | BD2-selective | >10,000 | 2.6 | >10,000 | 6.5 | >10,000 | 1.7 | [7] |
| GSK778 (iBET-BD1) | BD1-selective | 75 | >10,000 | 41 | >10,000 | 41 | >10,000 | [10] |
Table 2: Cellular Proliferation/Viability (IC50 in nM) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| (+)-JQ1 | MM.1S | Multiple Myeloma | <100 | [7] |
| MV4;11 | Acute Myeloid Leukemia | ~118 | [6] | |
| OTX015 | MV4;11 | Acute Myeloid Leukemia | 34 | [7] |
| EPN Models | Ependymoma | ~142-448 | [11] | |
| I-BET762 | LNCaP | Prostate Cancer | ~210 | [12] |
| Pfi-1 | MV4;11 | Acute Myeloid Leukemia | ~27 | [6] |
| ABBV-075 | Various Hematological | Hematological Cancers | ~100 | [9] |
| ABBV-744 | 22Rv1 | Prostate Cancer | 3.5 | [7] |
| CPI-0610 | PER-403 | NUT Carcinoma | - | [13] |
Note: '-' indicates specific IC50 value not provided in the reference.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Route | Dose | Outcome | Reference |
| (+)-JQ1 | Multiple Myeloma | IP | 50 mg/kg | Tumor growth inhibition, improved survival | [14] |
| OTX015 | Ependymoma | Oral | 25-50 mg/kg | Significantly extended survival | [15] |
| Mesothelioma | Oral | 50 mg/kg | Significant delay in cell growth | [16] | |
| I-BET762 | Multiple Myeloma | - | 30-50 mg/kg | Efficacy against MM models | [9] |
| ABBV-744 | Prostate Cancer | - | 4.7 mg/kg | Potent anti-proliferative effects | [14] |
| MS417 | Breast Cancer | - | 20 mg/kg | More pronounced anti-tumor effect than JQ1 at 50 mg/kg | [14] |
| PLX51107 | Acute Myeloid Leukemia | - | - | Antitumor effects | [17] |
Note: '-' indicates data not specified in the reference.
Key Signaling Pathways Modulated by BET Inhibitors
BET inhibitors exert their anti-cancer and anti-inflammatory effects by downregulating key transcriptional programs. Two of the most well-characterized pathways are the c-Myc and NF-κB signaling cascades.
The c-Myc Oncogenic Pathway
The transcription factor c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. BRD4 plays a pivotal role in the transcriptional activation of the MYC gene. By binding to acetylated histones at the MYC promoter and super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. BET inhibitors displace BRD4 from these regulatory regions, leading to a rapid and potent suppression of MYC transcription.[18][19][20][21]
The NF-κB Inflammatory Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers, promoting cell survival and proliferation. The p65 (RelA) subunit of NF-κB can be acetylated, creating a binding site for the bromodomains of BRD4. This interaction is crucial for the recruitment of transcriptional co-activators and the subsequent expression of NF-κB target genes. By blocking this interaction, BET inhibitors can suppress NF-κB-dependent gene expression and exert anti-inflammatory and anti-cancer effects.[22][23][24][25][26]
Experimental Protocols for Inhibitor Evaluation
The characterization of BET inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Experimental Workflow for BET Inhibitor Characterization
A typical workflow for characterizing a novel BET inhibitor involves a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of a BET bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Materials:
-
384-well low-volume white plates
-
Recombinant His-tagged BRD4 bromodomain (e.g., BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated APC (Acceptor)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[3]
-
Test inhibitors
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor, His-BRD4, and the biotinylated histone peptide.
-
Incubate at room temperature for 30-60 minutes.
-
Add a mixture of the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate at room temperature for 60-120 minutes, protected from light.[5][27]
-
Read the plate on a TR-FRET reader, measuring emissions at 620 nm (Europium) and 665 nm (APC).[5]
-
Calculate the 665/620 nm emission ratio and plot against inhibitor concentration to determine the IC50.
AlphaScreen Assay
This bead-based proximity assay also measures the interaction between a bromodomain and an acetylated peptide.
Materials:
-
384-well OptiPlate™
-
Recombinant GST-tagged BRD4 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione-coated Donor beads
-
Streptavidin-coated Acceptor beads
-
AlphaScreen assay buffer
-
Test inhibitors
-
AlphaScreen-capable plate reader
Procedure:
-
Add GST-BRD4, biotinylated peptide, and test inhibitor to the wells of a 384-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add Glutathione Donor beads and incubate for 60 minutes in the dark.
-
Add Streptavidin Acceptor beads and incubate for 30-60 minutes in the dark.[28][29]
-
Read the plate on an AlphaScreen reader. A decrease in signal indicates inhibition of the interaction.
-
Plot the signal against inhibitor concentration to determine the IC50.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Test inhibitors
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for 48-96 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[30]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][12]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a plate reader.[22]
-
Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the IC50.
Conclusion and Future Directions
The field of BET bromodomain inhibitors continues to be an exciting area of therapeutic development. While pan-BET inhibitors have demonstrated potent anti-cancer activity, their clinical utility has been hampered by on-target toxicities. The development of domain-selective inhibitors, such as the BD2-selective ABBV-744, represents a promising strategy to improve the therapeutic window.[7] Future research will likely focus on the development of inhibitors with even greater selectivity for individual BET family members, as well as their use in combination with other targeted therapies to overcome resistance and enhance efficacy. This guide provides a foundational understanding for researchers to navigate this dynamic field and select the appropriate tools for their scientific investigations.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models [mdpi.com]
- 16. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to BET Bromodomain Inhibitors: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the landscape of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors is both promising and complex. These epigenetic readers, particularly BRD4, are critical regulators of oncogenes such as c-Myc and inflammatory pathways like NF-κB, making them attractive therapeutic targets. This guide provides an objective, data-driven comparison of various BET inhibitors, detailing their performance, the experimental methods to evaluate them, and the key signaling pathways they modulate.
Mechanism of Action: Disrupting Transcriptional Activation
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they recruit the transcriptional machinery to drive the expression of key genes involved in cell proliferation and inflammation.[1][2] BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of these bromodomains, displacing BET proteins from chromatin and thereby suppressing the transcription of their target genes.[1]
Comparative Performance of BET Bromodomain Inhibitors
The field of BET inhibitors has evolved from early "pan-BET" inhibitors, which target both bromodomains of all BET family members with similar affinity, to more recent domain-selective inhibitors that preferentially target either BD1 or BD2.[3][4] This selectivity can influence both efficacy and toxicity profiles.[2][5]
Below are tables summarizing the biochemical potency and cellular activity of several key BET inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[6]
Table 1: Biochemical Potency (IC50 in nM) Against BET Bromodomains
| Inhibitor | Type | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | Reference |
| (+)-JQ1 | Pan-BET | 50 | 90 | 35 | 70 | 77 | 33 | [7][8] |
| OTX015 (Birabresib) | Pan-BET | 19 | 43 | 21 | 38 | 25 | 53 | [7] |
| I-BET762 (Molibresib) | Pan-BET | - | - | - | - | ~25-50 | ~25-50 | [6] |
| Pfi-1 | Pan-BET | - | - | - | - | ~180 | ~80 | [6] |
| ABBV-075 (Mivebresib) | Pan-BET | 1.0 | 2.2 | 12.2 | 1.8 | 1.1 | 1.5 | [9] |
| ABBV-744 | BD2-selective | >10,000 | 2.6 | >10,000 | 6.5 | >10,000 | 1.7 | [7] |
| GSK778 (iBET-BD1) | BD1-selective | 75 | >10,000 | 41 | >10,000 | 41 | >10,000 | [10] |
Table 2: Cellular Proliferation/Viability (IC50 in nM) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| (+)-JQ1 | MM.1S | Multiple Myeloma | <100 | [7] |
| MV4;11 | Acute Myeloid Leukemia | ~118 | [6] | |
| OTX015 | MV4;11 | Acute Myeloid Leukemia | 34 | [7] |
| EPN Models | Ependymoma | ~142-448 | [11] | |
| I-BET762 | LNCaP | Prostate Cancer | ~210 | [12] |
| Pfi-1 | MV4;11 | Acute Myeloid Leukemia | ~27 | [6] |
| ABBV-075 | Various Hematological | Hematological Cancers | ~100 | [9] |
| ABBV-744 | 22Rv1 | Prostate Cancer | 3.5 | [7] |
| CPI-0610 | PER-403 | NUT Carcinoma | - | [13] |
Note: '-' indicates specific IC50 value not provided in the reference.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Route | Dose | Outcome | Reference |
| (+)-JQ1 | Multiple Myeloma | IP | 50 mg/kg | Tumor growth inhibition, improved survival | [14] |
| OTX015 | Ependymoma | Oral | 25-50 mg/kg | Significantly extended survival | [15] |
| Mesothelioma | Oral | 50 mg/kg | Significant delay in cell growth | [16] | |
| I-BET762 | Multiple Myeloma | - | 30-50 mg/kg | Efficacy against MM models | [9] |
| ABBV-744 | Prostate Cancer | - | 4.7 mg/kg | Potent anti-proliferative effects | [14] |
| MS417 | Breast Cancer | - | 20 mg/kg | More pronounced anti-tumor effect than JQ1 at 50 mg/kg | [14] |
| PLX51107 | Acute Myeloid Leukemia | - | - | Antitumor effects | [17] |
Note: '-' indicates data not specified in the reference.
Key Signaling Pathways Modulated by BET Inhibitors
BET inhibitors exert their anti-cancer and anti-inflammatory effects by downregulating key transcriptional programs. Two of the most well-characterized pathways are the c-Myc and NF-κB signaling cascades.
The c-Myc Oncogenic Pathway
The transcription factor c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. BRD4 plays a pivotal role in the transcriptional activation of the MYC gene. By binding to acetylated histones at the MYC promoter and super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. BET inhibitors displace BRD4 from these regulatory regions, leading to a rapid and potent suppression of MYC transcription.[18][19][20][21]
The NF-κB Inflammatory Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers, promoting cell survival and proliferation. The p65 (RelA) subunit of NF-κB can be acetylated, creating a binding site for the bromodomains of BRD4. This interaction is crucial for the recruitment of transcriptional co-activators and the subsequent expression of NF-κB target genes. By blocking this interaction, BET inhibitors can suppress NF-κB-dependent gene expression and exert anti-inflammatory and anti-cancer effects.[22][23][24][25][26]
Experimental Protocols for Inhibitor Evaluation
The characterization of BET inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Experimental Workflow for BET Inhibitor Characterization
A typical workflow for characterizing a novel BET inhibitor involves a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of a BET bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Materials:
-
384-well low-volume white plates
-
Recombinant His-tagged BRD4 bromodomain (e.g., BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated APC (Acceptor)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[3]
-
Test inhibitors
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor, His-BRD4, and the biotinylated histone peptide.
-
Incubate at room temperature for 30-60 minutes.
-
Add a mixture of the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate at room temperature for 60-120 minutes, protected from light.[5][27]
-
Read the plate on a TR-FRET reader, measuring emissions at 620 nm (Europium) and 665 nm (APC).[5]
-
Calculate the 665/620 nm emission ratio and plot against inhibitor concentration to determine the IC50.
AlphaScreen Assay
This bead-based proximity assay also measures the interaction between a bromodomain and an acetylated peptide.
Materials:
-
384-well OptiPlate™
-
Recombinant GST-tagged BRD4 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione-coated Donor beads
-
Streptavidin-coated Acceptor beads
-
AlphaScreen assay buffer
-
Test inhibitors
-
AlphaScreen-capable plate reader
Procedure:
-
Add GST-BRD4, biotinylated peptide, and test inhibitor to the wells of a 384-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add Glutathione Donor beads and incubate for 60 minutes in the dark.
-
Add Streptavidin Acceptor beads and incubate for 30-60 minutes in the dark.[28][29]
-
Read the plate on an AlphaScreen reader. A decrease in signal indicates inhibition of the interaction.
-
Plot the signal against inhibitor concentration to determine the IC50.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Test inhibitors
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for 48-96 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[30]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][12]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a plate reader.[22]
-
Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the IC50.
Conclusion and Future Directions
The field of BET bromodomain inhibitors continues to be an exciting area of therapeutic development. While pan-BET inhibitors have demonstrated potent anti-cancer activity, their clinical utility has been hampered by on-target toxicities. The development of domain-selective inhibitors, such as the BD2-selective ABBV-744, represents a promising strategy to improve the therapeutic window.[7] Future research will likely focus on the development of inhibitors with even greater selectivity for individual BET family members, as well as their use in combination with other targeted therapies to overcome resistance and enhance efficacy. This guide provides a foundational understanding for researchers to navigate this dynamic field and select the appropriate tools for their scientific investigations.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models [mdpi.com]
- 16. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (Rac)-CPI-203
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides essential safety and logistical information for the proper disposal of (Rac)-CPI-203, a potent BET bromodomain inhibitor. Adherence to these procedural guidelines is critical for minimizing environmental impact and maintaining workplace safety.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. This data, summarized in the table below, has been compiled from various chemical suppliers.
| Property | Value |
| Chemical Name | (6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine-6-acetamide |
| CAS Number | 1446144-04-2 |
| Molecular Formula | C₁₉H₁₈ClN₅OS |
| Molecular Weight | 399.9 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol. Insoluble in water. |
| Storage | Store at -20°C. |
Disposal Procedures
While a specific, universally mandated disposal protocol for this compound is not available, general principles for the disposal of research-grade chemical waste must be strictly followed. The Safety Data Sheet (SDS) for similar BET bromodomain inhibitors advises disposing of the substance in accordance with prevailing country, federal, state, and local regulations[2]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Unused or expired this compound solid waste should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Solutions of this compound, typically in solvents like DMSO or ethanol, should be collected in a separate, compatible, and clearly labeled waste container for flammable liquids or organic solvent waste.
-
Contaminated materials, such as pipette tips, gloves, and empty vials, should be collected in a designated solid chemical waste container.
-
-
Waste Storage:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Ensure all containers are properly labeled with the chemical name, concentration (if in solution), and any associated hazards.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
The safe disposal of this compound is an extension of its safe handling during experimentation. While specific disposal experiments are not applicable, the following general laboratory practices are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle the compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures. Absorb the spill with an inert material, collect the contaminated material in a sealed container, and dispose of it as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
Essential Guide to the Proper Disposal of (Rac)-CPI-203
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides essential safety and logistical information for the proper disposal of (Rac)-CPI-203, a potent BET bromodomain inhibitor. Adherence to these procedural guidelines is critical for minimizing environmental impact and maintaining workplace safety.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. This data, summarized in the table below, has been compiled from various chemical suppliers.
| Property | Value |
| Chemical Name | (6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine-6-acetamide |
| CAS Number | 1446144-04-2 |
| Molecular Formula | C₁₉H₁₈ClN₅OS |
| Molecular Weight | 399.9 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol. Insoluble in water. |
| Storage | Store at -20°C. |
Disposal Procedures
While a specific, universally mandated disposal protocol for this compound is not available, general principles for the disposal of research-grade chemical waste must be strictly followed. The Safety Data Sheet (SDS) for similar BET bromodomain inhibitors advises disposing of the substance in accordance with prevailing country, federal, state, and local regulations[2]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Unused or expired this compound solid waste should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Solutions of this compound, typically in solvents like DMSO or ethanol, should be collected in a separate, compatible, and clearly labeled waste container for flammable liquids or organic solvent waste.
-
Contaminated materials, such as pipette tips, gloves, and empty vials, should be collected in a designated solid chemical waste container.
-
-
Waste Storage:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Ensure all containers are properly labeled with the chemical name, concentration (if in solution), and any associated hazards.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
The safe disposal of this compound is an extension of its safe handling during experimentation. While specific disposal experiments are not applicable, the following general laboratory practices are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle the compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures. Absorb the spill with an inert material, collect the contaminated material in a sealed container, and dispose of it as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
Personal protective equipment for handling (Rac)-CPI-203
Essential Safety and Handling Guide for (Rac)-CPI-203
This compound is a potent and selective small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD4.[1] It is utilized in research to investigate the role of BET bromodomains in the transcriptional regulation of oncogenes. Due to its biological activity, it is imperative to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to directly address procedural questions.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₉H₁₈ClN₅OS |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 1446144-04-2 |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound in solid form or in solution.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. Consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Body Protection | Laboratory coat | Fully buttoned laboratory coat. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a respirator if there is a risk of inhaling dust. |
Operational Plan and Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE when unpacking the compound.
-
Store the container tightly sealed in a cool, well-ventilated area at -20°C.[2]
Preparation of Stock Solutions
-
All work with the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
To prepare a stock solution, for example, a 10 mM stock in DMSO, carefully weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to the vial.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
Experimental Use
-
When diluting the stock solution for experiments, perform the dilution in a fume hood or biological safety cabinet.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Operational Workflow for this compound
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are "readers" of epigenetic marks, specifically acetylated lysine (B10760008) residues on histones. By binding to these acetylated histones, BET proteins play a crucial role in the regulation of gene transcription.
In many cancers, the oncogene MYC is overexpressed and drives cell proliferation. The transcription of MYC is dependent on the activity of BRD4. This compound competitively binds to the bromodomains of BRD4, displacing it from chromatin. This leads to the downregulation of MYC expression, which in turn causes the cells to arrest in the G1 phase of the cell cycle and can induce apoptosis.
Signaling Pathway of this compound
Summary of Experimental Protocols
This compound has been utilized in various studies to investigate its anti-cancer properties. While detailed, step-by-step protocols should be obtained from the original publications, the following summarizes the experimental approaches:
-
Cell-based Assays: this compound has been tested on a variety of cancer cell lines. Typically, cells are treated with a range of concentrations of the compound (e.g., 0.01 to 10 µM) for various time points (e.g., 24, 48, 72 hours). The effects on cell viability (e.g., using MTT or CellTiter-Glo assays), cell cycle progression (e.g., by flow cytometry with propidium (B1200493) iodide staining), and apoptosis (e.g., by Annexin V staining or western blot for cleaved caspases) are then measured.
-
Western Blotting: To confirm the mechanism of action, researchers often perform western blots to measure the levels of key proteins such as MYC, p21, and cleaved PARP after treatment with this compound.
-
In Vivo Studies: In animal models, such as mouse xenografts of human tumors, this compound is often administered via intraperitoneal (i.p.) injection.[1] Tumor growth is monitored over time, and at the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste. Follow your institution's Environmental Health and Safety (EHS) guidelines for disposal.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be placed in a designated hazardous waste container.[3]
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Needles and syringes used for animal injections should be disposed of in a designated sharps container for cytotoxic waste.[3]
Decontamination
-
Work surfaces should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol) after each use.
-
In case of a spill, follow your laboratory's spill cleanup procedure for potent compounds. This typically involves absorbing the spill with an inert material and then decontaminating the area.
Waste Disposal Workflow
First Aid Measures
In the event of exposure to this compound, take the following immediate actions.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2] |
Disclaimer: This document provides a summary of safety and handling procedures for this compound for research purposes. It is not a substitute for a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols before handling this compound.
References
Personal protective equipment for handling (Rac)-CPI-203
Essential Safety and Handling Guide for (Rac)-CPI-203
This compound is a potent and selective small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD4.[1] It is utilized in research to investigate the role of BET bromodomains in the transcriptional regulation of oncogenes. Due to its biological activity, it is imperative to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to directly address procedural questions.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₉H₁₈ClN₅OS |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 1446144-04-2 |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound in solid form or in solution.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. Consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Body Protection | Laboratory coat | Fully buttoned laboratory coat. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a respirator if there is a risk of inhaling dust. |
Operational Plan and Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE when unpacking the compound.
-
Store the container tightly sealed in a cool, well-ventilated area at -20°C.[2]
Preparation of Stock Solutions
-
All work with the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
To prepare a stock solution, for example, a 10 mM stock in DMSO, carefully weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to the vial.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
Experimental Use
-
When diluting the stock solution for experiments, perform the dilution in a fume hood or biological safety cabinet.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Operational Workflow for this compound
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are "readers" of epigenetic marks, specifically acetylated lysine residues on histones. By binding to these acetylated histones, BET proteins play a crucial role in the regulation of gene transcription.
In many cancers, the oncogene MYC is overexpressed and drives cell proliferation. The transcription of MYC is dependent on the activity of BRD4. This compound competitively binds to the bromodomains of BRD4, displacing it from chromatin. This leads to the downregulation of MYC expression, which in turn causes the cells to arrest in the G1 phase of the cell cycle and can induce apoptosis.
Signaling Pathway of this compound
Summary of Experimental Protocols
This compound has been utilized in various studies to investigate its anti-cancer properties. While detailed, step-by-step protocols should be obtained from the original publications, the following summarizes the experimental approaches:
-
Cell-based Assays: this compound has been tested on a variety of cancer cell lines. Typically, cells are treated with a range of concentrations of the compound (e.g., 0.01 to 10 µM) for various time points (e.g., 24, 48, 72 hours). The effects on cell viability (e.g., using MTT or CellTiter-Glo assays), cell cycle progression (e.g., by flow cytometry with propidium iodide staining), and apoptosis (e.g., by Annexin V staining or western blot for cleaved caspases) are then measured.
-
Western Blotting: To confirm the mechanism of action, researchers often perform western blots to measure the levels of key proteins such as MYC, p21, and cleaved PARP after treatment with this compound.
-
In Vivo Studies: In animal models, such as mouse xenografts of human tumors, this compound is often administered via intraperitoneal (i.p.) injection.[1] Tumor growth is monitored over time, and at the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste. Follow your institution's Environmental Health and Safety (EHS) guidelines for disposal.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be placed in a designated hazardous waste container.[3]
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Needles and syringes used for animal injections should be disposed of in a designated sharps container for cytotoxic waste.[3]
Decontamination
-
Work surfaces should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol) after each use.
-
In case of a spill, follow your laboratory's spill cleanup procedure for potent compounds. This typically involves absorbing the spill with an inert material and then decontaminating the area.
Waste Disposal Workflow
First Aid Measures
In the event of exposure to this compound, take the following immediate actions.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2] |
Disclaimer: This document provides a summary of safety and handling procedures for this compound for research purposes. It is not a substitute for a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols before handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
